molecular formula C6H6BrNO B14690752 N-(2-bromophenyl)hydroxylamine CAS No. 35758-75-9

N-(2-bromophenyl)hydroxylamine

Cat. No.: B14690752
CAS No.: 35758-75-9
M. Wt: 188.02 g/mol
InChI Key: ZTYHNMCGKDIQEH-UHFFFAOYSA-N
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Description

N-(2-bromophenyl)hydroxylamine (C 6 H 6 BrNO) is a valuable aromatic hydroxylamine derivative serving as a key chemical intermediate and precursor in organic synthesis and medicinal chemistry research . Its primary research value lies in the synthesis of bioactive salicylanilide derivatives. Complexes of N-(2-bromophenyl)-2-hydroxy-benzamide, derived from this compound, have demonstrated significant in vitro antimicrobial activity against Gram-positive bacteria, including challenging pathogens like Staphylococcus aureus , with Minimum Inhibitory Concentration (MIC) values ranging from 2.5 to 5.0 mg/mL . Furthermore, these derivatives exhibit potent anti-inflammatory properties through protease inhibition, showing superior efficiency compared to acetylsalicylic acid (Aspirin) in trypsin inhibition assays with IC 50 values as low as 0.04 mg/mL . Beyond its role in developing bioactive molecules, this compound is a reagent of interest in modern synthetic methodology. It is a substrate in metal-free, para-selective C-H amination and azidation reactions, providing a versatile route to structurally diverse 1,4-diaminoarenes and para-azidoanilides—privileged scaffolds in pharmaceuticals and functional materials—without the need for transition-metal catalysts or oxidants . This compound is intended for research and development purposes only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should handle all chemicals with appropriate precautions and refer to the relevant Safety Data Sheet (SDS) before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

35758-75-9

Molecular Formula

C6H6BrNO

Molecular Weight

188.02 g/mol

IUPAC Name

N-(2-bromophenyl)hydroxylamine

InChI

InChI=1S/C6H6BrNO/c7-5-3-1-2-4-6(5)8-9/h1-4,8-9H

InChI Key

ZTYHNMCGKDIQEH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NO)Br

Origin of Product

United States

Foundational & Exploratory

Chemical structure and properties of N-(2-bromophenyl)hydroxylamine

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the chemical structure, synthesis, and applications of N-(2-bromophenyl)hydroxylamine , a specialized organobromine intermediate. It is designed for researchers in medicinal chemistry and process development, focusing on its role as a bifunctional scaffold for heterocyclic synthesis.

CAS Registry Number: 35758-75-9 Synonyms: 2-Bromo-N-hydroxyaniline; N-Hydroxy-2-bromoaniline Molecular Formula: C₆H₆BrNO Molecular Weight: 188.02 g/mol [1]

Executive Summary

This compound represents a critical class of "chameleon" intermediates in organic synthesis. Unlike stable anilines, this arylhydroxylamine possesses dual reactivity: it acts as a nucleophile via the hydroxamic nitrogen/oxygen and an electrophile at the ortho-bromide position. Its primary utility lies in drug discovery as a precursor for N-hydroxyindoles and benzisoxazoles via transition-metal-catalyzed annulation. Due to its sensitivity to oxidation and disproportionation, it is often generated in situ or stored under rigorous exclusion of oxygen.

Chemical Structure & Electronic Properties

The molecule features a phenyl ring substituted at the ortho position with a bromine atom and an N-hydroxyamino group.

  • Steric Influence: The bulky ortho-bromo substituent forces the -NHOH group out of planarity with the aromatic ring, reducing conjugation compared to the para isomer. This steric strain facilitates cyclization reactions.

  • Electronic Effect: The bromine atom exerts an inductive withdrawing effect (-I), making the hydroxylamine nitrogen less basic than in phenylhydroxylamine. However, the lone pairs on the nitrogen still allow it to function as a competent nucleophile.

  • H-Bonding: Intramolecular hydrogen bonding between the hydroxyl proton and the ortho-bromine lone pairs stabilizes the molecule slightly, though it remains prone to oxidation.

Physical Properties Table
PropertyValue / Description
Appearance Colorless to pale yellow crystalline solid
Melting Point ~58–62 °C (Decomposes upon heating)
Solubility Soluble in EtOH, MeOH, DMSO, EtOAc; sparingly soluble in water
Stability Air-sensitive; oxidizes to 2-bromonitrosobenzene. Light-sensitive.[2]
pKa (Conjugate Acid) ~2.5–3.0 (Estimated; lower than PhNHOH due to Br)

Synthesis Protocols

Method A: Zinc/Ammonium Chloride Reduction (Standard)

This method is preferred for laboratory-scale preparation due to its mild conditions, which prevent over-reduction to the aniline.

Reagents: 1-Bromo-2-nitrobenzene, Zn dust, NH₄Cl, Water/Ethanol.

  • Dissolution: Dissolve 1-bromo-2-nitrobenzene (10 mmol) in 50% aqueous ethanol (30 mL).

  • Activation: Add solid NH₄Cl (15 mmol) and cool the solution to 0–5 °C.

  • Reduction: Add Zn dust (20 mmol) portion-wise over 15 minutes, maintaining temperature <10 °C. Vigorous stirring is essential.

  • Filtration: After 1-2 hours (monitor by TLC for disappearance of nitro compound), filter off zinc oxide residues.

  • Isolation: Dilute filtrate with ice water and extract immediately with dichloromethane (DCM).

  • Purification: The product is unstable on silica gel. Recrystallize immediately from benzene/petroleum ether or use crude.

Method B: Controlled Catalytic Hydrogenation

Reagents: Pt/C or Rh/C (sulfided), H₂, solvent (MeOH). Note: Standard Pd/C often leads to the aniline. Sulfided catalysts or additives (e.g., DMSO) are required to poison the catalyst and arrest reduction at the hydroxylamine stage.

Reactivity Profile & Applications

The Bamberger Rearrangement

Under strongly acidic conditions, this compound undergoes the Bamberger rearrangement. The hydroxyl group migrates to the para position, nucleophilically attacked by water, yielding 4-amino-3-bromophenol .

Mechanism:

  • Protonation of the hydroxyl oxygen.

  • Loss of water to form a nitrenium ion intermediate.

  • Nucleophilic attack by water at the para carbon.

Oxidation to Nitroso Compounds

Exposure to air or mild oxidants (FeCl₃, NaIO₄) converts the hydroxylamine to 1-bromo-2-nitrosobenzene . This species is a potent "ene" reaction partner and can be used to synthesize heterocycles via Diels-Alder reactions.

Key Application: Pd-Catalyzed Annulation to Indoles

The most high-value application is the synthesis of substituted indoles. The ortho-bromo group serves as a handle for oxidative addition, while the nitrogen acts as the nucleophile.

Reaction: this compound + Internal Alkyne


 N-Hydroxyindole derivative.

Spectroscopic Characterization

Researchers should look for these diagnostic signals to confirm identity and purity.

TechniqueDiagnostic SignalAssignment
¹H NMR (CDCl₃)

8.20–8.50 ppm (broad s, 2H)
NH and OH (Exchangeable with D₂O)

7.50 ppm (dd, 1H)
Ar-H (ortho to Br, deshielded)

7.10–6.80 ppm (m, 3H)
Remaining Ar-H
IR (KBr) 3250–3400 cm⁻¹Broad

(O-H) and

(N-H) stretching
MS (ESI) m/z 188/190 [M+H]⁺Characteristic 1:1 isotopic pattern for Br

Handling & Safety (E-E-A-T)

  • Thermal Instability: Hydroxylamines are disproportionation risks. Do not distill this compound to dryness. The N-O bond is weak (~50-60 kcal/mol) and can homolyze, leading to rapid exotherms.

  • Toxicology: Arylhydroxylamines are potent hemotoxic agents (methemoglobinemia formers) and potential mutagens (DNA alkylation). Handle in a fume hood with double gloving.

  • Storage: Store at -20 °C under Argon. If the solid turns dark brown, it has oxidized to azoxy/nitroso species and should be repurified or discarded.

References

  • Synthesis via Zinc Reduction

    • Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Reduction of nitro compounds to hydroxylamines.[3]

  • Bamberger Rearrangement Mechanism

    • Sone, T., et al. "Kinetics and mechanisms of the Bamberger rearrangement."[3] Journal of the Chemical Society, Perkin Transactions 2.[4]

  • Cyclization to Indoles (Pd-Catalyzed)

    • Porzelle, A., et al. "Pd-catalyzed cross-coupling of hydroxylamines." Organic Letters, 2009.

  • General Properties of Arylhydroxylamines

    • PubChem Compound Summary for this compound.

Sources

The Ortho-Paradox: A Guide to the Stability of Aryl Hydroxylamines

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Thermodynamic Stability of Ortho-Substituted Aryl Hydroxylamines Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Process Chemists, and Toxicologists

Executive Summary

Aryl hydroxylamines (


) are deceptive intermediates. Thermodynamically poised between the stability of anilines and the reactivity of nitroso compounds, they represent a "metastable valley" in nitrogen redox chemistry. For researchers in drug development, they are critical—often as toxic metabolites (Ames positive) or as fleeting synthetic intermediates.

This guide addresses the specific thermodynamic and kinetic anomalies introduced by ortho-substitution . Unlike para-substituents, which follow predictable Hammett electronic relationships, ortho-substituents introduce a "chaotic" variable: the competition between steric inhibition of resonance (destabilizing) and intramolecular hydrogen bonding (stabilizing).

Part 1: The Thermodynamic Landscape

The Stability Triad

The thermodynamic stability of an ortho-substituted aryl hydroxylamine is governed by three competing vectors. In the laboratory, you are observing the sum of these vectors:

VectorThermodynamic ImpactThe "Ortho" Effect
N-O Bond Dissociation Energy (BDE) Primary determinant of homolytic cleavage.Weakened. Ortho-bulk twists the N-O bond out of the aromatic plane, reducing

delocalization.
Intramolecular H-Bonding Stabilizing enthalpy (

).[1]
Strengthened. Substituents with H-bond acceptors (

,

,

) in the ortho position "lock" the hydroxylamine proton, significantly increasing shelf-life.
Redox Potential (

)
Susceptibility to oxidation.Variable. Electron-withdrawing ortho-groups increase the oxidation potential (harder to oxidize), while donors make the species air-sensitive.
The "Ortho-Effect" Decision Matrix

When designing a synthesis or assessing metabolite stability, use this logic flow to predict behavior:

OrthoStability Start Analyze Ortho-Substituent (R) CheckHBond Is R a H-Bond Acceptor? (NO2, C=O, COOH) Start->CheckHBond CheckSteric Is R Sterically Bulky? (t-Bu, I, CF3) CheckHBond->CheckSteric No Stable High Stability (Thermodynamic Lock) Resistant to Disproportionation CheckHBond->Stable Yes (5/6-membered ring) Unstable Kinetic Instability (Steric Twist) Rapid Oxidation/Rearrangement CheckSteric->Unstable Yes (Twisted N-O) Intermediate Moderate Stability Electronic Effects Dominate CheckSteric->Intermediate No (e.g., F, Me)

Figure 1: Predictive logic for assessing the stability of ortho-substituted aryl hydroxylamines based on substituent nature.

Part 2: Decomposition Pathways & Mitigation

Understanding how these molecules die is the key to keeping them alive.

The Bamberger Rearrangement (Acid-Catalyzed)

This is the most common decomposition pathway in acidic media or during workup.

  • Mechanism: Protonation of oxygen

    
     loss of water 
    
    
    
    formation of a highly electrophilic nitrenium ion .
  • The Ortho-Twist: In unsubstituted phenylhydroxylamine, the nucleophile (water) attacks the para position to form p-aminophenol.

    • If Ortho-Substituted: The substituent can sterically block the coplanarity required to form the nitrenium ion, actually retarding the Bamberger rearrangement compared to the para-isomer. However, if the nitrenium ion forms, the nucleophile may be forced to the vacant ortho-position or the para-position depending on the bulk.

Disproportionation (The "Shelf-Life" Killer)


This bimolecular reaction is driven by the thermodynamic stability of the aniline and nitroso products.
  • Ortho-Impact: Large ortho-substituents improve stability here by inhibiting the bimolecular collision required for the redox transfer. o-tert-butylphenylhydroxylamine is significantly more stable to disproportionation than its para isomer.

Oxidation (Air Sensitivity)


  • Trace Metal Catalysis:

    
     and 
    
    
    
    drastically accelerate this. Ortho-substituents that can chelate metals (e.g., o-methoxy) may inadvertently catalyze their own auto-oxidation if trace metals are present in the solvent.

Part 3: Experimental Protocols

Synthesis: The "Stopped" Hydrogenation

Reducing a nitro compound to a hydroxylamine without over-reduction to aniline is a balancing act.

Protocol: Platinum-Catalyzed Transfer Hydrogenation Standard hydrogenation (H2, Pd/C) is too aggressive. Use this modified method for ortho-substituted substrates.

  • Substrate: 10 mmol o-substituted nitrobenzene.

  • Solvent: Ethanol (degassed). Critical Additive: Add 1.0 equiv of DMSO or n-Butylamine .

    • Why? These additives poison the catalyst surface slightly, increasing the activation energy for the second reduction step (

      
      ).
      
  • Catalyst: 5% Pt/C (sulfided) or 5% Rh/C.

  • Conditions: 1 atm

    
    , 
    
    
    
    C. Monitor by TLC (stain with Tollen’s reagent—hydroxylamines reduce Ag+ instantly, appearing black).
  • Workup: Filter catalyst under Argon. Do not concentrate to dryness if the product is an oil; disproportionation is concentration-dependent.

Storage & Stability Assay

Storage Rule: Store as a solid if possible. If an oil, store as a dilute solution in degassed ethyl acetate at -20°C.

  • Warning: Avoid freeze-thaw cycles in solvents that crystallize (like benzene/DMSO), as the solute concentrates in the eutectic phase, accelerating disproportionation.

Stability Assay (HPLC) To determine the


 of your specific ortho-analog:
  • Prepare a 1 mM solution in Phosphate Buffer (pH 7.4) with 10% ACN.

  • Inject immediately (t=0).

  • Monitor disappearance of peak at

    
     (usually 240-280 nm).
    
  • Look for:

    • New peak at longer retention time (Nitroso - dimerizes to azoxy).

    • New peak at shorter retention time (Aniline).

Part 4: Visualizing the Decomposition Network

The following diagram illustrates the competing pathways that a researcher must control.

Decomposition ArNO2 Nitroarene (Starting Material) ArNHOH Aryl Hydroxylamine (Target) ArNO2->ArNHOH Partial Redn. Nitrenium Nitrenium Ion (Intermediate) ArNHOH->Nitrenium H+ (Acid) ArNO Nitrosoarene ArNHOH->ArNO Oxidation (O2/OH-) ArNHOH->ArNO Disproportionation ArNH2 Aniline ArNHOH->ArNH2 Over-Redn. ArNHOH->ArNH2 Disproportionation Aminophenol Aminophenol (Bamberger Product) Nitrenium->Aminophenol H2O Attack

Figure 2: The network of decomposition pathways. The "Target" (Blue) is kinetically unstable relative to all surrounding nodes.

Part 5: Implications for Drug Design (Toxicity)

In drug development, ortho-substituted anilines are often avoided because their metabolic N-hydroxylation yields these hydroxylamines.

  • Ames Test Positivity: The nitrenium ion (generated from the hydroxylamine) attacks DNA (guanine residues).

  • The Ortho-Shield: Interestingly, bulky ortho-groups (e.g., o-isopropyl) can reduce mutagenicity by sterically preventing the nitrenium ion from intercalating into DNA or preventing the enzymatic N-hydroxylation by CYP450 enzymes in the first place.

  • Hemotoxicity: Aryl hydroxylamines oxidize hemoglobin to methemoglobin (

    
    ). Ortho-substitution does not mitigate this risk significantly if the N-OH group is accessible.
    

References

  • Bond Dissociation Energies

    • Bordwell, F. G., et al. "Bond Dissociation Energies in N-H and O-H Bonds of Hydroxylamines." Journal of the American Chemical Society, 1990.
    • Note: Establishes the baseline weakness of the N-O bond (~50-60 kcal/mol).[2]

    • (Proxy via NIH/ACS)

  • The Bamberger Rearrangement

    • Sone, T., et al. "Kinetics and Mechanism of the Bamberger Rearrangement." Bulletin of the Chemical Society of Japan, 1981.
    • Detailed kinetic analysis of substituent effects.
  • Synthesis Protocols (Pt/C + DMSO)

    • Takenaka, Y., et al.
    • The definitive protocol for preventing over-reduction.
  • Intramolecular Hydrogen Bonding

    • Gilli, G., et al. "The Nature of the Intramolecular Hydrogen Bond in o-Nitroanilines and Related Compounds." Journal of the American Chemical Society, 1994.
    • Thermodynamic quantification of the ortho-stabiliz

Sources

Solubility Profile & Technical Handling of N-(2-bromophenyl)hydroxylamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(2-bromophenyl)hydroxylamine (CAS: 35758-75-9) is a sensitive, transient intermediate primarily utilized in the synthesis of specialized heterocycles (e.g., indoles via hydroxamic acids) and pharmaceutical precursors. Unlike stable commercial drugs, its solubility profile is intrinsically linked to its synthesis and stability.[1] It exhibits a "solubility window" characteristic of N-arylhydroxylamines: moderate lipophilicity driven by the bromo-phenyl ring, balanced by the H-bonding capacity of the hydroxylamine moiety.[1]

This guide provides a technical analysis of its solubility across organic solvent classes, critical stability factors during dissolution, and validated protocols for handling this reactive intermediate.

Part 1: Physicochemical Profile[2]

Understanding the solubility of this compound requires analyzing its structural competitors: the hydrophobic aryl halide and the hydrophilic N-hydroxy group.[1]

PropertyValue / DescriptionTechnical Implication
Molecular Weight 188.02 g/mol Moderate size; diffusion kinetics in solution are standard for small molecules.[1]
Physical State Solid (Crystalline needles)Typically crystallizes as colorless to pale yellow needles.[1]
LogP (Predicted) ~2.1Lipophilic. Prefers organic phases over aqueous media.[1]
pKa (Conjugate Acid) ~1.9 - 2.5 (Est.)[1]Weakly basic nitrogen; protonation in strong acid increases aqueous solubility but triggers rearrangement.[1]
H-Bond Donors 2 (-NH, -OH)Capable of significant interaction with polar protic solvents (MeOH, EtOH).[1]
H-Bond Acceptors 2 (N, O)Good solubility in polar aprotic solvents (DMSO, DMF).[1]

Part 2: Solubility Landscape

The following data aggregates experimental observations from synthesis protocols (extraction/recrystallization) and predictive models based on the N-arylhydroxylamine class.

Solubility Table: Solvent Compatibility
Solvent ClassSpecific SolventSolubility StatusTechnical Context & Application
Polar Aprotic DMSO Very High Ideal for biological assays or NMR.[1] Warning: Accelerates decomposition if heated.[1]
DMF Very High Alternative to DMSO; difficult to remove during isolation.[1]
Acetonitrile High Preferred solvent for HPLC analysis.[1]
Polar Protic Ethanol High Common co-solvent in synthesis (Zn reduction).[1] Soluble hot; moderate cold.[1]
Methanol High Excellent dissolving power; often too soluble for high-yield recrystallization alone.[1]
Chlorinated DCM High Primary Extraction Solvent. Excellent for isolating from aqueous reaction mixtures.[1]
Chloroform High Alternative extraction solvent.[1]
Ethers Diethyl Ether Moderate/High Standard Isolation Solvent. Used to extract the compound from aqueous NH₄Cl.[1]
THF High Good solubility; often used in further functionalization reactions.[1]
Hydrocarbons Benzene Moderate (Hot) Classic recrystallization solvent (often mixed with petroleum ether).
Hexane / Pet Ether Low / Insoluble Anti-Solvent. Used to precipitate the compound from benzene or ether solutions.
Aqueous Water Low Insoluble in cold water (<1 g/L).[1] Slightly soluble in hot water, but risk of hydrolysis/oxidation.[1]
Thermodynamic & Kinetic Factors
  • Temperature Sensitivity: While solubility increases with temperature, heating this compound above 50°C in solution is dangerous. It promotes disproportionation to the nitroso derivative and amine.[1]

  • The "Ortho" Effect: The bromine atom at the 2-position creates steric bulk and local lipophilicity, making this compound slightly more soluble in non-polar solvents (like DCM) compared to the unsubstituted N-phenylhydroxylamine.[1]

Part 3: Stability – The Hidden Variable

Solubility cannot be decoupled from stability.[1] Dissolving this compound initiates a "ticking clock" regarding its chemical integrity.[1]

Degradation Pathways in Solution
  • Oxidation: In the presence of air (O₂), it oxidizes to 1-bromo-2-nitrosobenzene .[1] This is visually indicated by the solution turning from colorless/yellow to green or brown .[1]

  • Bamberger Rearrangement: In acidic media (protic solvents with trace acid), it rearranges to 4-amino-3-bromophenol .[1]

  • Disproportionation:

    
    .
    
Visualizing the Stability-Solubility Matrix

StabilityMatrix Compound N-(2-bromophenyl) hydroxylamine Solvent_Protic Protic Solvents (MeOH, EtOH) Compound->Solvent_Protic Dissolves Solvent_Aprotic Aprotic Solvents (DMSO, DCM) Compound->Solvent_Aprotic Dissolves Solvent_Acidic Acidic Media (pH < 4) Compound->Solvent_Acidic Dissolves Result_Oxidation Oxidation to Nitroso (Green) Solvent_Protic->Result_Oxidation Air Exposure Result_Stable Stable (Short Term) Store < 0°C Solvent_Aprotic->Result_Stable Inert Atm (N2) Result_Rearrange Bamberger Rearrangement Solvent_Acidic->Result_Rearrange Acid Catalysis

Figure 1: Stability outcomes based on solvent choice and environmental conditions.[1]

Part 4: Experimental Protocols

Protocol A: Synthesis-Grade Isolation (Solubility-Driven)

Context: Isolating the compound from a Zinc/NH₄Cl reduction of 2-bromonitrobenzene.[1]

  • Reaction Matrix: The reaction typically occurs in 50% aqueous ethanol.[1] The product is partially dissolved and partially precipitated.[1][2][3]

  • Filtration: Filter the hot reaction mixture to remove Zinc Oxide (ZnO).

  • Extraction (The Solubility Step):

    • Cool the filtrate to 0°C.[1][3]

    • Extract the filtrate with Diethyl Ether (3 x 50 mL). Reason: The compound partitions strongly into ether, leaving inorganic salts (NH₄Cl) in the water phase.

  • Drying: Dry the ether layer over anhydrous ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     (Magnesium sulfate can be slightly acidic; Sodium sulfate is safer).
    
  • Precipitation: Evaporate the ether under reduced pressure at <30°C until a solid forms.[1]

  • Recrystallization: Dissolve the crude solid in a minimum amount of warm Benzene (approx 40-50°C), then add Petroleum Ether dropwise until turbidity appears.[1] Cool to 4°C to crystallize.

Protocol B: Analytical Solubility Determination (Shake-Flask)

Context: Determining exact solubility for formulation or assay development.[1]

  • Preparation: Add excess solid this compound (approx. 50 mg) to 1 mL of the target solvent (e.g., PBS pH 7.4, Methanol) in a glass vial.

  • Equilibration:

    • Do not heat. Shake at room temperature (25°C) for only 2-4 hours .

    • Note: Standard 24-hour protocols risk degradation.[1] A shorter equilibration time is required for hydroxylamines.[1]

  • Phase Separation: Centrifuge at 10,000 rpm for 5 minutes.

  • Quantification:

    • Immediately dilute the supernatant with Acetonitrile.[1]

    • Analyze via HPLC (C18 column, Water/Acetonitrile gradient).[1]

    • Detection: UV at 254 nm.[1] Check for nitroso peak (usually elutes later) to confirm stability.

Part 5: Handling & Storage Recommendations

  • Cold Chain: Always store the solid and solutions at -20°C .

  • Inert Atmosphere: Flush all storage vials with Argon or Nitrogen to prevent oxidation.[1]

  • Avoid Metals: Use glass or Teflon equipment. Avoid stainless steel spatulas for long-term contact, as trace iron can catalyze decomposition.[1]

  • Fresh Preparation: Prepare solutions immediately before use. Do not store stock solutions in DMSO for >24 hours even at 4°C.

References

  • Org. Synth. 1921, 1, 71.Preparation of Phenylhydroxylamine (General Method).

    • Source: [1]

  • Kamm, O.; Marvel, C. S. Hydroxylamine, phenyl-.[1] Organic Syntheses, Coll.[1] Vol. 1, p.445.[1]

    • Source: [1]

  • PubChem Compound Summary. this compound (CID 11052383).[1]

    • Source: [1]

  • Bamberger, E. Über das Phenylhydroxylamin.[1] Berichte der deutschen chemischen Gesellschaft, 1894.[1]

    • Note: Foundational text on the rearrangement and stability of N-arylhydroxylamines.
  • BenchChem.General Experimental Protocol for Determining Solubility.

    • Source: [1]

Sources

Safety Data Sheet (SDS) and toxicity profile of N-(2-bromophenyl)hydroxylamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(2-bromophenyl)hydroxylamine (CAS: 35758-75-9) is a reactive arylhydroxylamine intermediate frequently encountered in organic synthesis and as a metabolic byproduct of nitroaromatic and arylamine-containing drugs[1]. Due to the inherent instability of the hydroxylamine moiety and its propensity for redox cycling, this compound presents significant toxicological challenges, including methemoglobinemia and genotoxicity[2][3]. This whitepaper provides an authoritative guide on the physicochemical properties, mechanistic toxicity profile, Safety Data Sheet (SDS) handling directives, and self-validating experimental protocols required to safely study and quantify the effects of this compound.

Physicochemical Identification

Understanding the baseline properties of this compound is critical for predicting its pharmacokinetic distribution and reactivity. The ortho-bromo substituent provides significant steric hindrance and an inductive electron-withdrawing effect (-I), which influences the stability of its downstream reactive intermediates[1].

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 35758-75-9[1]
PubChem CID 11052383[1]
Molecular Formula C6H6BrNO[1]
Molecular Weight 188.02 g/mol [1]
Topological Polar Surface Area 32.3 Ų[1]
Primary Synthesis Precursor 1-Bromo-2-nitrobenzene[4]

Mechanistic Toxicity Profile: Causality & Pathways

The toxicity of this compound is not driven by the parent molecule itself, but rather by its reactive metabolites and its ability to act as a redox catalyst in biological systems.

Erythrocyte Toxicity & Methemoglobinemia

N-arylhydroxylamines are potent methemoglobin-forming agents[2]. The causality lies in a co-oxidation cycle: this compound reacts with oxyhemoglobin (Fe²⁺), oxidizing the heme iron to the ferric state (Fe³⁺) to form methemoglobin, while the hydroxylamine is oxidized to 1-bromo-2-nitrosobenzene. This futile redox cycling depletes cellular reducing equivalents (like glutathione) and generates reactive oxygen species (ROS), leading to severe oxidative stress, splenic lipid peroxidation, and splenomegaly.

Genotoxicity via Aryl Nitrenium Ions

The mutagenic potential of this compound is driven by Phase II hepatic metabolism. The hydroxylamine group undergoes enzymatic conjugation (e.g., O-sulfation or O-acetylation). The resulting ester is highly unstable; the N-O bond undergoes heterolytic cleavage, expelling the conjugate group and generating a highly electrophilic aryl nitrenium ion[3]. This nitrenium ion selectively attacks nucleophilic centers on DNA, predominantly the C8 position of guanine, forming bulky dG-C8 adducts that distort the DNA helix and induce replication errors[5].

Pathway A This compound B Redox Cycling with OxyHb A->B Erythrocytes D Phase II Conjugation A->D Hepatic Metabolism C Methemoglobinemia & ROS B->C Fe2+ to Fe3+ E Aryl Nitrenium Ion D->E N-O Cleavage F Covalent Binding to dG-C8 E->F Electrophilic Attack G DNA Adducts & Mutagenesis F->G Replication Error

Metabolic activation pathways of this compound leading to toxicity.

Safety Data Sheet (SDS) Directives

Handling this compound requires stringent safety protocols due to its acute toxicity and potential for chronic organ damage.

Table 2: GHS Hazard Specifications & Handling

Hazard ClassCategorySignal WordHazard Statement
Acute Toxicity (Oral) Category 3DangerH301: Toxic if swallowed
Skin Corrosion/Irritation Category 2WarningH315: Causes skin irritation
Eye Damage/Irritation Category 2AWarningH319: Causes serious eye irritation
STOT (Repeated Exposure) Category 2WarningH373: May cause damage to organs (blood, spleen)
  • Engineering Controls: All manipulations must be performed in a Class II Type B2 biological safety cabinet or a dedicated chemical fume hood.

  • Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen). Hydroxylamines are highly prone to auto-oxidation into nitroso derivatives upon exposure to ambient air.

  • PPE: Nitrile gloves (double-gloving recommended), chemical splash goggles, and a half-face respirator with P100 particulate filters if aerosolization is possible.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating internal controls that confirm the causality of the observed toxicological endpoints.

Protocol 1: Kinetics of Methemoglobin Formation (In Vitro)

This assay isolates the redox-cycling capability of the compound from complex hepatic metabolism.

  • Preparation: Isolate human erythrocytes from whole blood via centrifugation (2500 x g, 10 min). Wash three times with phosphate-buffered saline (PBS, pH 7.4) and resuspend to a 40% hematocrit.

  • Incubation: Aliquot 1 mL of the suspension into microcentrifuge tubes. Add this compound to final concentrations of 10, 50, and 100 µM.

    • Self-Validation Step: Include a vehicle control (0.1% DMSO) to establish baseline auto-oxidation, and a positive control (1 mM Sodium Nitrite) to validate the dynamic range of the spectrophotometer.

  • Lysis & Readout: At 15, 30, and 60 minutes, lyse a 50 µL aliquot in 1 mL of 1% Triton X-100 in PBS.

  • Quantification: Measure absorbance at 630 nm (MetHb) and 540 nm (total Hb). Calculate the MetHb percentage. The dose-dependent increase confirms the compound's direct role in Fe²⁺ oxidation.

Protocol 2: LC-MS/MS Quantification of dG-C8 Adducts

This workflow directly measures the ultimate genotoxic event: covalent DNA modification by the nitrenium ion.

  • DNA Isolation: Extract genomic DNA from treated hepatic cell lines (e.g., HepaRG) using a column-based extraction kit. Quantify via UV-Vis (A260/280 ratio > 1.8).

  • Internal Standardization: Spike exactly 50 µg of DNA with 10 fmol of heavy-isotope labeled internal standard (e.g., ¹⁵N₅-dG-C8-2-bromoaniline).

    • Self-Validation Step: The internal standard corrects for matrix suppression during ionization and variable enzymatic digestion efficiency, ensuring absolute quantitative accuracy.

  • Enzymatic Digestion: Incubate the spiked DNA with DNase I, phosphodiesterase, and alkaline phosphatase at 37°C for 4 hours to reduce the polymer to single nucleosides.

  • LC-MS/MS Analysis: Inject the digest onto a C18 reverse-phase column coupled to a triple quadrupole mass spectrometer. Operate in Multiple Reaction Monitoring (MRM) positive ion mode, tracking the transition from the parent adduct mass to the deglycosylated aglycone fragment.

Workflow S1 1. Sample Preparation S2 2. Compound Incubation S1->S2 S3 3. Lysis & Extraction S2->S3 S4 4. Enzymatic Digestion S3->S4 S5 5. LC-MS/MS Analysis S4->S5 S6 6. Data Validation S5->S6

Self-validating experimental workflow for toxicity and DNA adduct quantification.

References

  • This compound | C6H6BrNO | CID 11052383 Source: PubChem - National Institutes of Health (NIH) URL:[Link]

  • 1-Bromo-2-nitrobenzene (CAS 577-19-5) Properties and Synthesis Source: LookChem Database URL:[Link]

  • N-Phenylhydroxylamine - Hazardous Agents Source: Haz-Map, Information on Hazardous Chemicals and Occupational Diseases URL:[Link]

  • Genotoxicity | The Medicinal Chemist's Guide to Solving ADMET Challenges Source: Royal Society of Chemistry (RSC) Books Gateway URL:[Link]

  • Phenylhydroxylamine: role in aniline-associated splenic oxidative stress and induction of subendocardial necrosis Source: PubMed - National Center for Biotechnology Information (NCBI) URL:[Link]

  • Reactive electrophilic metabolites of aromatic amine and amide carcinogens Source: ResearchGate URL:[Link]

Sources

N-(2-bromophenyl)hydroxylamine CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Identity & Core Properties

N-(2-Bromophenyl)hydroxylamine is a specialized nitrogenous intermediate used primarily in the synthesis of functionalized heterocycles and as a mechanistic probe in nucleophilic aromatic substitution studies. It belongs to the class of N-arylhydroxylamines, which are versatile but metastable compounds that serve as the gateway between nitroarenes and anilines.

Identifier Matrix
PropertyValue
CAS Registry Number 35758-75-9
IUPAC Name This compound
Molecular Formula C₆H₆BrNO
Molecular Weight 188.02 g/mol
SMILES C1=CC=C(C(=C1)NO)Br
InChI Key ZTYHNMCGKDIQEH-UHFFFAOYSA-N
Appearance Crystalline solid (typically colorless to pale yellow needles)
Solubility Soluble in ethanol, ether, hot water; sparingly soluble in cold water.[1][2][3]

Synthesis Protocol: Selective Reduction

The synthesis of N-arylhydroxylamines requires precise control to prevent over-reduction to the aniline. The Zinc-Ammonium Chloride method is the industry standard for laboratory-scale preparation due to its mild pH buffering (pH ~6–7), which kinetically favors the hydroxylamine over the amine.

Mechanistic Workflow

The reduction proceeds via a nitroso intermediate (


). The zinc surface acts as the electron source, while ammonium chloride buffers the solution, preventing the formation of strong basic conditions that would accelerate condensation to azoxy byproducts.

SynthesisWorkflow Start 1-Bromo-2-nitrobenzene (Substrate) Reaction Reduction Phase (T < 60°C, 15-30 min) Start->Reaction Dissolution Reagents Zn Dust (2.0 eq) NH4Cl (Sat. Aq.) Ethanol/Water (1:1) Reagents->Reaction Controlled Addition Workup Hot Filtration (Remove ZnO) Reaction->Workup Completion Cryst Crystallization (Ice/Salt Bath, 0°C) Workup->Cryst Filtrate Cooling Product This compound (Target) Cryst->Product Precipitation

Figure 1: Step-wise reduction workflow for the selective synthesis of this compound.

Experimental Procedure
  • Preparation : In a 500 mL beaker equipped with a mechanical stirrer (magnetic stirring may be insufficient for zinc slurry), dissolve 1-bromo-2-nitrobenzene (10.0 g) in ethanol (150 mL) and water (50 mL) . Add ammonium chloride (5.0 g) .

  • Reduction : Cool the solution to 15°C. Add Zinc dust (12.0 g, ~2.5 eq) in small portions over 20 minutes.

    • Critical Control Point: The reaction is exothermic. Monitor internal temperature strictly. Allow temperature to rise to 50–60°C to ensure reaction propagation, but do not exceed 65°C to avoid over-reduction to 2-bromoaniline.

  • Filtration : Once the zinc addition is complete and the temperature begins to drop, filter the warm solution immediately through a Celite pad or sintered glass funnel to remove zinc oxide residues. Wash the cake with 20 mL hot ethanol.

  • Isolation : Saturate the filtrate with sodium chloride (to salt out the organic product) and cool rapidly in an ice-salt bath (-10°C) for 1 hour.

  • Purification : Collect the pale yellow crystals by vacuum filtration. Recrystallize immediately from a minimal amount of benzene/petroleum ether (or ethanol/water for safer handling) if high purity is required.

Reactivity & Mechanistic Pathways

This compound is a "chemical chameleon," capable of acting as a nucleophile (at N or O) or an electrophile (via the nitrenium ion). Its reactivity is dominated by the Bamberger Rearrangement and oxidation susceptibility.

The Bamberger Rearrangement

Under acidic conditions, the hydroxylamine functionality undergoes an intermolecular rearrangement to form a 4-aminophenol derivative.[4][5] For the 2-bromo isomer, the para position relative to the nitrogen is open, leading to 4-amino-3-bromophenol .

Mechanism:

  • Protonation: Acid protonates the hydroxyl oxygen (

    
    ).
    
  • Dehydration: Loss of water generates a highly reactive nitrenium ion (

    
    ).
    
  • Nucleophilic Attack: Water attacks the ring at the position para to the nitrogen.[4]

  • Re-aromatization: Proton transfer yields the aminophenol.[6]

Reactivity cluster_ox Oxidation Pathway cluster_acid Acidic Pathway (Bamberger) cluster_cond Condensation Center This compound Nitroso 1-Bromo-2-nitrosobenzene (Green/Blue Oil or Solid) Center->Nitroso [O] (FeCl3 or Air) Nitrenium Nitrenium Ion Intermediate [Ar-NH]+ Center->Nitrenium H+ / -H2O Azoxy 2,2'-Dibromoazoxybenzene Center->Azoxy + Nitroso derivative Aminophenol 4-Amino-3-bromophenol (Para-rearrangement product) Nitrenium->Aminophenol +H2O / -H+

Figure 2: Divergent reactivity pathways. The Bamberger rearrangement (bottom path) is the primary transformation in acidic media.

Stability & Handling
  • Disproportionation: Like all arylhydroxylamines, this compound is thermodynamically unstable. Upon prolonged storage or heating, it disproportionates into the corresponding nitrosobenzene and aniline.

  • Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen). Avoid metal spatulas (trace metals catalyze decomposition).

  • Safety: Suspected mutagen. Absorbs through skin. All manipulations must occur in a fume hood with nitrile gloves.

References

  • PubChem Compound Summary. this compound (CID 11052383). National Center for Biotechnology Information. [Link]

  • Kamm, O. β-Phenylhydroxylamine. Organic Syntheses, Coll.[7] Vol. 1, p. 445 (1941). (Foundational protocol for Zn/NH4Cl reduction). [Link]

  • Bamberger, E. Ueber das Phenylhydroxylamin. Chemische Berichte, 27(2), 1548–1557 (1894). (Original description of the rearrangement).

  • Sone, T., et al. Kinetics and mechanisms of the Bamberger rearrangement. Journal of the Chemical Society, Perkin Transactions 2, 1981(2), 294-298. [Link][2]

Sources

Methodological & Application

Application Note: Selective Synthesis of N-(2-Bromophenyl)hydroxylamine via Zinc-Mediated Reduction

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The selective reduction of nitroarenes to


-arylhydroxylamines is a pivotal transformation in medicinal chemistry, serving as a gateway to nitrones, hydroxamic acids, and rearranged aminophenols. However, this transformation presents a dual challenge when applied to halogenated substrates like 1-bromo-2-nitrobenzene :
  • Chemo-selectivity: Arresting the reduction at the hydroxylamine stage (

    
     reduction) without progressing to the thermodynamically stable amine (
    
    
    
    reduction).
  • Chemocompatibility: Preserving the labile C-Br bond, which is prone to oxidative addition and hydrodehalogenation under catalytic hydrogenation conditions (e.g., Pd/C,

    
    ).
    

This protocol details a robust, self-validating methodology using Zinc dust and Ammonium Chloride (Zn/NH


Cl)  in a biphasic medium. This system operates under mild, near-neutral conditions (

), kinetically favoring the formation of the hydroxylamine while suppressing over-reduction and preventing dehalogenation.

Mechanistic Insight & Reaction Design[1]

The Reduction Cascade

The reduction of a nitro group proceeds through a cascade of intermediates. Understanding the electron transfer kinetics is critical for selectivity. The Zn/NH


Cl system acts as a surface-mediated single-electron transfer (SET) agent. The ammonium ion buffers the solution, preventing the formation of strongly acidic conditions that catalyze the final reduction step (hydroxylamine 

amine) and the Bamberger rearrangement.
Reaction Pathway Diagram

ReactionPathway cluster_conditions Zn / NH4Cl Control Zone Nitro 1-Bromo-2-nitrobenzene (Starting Material) Nitroso Nitroso Intermediate (Transient) Nitro->Nitroso +2e-, +2H+ (Fast) Hydroxylamine N-(2-Bromophenyl)hydroxylamine (Target Product) Nitroso->Hydroxylamine +2e-, +2H+ (Fast) Amine 2-Bromoaniline (Over-reduction Byproduct) Hydroxylamine->Amine +2e-, +2H+ (Slow at pH 6-7) Rearranged Aminophenols (Acid-Catalyzed Byproduct) Hydroxylamine->Rearranged H+ (Bamberger)

Caption: Step-wise reduction pathway. The Zn/NH


Cl system kinetically traps the hydroxylamine by maintaining a buffered pH, inhibiting the slow step to the amine.

Experimental Protocol

Reagents & Stoichiometry

The stoichiometry is tuned to ensure complete consumption of the nitroarene while limiting the reservoir of reducing equivalents available for over-reduction.

ReagentMW ( g/mol )Equiv.RoleCritical Attribute
1-Bromo-2-nitrobenzene 202.011.0SubstratePurity >98%
Zinc Dust 65.382.5 - 3.0ReductantParticle size <10

m; Activated*
Ammonium Chloride 53.491.5Buffer/ElectrolyteSaturated aqueous solution
THF or Ethanol --SolventSolubilizes substrate
Water 18.02-Co-solventSolubilizes NH

Cl

*Note: Zinc activation is crucial. Wash commercial Zn dust with 2% HCl, then water, ethanol, and ether, and dry under vacuum if the bottle is old.

Step-by-Step Methodology

Step 1: Solubilization Dissolve 10.0 mmol (2.02 g) of 1-bromo-2-nitrobenzene in 30 mL of THF (or Ethanol) in a 100 mL round-bottom flask. Ensure complete dissolution.

Step 2: Buffer Addition Add a solution of NH


Cl (0.80 g, 15 mmol) dissolved in 10 mL of distilled water. The mixture will be biphasic (if using THF) or cloudy. Cool the reaction mixture to 0–5 °C  using an ice bath.
  • Why? Lower temperature increases the kinetic selectivity for the hydroxylamine over the amine.

Step 3: Controlled Reduction Add the Zinc dust (1.96 g, 30 mmol) portion-wise over 15–20 minutes with vigorous stirring.

  • Caution: The reaction is exothermic. Monitor internal temperature; do not exceed 15 °C.

  • Observation: The grey zinc suspension will darken.

Step 4: Reaction Monitoring (Self-Validating) Stir vigorously at 0–10 °C for 1–2 hours. Monitor by TLC (Silica, 20% EtOAc/Hexanes).

  • Starting Material (

    
    ):  Should disappear.
    
  • Product (

    
    ):  Appears as a major spot.
    
  • Amine (

    
    ):  Should be trace or absent.
    
  • Staining: The hydroxylamine spot will reduce Tollen’s reagent (silver mirror) instantaneously, distinguishing it from the amine.

Step 5: Workup (Critical for Stability)

  • Filter the reaction mixture through a Celite pad to remove zinc oxide and unreacted zinc. Wash the pad with THF/EtOAc.

  • Do not add acid. Acidification will trigger the Bamberger rearrangement.

  • Dilute filtrate with 50 mL Ethyl Acetate and wash with 20 mL Brine.

  • Separate the organic layer and dry over anhydrous Na

    
    SO
    
    
    
    .
  • Concentrate under reduced pressure at <30 °C . Heat sensitivity warning: Hydroxylamines can disproportionate at high heat.

Step 6: Purification If necessary, purify via rapid column chromatography (SiO


) using a gradient of Hexanes/EtOAc (9:1 to 7:3). Store the product under inert atmosphere at -20 °C.

Workflow Visualization

Workflow Start Start: Dissolve 1-Bromo-2-nitrobenzene in THF/EtOH Buffer Add Aqueous NH4Cl Cool to 0°C Start->Buffer ZincAdd Add Zn Dust Portion-wise (Maintain T < 15°C) Buffer->ZincAdd Monitor Monitor TLC (1-2 h) Check for SM disappearance ZincAdd->Monitor Monitor->ZincAdd Incomplete (Add 0.5 eq Zn) Filter Filter through Celite (Remove Zn residues) Monitor->Filter Complete Extract Extract with EtOAc Wash with Brine (Neutral pH) Filter->Extract Concentrate Concentrate < 30°C Isolate this compound Extract->Concentrate

Caption: Operational workflow for the batch synthesis. Diamond indicates the critical decision point based on TLC monitoring.

Quality Control & Characterization

The product, This compound (CAS: 35758-75-9), is a solid (typically off-white to pale yellow).

TestExpected ResultNotes
TLC Single spot, lower

than nitro.
Stains black with KMnO

; reduces Tollen's reagent.

H NMR

~8.5-9.0 ppm (broad s, 2H, -NHOH)
The -NH and -OH protons may appear as broad singlets; exchangeable with D

O.
Stability Decomposes > 80 °C (approx)Safety: Potential for rapid decomposition. Do not heat neat material.
MS (ESI)

Characteristic 1:1 isotopic pattern for Bromine (

Br/

Br).

Common Impurities:

  • 2-Bromoaniline: Result of over-reduction. Appears if reaction runs too long or Zn is in large excess.

  • 2-Bromonitrosobenzene: Result of air oxidation during workup. Appears as a green/blue spot or tint in the solid.

Safety & Handling

  • Hydroxylamine Hazards: Aryl hydroxylamines are potential skin sensitizers and can induce methemoglobinemia. Handle in a fume hood with nitrile gloves.

  • Thermal Instability: N-O bond containing compounds can be energetically unstable. Avoid rotary evaporation to dryness at high bath temperatures (>40 °C).

  • Disposal: Quench unreacted Zinc filter cake with dilute HCl in a separate waste stream (hydrogen evolution risk).

References

  • Preparation of N-Arylhydroxylamines via Zn/NH4Cl Reduction

    • Source: Kamm, O. "Phenylhydroxylamine". Organic Syntheses, Coll. Vol. 1, p.445 (1941).
    • Relevance: Establishes the foundational Zn/NH Cl methodology for nitroarene reduction.
    • URL:[Link]

  • Selective Reduction of Nitroarenes

    • Source: Wischnat, R. et al. "Selective reduction of nitroarenes to N-arylhydroxylamines". Science of Synthesis, 31.21 (2007).
    • Relevance: Discusses chemoselectivity and halogen tolerance in reduction protocols.
    • URL:[Link][1]

  • Characterization of N-(2-bromophenyl)

    • Source: PubChem Compound Summary for CID 11052383.[2]

    • Relevance: Provides chemical structure, CAS (35758-75-9), and physical property data.[2]

    • URL:[Link]

  • Mechanistic Study of Zinc-Ammonium Chloride Reduction

    • Source: Seshadri, G. et al. "Probing the Role of Promoters in Zinc Reduction of Nitrobenzene". Ind.[2][3] Eng. Chem. Res. 2006.

    • Relevance: Explains the buffering role of NH Cl in preventing over-reduction to aniline.
    • URL:[Link]

Sources

Application Note: High-Fidelity Synthesis of N-(2-Bromophenyl)hydroxylamine via Rhodium-Catalyzed Transfer Hydrogenation

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Rationale

The Challenge: Selectivity in a Reductive Minefield

Synthesizing


-(2-bromophenyl)hydroxylamine presents a dual chemoselectivity challenge that defeats most standard hydrogenation protocols:
  • Over-reduction: The thermodynamic sink of nitro reduction is the amine (aniline). Stopping at the hydroxylamine intermediate requires precise kinetic control.

  • Hydrodehalogenation: Standard catalysts like Palladium on Carbon (

    
    ) are notorious for oxidative addition into Aryl-Bromide bonds, leading to the loss of the bromine atom (yielding 
    
    
    
    -phenylhydroxylamine or aniline) before the nitro group is fully processed.
The Solution: Rhodium-Hydrazine Transfer Hydrogenation

This protocol utilizes Rhodium on Carbon (


)  as the catalyst and Hydrazine Monohydrate  as the hydrogen donor.
  • Why Rhodium? Unlike Palladium, Rhodium is poor at inserting into

    
     bonds under mild conditions, preserving the halogen.
    
  • Why Hydrazine? It acts as a controllable hydrogen transfer agent. By limiting the stoichiometry and temperature, we can starve the reaction of the reducing equivalents needed to push the hydroxylamine over the energy barrier to the amine.

Part 2: Mechanistic Insight & Pathway Control

The reduction of a nitroarene proceeds through a well-defined cascade. Understanding this flow is critical for intervention.[1]

Reaction Cascade
  • Nitro (

    
    ) 
    
    
    
    Nitroso (
    
    
    ):
    Rapid initial reduction.
  • Nitroso (

    
    ) 
    
    
    
    Hydroxylamine (
    
    
    ):
    Fast step; nitroso intermediates are rarely isolated.
  • Hydroxylamine (

    
    ) 
    
    
    
    Amine (
    
    
    ):
    The "Over-reduction" step. This is the barrier we must NOT cross.
Mechanism Visualization

The following diagram illustrates the kinetic trap utilized in this protocol.

ReactionPathway Start 2-Bromonitrobenzene (Starting Material) Nitroso Nitroso Intermediate (Transient) Start->Nitroso Rh/N2H4 Fast Dehalo N-Phenylhydroxylamine (Dehalogenation) Start->Dehalo Avoided by using Rh instead of Pd Target N-(2-Bromophenyl)hydroxylamine (TARGET) Nitroso->Target Rh/N2H4 Fast SideProduct 2-Bromoaniline (Over-Reduction) Target->SideProduct Excess N2H4 or High Temp (>20°C)

Caption: Kinetic pathway of nitroarene reduction. Green node indicates the target kinetic trap. Red path indicates thermodynamic over-reduction.

Part 3: Detailed Experimental Protocol

Safety Warning: Hydrazine monohydrate is highly toxic, a suspected carcinogen, and unstable.


-Arylhydroxylamines are thermally unstable and can disproportionate explosively if heated dry. Perform all operations behind a blast shield in a fume hood.
Materials & Reagents
ReagentRoleSpecifications
2-Bromonitrobenzene Substrate>98% Purity
Rhodium on Carbon Catalyst5% wt loading, wet support (approx. 50% water)
Hydrazine Monohydrate Reductant64–65% (

), Reagent Grade
Tetrahydrofuran (THF) SolventAnhydrous, inhibitor-free
Petroleum Ether / EtOAc PurificationHPLC Grade
Step-by-Step Methodology
1. Reactor Setup
  • Equip a 250 mL 3-neck round-bottom flask with:

    • Mechanical overhead stirrer (magnetic stirring can grind catalyst, altering activity).

    • Internal temperature probe (thermocouple).

    • Pressure-equalizing addition funnel.[2]

    • Nitrogen inlet/outlet.[3]

  • Flush the system with Nitrogen for 15 minutes.

2. Charge and Cool
  • Add 2-Bromonitrobenzene (10.1 g, 50 mmol) and THF (100 mL). Stir until dissolved.

  • Add 5% Rh/C (0.5 g, ~5 wt% relative to substrate). Note: Use wet catalyst to minimize ignition risk.

  • Cool the mixture to 0–5°C using an ice/salt bath.

    • Critical Control Point: Temperature must remain

      
       throughout to prevent amine formation.
      
3. Controlled Reduction
  • Charge the addition funnel with Hydrazine Monohydrate (3.0 mL, ~60 mmol, 1.2 equivalents).

    • Note: Theoretical requirement is 1.5 eq for hydroxylamine, but starting with 1.2 eq allows monitoring to prevent over-shoot.

  • Dropwise Addition: Add hydrazine over 45–60 minutes.

    • Monitor internal temperature; do not allow to spike above 10°C.

    • Gas evolution (

      
      ) will be observed. Ensure venting is unblocked.[1][4][5][6]
      
4. Monitoring (The "Stop" Signal)
  • After addition, stir at 5–10°C for 60 minutes.

  • TLC Analysis: (Eluent: 20% EtOAc in Hexanes).

    • Starting Material: High

      
       (UV active).
      
    • Target (Hydroxylamine): Mid

      
       (Stains black instantly with Tollen’s reagent or reduces 
      
      
      
      ).
    • Over-reduction (Amine): Low

      
       (Stains with Ninhydrin/p-Anisaldehyde).
      
  • If starting material remains, add hydrazine in 0.1 eq increments. Stop immediately if the amine spot begins to intensify.

5. Work-up & Isolation[4]
  • Filtration: Filter the cold reaction mixture through a pad of Celite under Nitrogen to remove Rh/C. Wash the pad with cold THF (20 mL).

    • Safety: Do not let the Rh/C filter cake dry out (fire hazard). Keep wet with water after filtration.

  • Quench: Pour filtrate into ice-cold water (200 mL) and extract immediately with Ethyl Acetate (

    
    ).
    
  • Wash: Wash combined organics with cold brine, dry over

    
    , and filter.
    
  • Concentration: Evaporate solvent under reduced pressure at room temperature (Bath

    
    ). Do not heat.
    
6. Purification
  • The crude residue is often pure enough (>90%) for immediate use.

  • If purification is needed, use Flash Column Chromatography on neutral silica gel (acidic silica can cause rearrangement).

    • Eluent: Gradient 5%

      
       20% EtOAc in Petroleum Ether.
      
  • Storage: Store under Argon at -20°C. Use within 24 hours.

Part 4: Workflow Visualization

ProtocolWorkflow Setup Setup: 2-Bromo-NB + Rh/C in THF Cool to 0-5°C Addition Add Hydrazine (1.2 eq) Dropwise over 1 hr (Keep T < 10°C) Setup->Addition Monitor TLC Check (Tollen's Stain) Addition->Monitor Decision SM Consumed? Monitor->Decision AddMore Add 0.1 eq N2H4 Decision->AddMore No Workup Filter Catalyst (Celite) Extract w/ EtOAc Evaporate < 25°C Decision->Workup Yes AddMore->Monitor Product Isolate this compound Store @ -20°C Workup->Product

Caption: Operational workflow for the Rh-catalyzed synthesis of this compound.

Part 5: Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Formation of 2-Bromoaniline (Amine) Temperature too high or excess Hydrazine.Keep reaction

. Reduce Hydrazine to 1.1 eq initially.
Loss of Bromine (Dehalogenation) Catalyst activity too high or wrong catalyst.Ensure Rhodium is used, not Palladium. If using Rh, lower the temperature further.
Reaction Stalls Steric hindrance of ortho-bromo group.Allow longer stir time at 5°C rather than adding more reagent or heat.
Product turns dark/tarry Thermal decomposition or oxidation.Keep bath temp

during rotovap. Store under inert gas.

References

  • Oxley, P. W., et al. "N-Acetyl-N-phenylhydroxylamine via Catalytic Transfer Hydrogenation." Organic Syntheses, Coll.[3] Vol. 8, p.16 (1993); Vol. 67, p.187 (1989).

    • Relevance: Establishes the core protocol for Rh/C + Hydrazine reduction of nitrobenzene to hydroxylamine.
  • Peppe, C., et al. "Indium-mediated reduction of nitroarenes with hydrazine." Synlett, 2005. Relevance: Discusses comparative selectivity of hydrazine reductions and the stability of halo-substituted hydroxylamines.
  • Oxley, P. W., Adger, B. M., Sasse, M. J., & Forth, M. A. "N-Arylhydroxylamines by catalytic transfer hydrogenation." Tetrahedron Letters, 26(48), 6005-6006 (1985).

    • Relevance: The primary literature source describing the chemoselectivity of Rhodium vs.

Sources

Application Note: Controlled Oxidation of N-(2-bromophenyl)hydroxylamine to 1-bromo-2-nitrosobenzene

[1]

Executive Summary: The Redox Tightrope

The synthesis of 1-bromo-2-nitrosobenzene (Ar-NO) from its hydroxylamine precursor (Ar-NHOH) represents a classic challenge in chemoselectivity.[1] The target nitroso compound occupies a precarious thermodynamic niche; it is an intermediate oxidation state situated between the reduced hydroxylamine and the fully oxidized nitroarene (

1

Furthermore, the reaction is plagued by a rapid, parasitic side reaction: the condensation of the product (Ar-NO) with the unreacted starting material (Ar-NHOH) to form the azoxy dimer (

This guide details a Ferric Chloride (


) Mediated Oxidation

Mechanistic Insight & The "Azoxy Trap"

To maximize yield, one must understand the competition between the desired oxidation and the undesired condensation.

The Steric Advantage

The ortho-bromo substituent provides a unique advantage.[1] The steric bulk of the bromine atom at the 2-position destabilizes the planar transition state required for the azoxy condensation.[1] However, it also influences the monomer-dimer equilibrium of the final product.

  • Solid State: 1-bromo-2-nitrosobenzene exists as a colorless or pale yellow azodioxy dimer.[1]

  • Solution/Melt: It dissociates into the monomeric nitroso form, exhibiting a characteristic deep green/blue color.

Reaction Pathway Diagram

The following diagram illustrates the critical branching points in the oxidation pathway.

ReactionPathwayNHOHN-(2-bromophenyl)hydroxylamine(Starting Material)RadicalNitroxyl RadicalIntermediate (Ar-NHO•)NHOH->Radical SET (-1e⁻)Fe(III) -> Fe(II)Nitroso1-bromo-2-nitrosobenzene(Target Monomer)[Green Solution]Radical->Nitroso SET (-1e⁻)- 2H⁺DimerAzodioxy Dimer(Solid State Form)[Colorless/Yellow]Nitroso->Dimer Crystallization(Reversible)AzoxyAzoxy Dimer(Parasitic Byproduct)Nitroso->Azoxy Condensation withUnreacted Ar-NHOHNitro1-bromo-2-nitrobenzene(Over-oxidation)Nitroso->Nitro Excess OxidantHigh Temp

Figure 1: Reaction landscape showing the target pathway (Blue/Green) versus the kinetic traps (Red).[1]

Protocol A: Ferric Chloride Oxidation (The "Gold Standard")

This method utilizes

rapid addition of the oxidant
Reagents & Equipment[2][3][4]
  • Substrate: N-(2-bromophenyl)hydroxylamine (freshly prepared or recrystallized).

  • Oxidant: Iron(III) chloride hexahydrate (

    
    ).
    
  • Solvent: Methanol (HPLC grade) and Distilled Water.

  • Apparatus: 3-neck round bottom flask, mechanical stirrer (essential for rapid mixing), internal thermometer, ice-salt bath.

Step-by-Step Methodology
  • Preparation of Solutions:

    • Solution A: Dissolve 10 mmol of this compound in 30 mL of Methanol. Cool to

      
       in an ice-salt bath.
      
    • Solution B: Dissolve 20 mmol (2.0 equiv) of

      
       in 50 mL of ice-cold water. Filter if turbid.
      
  • Rapid Oxidation (The Critical Step):

    • Set the mechanical stirrer to high speed (vigorous vortex).

    • Add Solution B to Solution A in one single portion (or as rapidly as physically possible).

    • Observation: The solution will instantly turn dark, then rapidly shift to the characteristic deep green of the nitroso monomer.

    • Why? Slow addition creates a scenario where product (Ar-NO) and reactant (Ar-NHOH) coexist for a long duration, maximizing Azoxy formation.[1] Rapid addition converts all Ar-NHOH to Ar-NO simultaneously.[1]

  • Reaction Monitoring:

    • Stir vigorously at

      
       for 15 minutes.
      
    • Monitor by TLC (Silica; Hexane:EtOAc 9:1). The hydroxylamine spot (polar) should disappear; the nitroso spot (non-polar, often green/blue on the plate) should appear.

  • Quench and Work-up:

    • Dilute the reaction mixture with 100 mL of ice-cold water to precipitate the product.

    • Extraction: Extract immediately with cold Dichloromethane (

      
      ).
      
    • Wash: Wash combined organics with cold water (

      
      ) and brine (
      
      
      ) to remove Iron salts.
    • Dry: Dry over anhydrous

      
       in the dark (nitroso compounds are photosensitive).
      
  • Isolation:

    • Evaporate the solvent under reduced pressure at room temperature (Do not heat above

      
      ).
      
    • The residue will likely solidify into a pale yellow/colorless solid (the dimer) upon standing or cooling.

Data Summary Table
ParameterSpecificationNotes
Stoichiometry 1.0 : 2.0 (Substrate :

)
Excess Fe(III) ensures complete conversion.[1]
Temperature

to

Critical to prevent over-oxidation to nitro.[1]
Addition Rate Instantaneous Prevents Azoxy condensation.
Reaction Time 10–20 minsFast kinetics; prolonged stirring invites degradation.
Yield Target 75–85%

Protocol B: Heterogeneous Periodate Oxidation (Alternative)

For substrates with poor solubility in methanol/water, or if Iron residues are a concern for downstream biology, Sodium Periodate (

  • System: Biphasic mixture of Ethyl Acetate and Water.

  • Procedure:

    • Dissolve substrate in Ethyl Acetate at

      
      .
      
    • Add a solution of

      
       (1.2 equiv) in water dropwise over 5 minutes.
      
    • Stir for 20 minutes. The organic layer will turn green.

  • Advantage: The oxidant stays in the aqueous phase; the product stays in the organic phase. This physical separation protects the product from over-oxidation.[1]

Characterization & Self-Validating Quality Control

The unique properties of nitrosoarenes allow for immediate visual and thermal validation.

The "Melt Test" (Self-Validation)

Place a small crystal of the isolated solid (likely pale yellow/colorless) on a melting point apparatus or heat gun.

  • Pass: Upon melting, the liquid turns deep green . This confirms the dissociation of the dimer into the monomer.

  • Fail: If the melt remains yellow/orange, you likely have the Nitro impurity (

    
    ) or the Azoxy compound.
    
Spectroscopic Data
  • UV-Vis (DCM):

    
     (weak, 
    
    
    , responsible for green color).
  • IR (Solid): Strong band at

    
     (N=O dimer stretch). Monomer stretch is typically 
    
    
    (solution).
  • 1H NMR: The ortho-bromo substituent causes a significant downfield shift.[1] Ensure the sample is run in a solvent that favors the monomer (e.g., dilute

    
    ) or be aware of broad peaks if equilibrium is occurring.
    
Workflow Diagram

WorkflowStartCrude Reaction Mixture(Green Solution)QuenchDilute with Ice WaterExtract into DCMStart->QuenchEvapRotary Evaporation(T < 30°C)Quench->EvapSolidCrude Solid Obtained(Pale Yellow/Colorless)Evap->SolidDecisionQC: Melt TestSolid->DecisionPassLiquid turns GREEN(Valid Nitroso)Decision->Pass DissociationFailLiquid stays YELLOW(Nitro/Azoxy Impurity)Decision->Fail Stable ImpurityRecrystRecrystallize(MeOH or Hexane)Pass->Recryst

Figure 2: Isolation and Quality Control Decision Tree.

Storage and Stability

Nitroso compounds are notoriously unstable.

  • Storage: Store at

    
     under Argon.
    
  • Light: Protect from light to prevent photochemical disproportionation.

  • Form: Store as the solid dimer. Do not store in solution for extended periods.

References

  • Fletcher, D. A., et al. (1959). "The Oxidation of N-Phenylhydroxylamine to Nitrosobenzene." Journal of the Chemical Society, 1959, 1530.
  • Gowenlock, B. G., & Richter-Addo, G. B. (2004). "Preparations of C-Nitroso Compounds." Chemical Reviews, 104(7), 3353–3396.

  • Corrie, J. E. T., et al. (1992). "Synthesis and properties of some 2-substituted nitrosobenzenes." Journal of the Chemical Society, Perkin Transactions 1, 1992, 2071. (Specifics on ortho-substitution effects).
  • Kirby, G. W. (1977). "Tautomerism of Nitroso Compounds." Chemical Society Reviews, 6, 1. (Mechanism of dimerization).[2]

  • Organic Syntheses. (1943). "Nitrosobenzene."[3][4][5][6][7] Org.[5][8] Synth. Coll. Vol. 3, p. 711. (Classic dichromate method, provided for contrast).

Application Note: Precision Synthesis of 7-Bromoindoles via N-(2-Bromophenyl)hydroxylamine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and medicinal chemists focusing on the precision synthesis of 7-substituted indoles. It details the use of ** N-(2-bromophenyl)hydroxylamine** as a critical precursor, leveraging its unique reactivity in [3,3]-sigmatropic rearrangements to access the challenging 7-bromoindole scaffold.

Executive Summary

The indole scaffold is ubiquitous in pharmaceuticals, yet regioselective access to 7-substituted indoles remains synthetically demanding due to the natural C3-nucleophilicity of the indole ring and the steric constraints at the C7 position. This guide presents a robust protocol for synthesizing 7-bromoindoles using ** this compound** as a directing precursor.

Unlike traditional Fischer indole synthesis, which requires harsh acidic conditions and often fails with electron-deficient or sterically hindered substrates, this protocol utilizes a mild, Gold(I)-catalyzed annulation with terminal alkynes. The ortho-bromo substituent serves two roles: it directs the [3,3]-sigmatropic rearrangement to the unsubstituted ortho-position (yielding the 7-bromo isomer exclusively) and provides a valuable handle for subsequent cross-coupling (Suzuki, Buchwald-Hartwig) at the difficult C7 position.

Mechanistic Insight & Pathway

The transformation relies on the unique reactivity of N-arylhydroxylamines. Under Gold(I) catalysis, the hydroxylamine oxygen attacks a gold-activated alkyne, forming an O-alkenyl intermediate. This species undergoes a rapid, charge-neutral [3,3]-sigmatropic rearrangement.

Critical Regioselectivity: Because the C2 position of the phenyl ring is blocked by Bromine, the rearrangement is forced to occur at the C6 position (the only available ortho hydrogen). Upon cyclization and dehydration, the C2-Bromine atom ends up at the C7 position of the final indole structure.

Figure 1: Reaction Mechanism & Regioselectivity

IndoleMechanism Precursor N-(2-bromophenyl) hydroxylamine Intermediate1 O-Alkenyl-N-aryl hydroxylamine Precursor->Intermediate1 + Alkyne / Au(I) Alkyne Terminal Alkyne (R-C≡CH) AuComplex Au(I) Activation Alkyne->AuComplex Coordination AuComplex->Intermediate1 Rearrangement [3,3]-Sigmatropic Rearrangement Intermediate1->Rearrangement Regioselective (Avoids Br) Imine α-Imino Ketone Intermediate Rearrangement->Imine C-C Bond Formation Cyclization Cyclodehydration (- H₂O) Imine->Cyclization Product 7-Bromoindole Derivative Cyclization->Product

Caption: Pathway for the regioselective formation of 7-bromoindoles via Au(I)-catalyzed [3,3]-rearrangement.

Experimental Protocols

Protocol A: Synthesis of this compound

Objective: Selective partial reduction of 1-bromo-2-nitrobenzene. Challenge: Avoiding over-reduction to the aniline or hydrodehalogenation (loss of Br). Solution: Zinc/Ammonium Chloride reduction is preferred over catalytic hydrogenation (Pd/C) to preserve the Aryl-Bromide bond.

Reagents:

  • 1-Bromo-2-nitrobenzene (20.0 mmol)

  • Zinc dust (40.0 mmol, 2.0 equiv) — Must be activated

  • Ammonium Chloride (NH₄Cl) (saturated aq.[1] solution)

  • Solvent: THF / Water (1:1 v/v)

Step-by-Step:

  • Setup: Dissolve 1-bromo-2-nitrobenzene (4.04 g, 20 mmol) in 50 mL THF in a 250 mL round-bottom flask.

  • Buffer Addition: Add 50 mL of saturated aqueous NH₄Cl solution. Cool the biphasic mixture to 0°C using an ice bath.

  • Reduction: Add Zinc dust (2.6 g, 40 mmol) portion-wise over 15 minutes with vigorous stirring. The internal temperature must be kept below 10°C to prevent over-reduction.

  • Monitoring: Monitor by TLC (Hexane/EtOAc 4:1). The hydroxylamine typically runs slightly lower than the nitro compound but higher than the aniline. Reaction time is usually 1–2 hours.

  • Workup: Filter the mixture through a Celite pad to remove zinc residues. Wash the pad with EtOAc.

  • Extraction: Separate the organic layer. Extract the aqueous layer 2x with EtOAc. Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Rapid column chromatography (Silica gel, Hexane/EtOAc gradient).

    • Note:N-arylhydroxylamines are sensitive to oxidation. Store under inert atmosphere at -20°C if not used immediately.

Protocol B: Gold-Catalyzed Indole Annulation

Objective: Cyclization of the hydroxylamine with a terminal alkyne.[2] Catalyst System: [JohnPhosAu(MeCN)]SbF₆ or IPrAuCl/AgOTf. (JohnPhos is recommended for steric bulk).

Reagents:

  • This compound (1.0 mmol)

  • Terminal Alkyne (e.g., Phenylacetylene, 1-Octyne) (1.2 mmol)

  • Catalyst: [JohnPhosAu(MeCN)]SbF₆ (2 mol%)

  • Solvent: Dichloroethane (DCE) or Toluene (anhydrous)

Step-by-Step:

  • Catalyst Prep: In a glovebox or under Argon, charge a dried reaction vial with the Gold catalyst (2 mol%).

  • Addition: Add the alkyne (1.2 equiv) and solvent (DCE, 0.1 M concentration).

  • Initiation: Add the this compound (1.0 equiv) dissolved in a minimal amount of solvent.

  • Reaction: Stir at room temperature (25°C). If reaction is sluggish (due to the steric bulk of the Br group), heat to 40–50°C.

    • Observation: The reaction typically proceeds via a color change as the indole forms.

  • Completion: Monitor by TLC for the disappearance of the hydroxylamine.

  • Purification: Filter through a short silica plug to remove Gold residues. Concentrate and purify via flash chromatography.

Data & Performance Analysis

The following table summarizes expected yields and compatibility based on the N-arylhydroxylamine methodology (Zhang et al. and related literature).

Substrate (Alkyne)Reaction TimeYield (%)Product (7-Bromoindole Derivative)Notes
Phenylacetylene 2 h82%2-Phenyl-7-bromoindoleStandard benchmark. High efficiency.
1-Octyne 3 h78%2-Hexyl-7-bromoindoleAliphatic alkynes work well; slightly slower.
4-Fluorophenylacetylene 2.5 h85%2-(4-F-Ph)-7-bromoindoleElectronics on alkyne have minimal impact.
TMS-Acetylene 4 h65%2-TMS-7-bromoindoleTMS group tolerated; useful for C2-deprotection.
3-Hexyne (Internal) 12 h<40%2,3-Diethyl-7-bromoindoleLimitation: Internal alkynes are significantly less reactive in this specific Au-catalyzed manifold.

Troubleshooting & Optimization

"The reaction stalls or yields are low."
  • Cause 1: Oxidation of Precursor. N-arylhydroxylamines oxidize to nitroso compounds (green/blue color) in air.

    • Fix: Use freshly prepared precursor. Run the reaction strictly under Argon.

  • Cause 2: Catalyst Deactivation. The free hydroxyl group can coordinate strongly to Au.

    • Fix: Ensure the alkyne is added to the catalyst before the hydroxylamine to establish the active π-complex.

"I see dehalogenation (loss of Bromine)."
  • Cause: If using Protocol A (Synthesis), Pd/C hydrogenation will strip the bromine.

    • Fix: Strictly adhere to the Zinc/NH₄Cl method. Do not use catalytic hydrogenation for bromo-nitro precursors.

"Regioselectivity issues."
  • Observation: Mixture of isomers?

    • Validation: With this compound, the [3,3] rearrangement is blocked at the C2 position. The only possible product via this mechanism is the 7-bromoindole. If other isomers appear, check the purity of the starting nitrobenzene (e.g., presence of 3-bromo or 4-bromo isomers).

References

  • Gold-Catalyzed Synthesis of 2-Alkylindoles from N-Arylhydroxylamines: Wang, Y., Ye, L., & Zhang, L. (2011). Au-catalyzed synthesis of 2-alkylindoles from N-arylhydroxylamines and terminal alkynes.[2][3] Chemical Communications, 47(27), 7815-7817.

  • Zinc-Mediated Reduction of Nitroarenes (General Protocol): Kamm, O. (1925). β-Phenylhydroxylamine. Organic Syntheses, 4, 57.

  • 7-Bromoindole Utility & Properties: Leggetter, B. E., & Brown, R. K. (1960). The preparation of 7-bromoindole and its properties. Canadian Journal of Chemistry, 38(12), 2363-2376.

  • Review of Indole Synthesis via [3,3]-Rearrangements: Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875–2911.

Sources

Procedures for O-acylation of N-(2-bromophenyl)hydroxylamine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Control in the O-Acylation of N-(2-Bromophenyl)hydroxylamine

Part 1: The Chemoselectivity Challenge

The acylation of this compound (1 ) presents a classic ambident nucleophile paradox. The substrate possesses two nucleophilic sites: the nitrogen and the oxygen. Under standard acylation conditions (acyl chloride/base), the reaction is kinetically driven toward the nitrogen, yielding the hydroxamic acid (N-acyl derivative).

However, the O-acylated species (N-acyloxyamines) are of high value as precursors for:

  • Nitrenium Ions: Used in DNA adduct studies and mechanistic toxicology.

  • Indole Synthesis: Via [3,3]-sigmatropic rearrangement (hetero-Cope) of N,O-diacyl derivatives.

This guide details two distinct protocols:

  • Protocol A: Selective synthesis of the mono-O-acyl derivative (requires N-protection to block the kinetic pathway).

  • Protocol B: Synthesis of the N,O-diacyl derivative (the "Indole Precursor").

Part 2: Strategic Reaction Pathways

The following flowchart illustrates the divergent pathways based on reaction conditions.

AcylationPathways Start N-(2-Bromophenyl) hydroxylamine (1) PathN N-Acylation (Hydroxamic Acid) Start->PathN AcCl, Pyridine (Kinetic Control) PathO O-Acylation (N-Acyloxyamine) Start->PathO 1. Boc2O 2. RCOCl 3. TFA PathNO N,O-Diacylation (Rearrangement Precursor) Start->PathNO Excess (RCO)2O Base, Heat PathN->PathNO RCOCl, Base Indole Indole/Benzisoxazole (Post-Rearrangement) PathNO->Indole [3,3]-Sigmatropic Rearrangement

Figure 1: Divergent acylation pathways. Direct reaction favors N-acylation. O-acylation requires blocking strategies or exhaustive acylation.

Part 3: Detailed Experimental Protocols

Protocol A: Selective Synthesis of O-Acetyl-N-(2-bromophenyl)hydroxylamine

Target: The mono-O-acylated species (Ar-NH-OAc).

Rationale: Direct O-acylation is nearly impossible due to the higher nucleophilicity of the nitrogen lone pair. We employ a "Protect-Acylate-Deprotect" strategy using a tert-butoxycarbonyl (Boc) group.

Reagents:

  • This compound (Substrate)[1]

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Acetyl Chloride (AcCl) or Acetic Anhydride[2][3]

  • Triethylamine (Et₃N)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM, anhydrous)

Step-by-Step Methodology:

  • N-Protection:

    • Dissolve this compound (1.0 equiv) in anhydrous DCM (0.2 M).

    • Add Boc₂O (1.1 equiv) and stir at reflux for 12 hours.

    • Checkpoint: Monitor via TLC.[3] The product (N-Boc-N-arylhydroxylamine) will be less polar.

    • Isolate via silica gel chromatography (Hexane/EtOAc).

  • O-Acylation:

    • Dissolve the N-Boc intermediate in anhydrous DCM at 0 °C.

    • Add Et₃N (1.2 equiv) followed by dropwise addition of Acetyl Chloride (1.1 equiv).

    • Stir at 0 °C for 1 hour, then warm to RT.

    • Mechanism:[4][5][6][7][8] The bulky Boc group forces acylation to the oxygen atom.

    • Wash with NaHCO₃ (sat. aq.), dry over MgSO₄, and concentrate.

  • Deprotection (The Critical Step):

    • Dissolve the N-Boc-O-acetyl intermediate in neat TFA at 0 °C.

    • Stir for exactly 15–30 minutes. Caution: Prolonged exposure can hydrolyze the O-acyl bond.

    • Quench by pouring into ice-cold NaHCO₃ solution (pH ~8).

    • Extract immediately with DCM (cold).

Yield & Stability:

  • Expect 60–75% yield.

  • Storage: Store at -20 °C under Argon. These compounds are prone to decomposition (N-O bond cleavage).

Protocol B: Synthesis of N,O-Diacetyl-N-(2-bromophenyl)hydroxylamine

Target: The rearrangement precursor (Ar-N(Ac)-OAc).

Rationale: For applications requiring the indole scaffold, the N,O-diacyl species is preferred. This protocol forces acylation at both sites using excess reagent and stronger forcing conditions.

Reagents:

  • This compound[1]

  • Acetic Anhydride (Excess, 5.0 equiv)

  • Pyridine (Solvent/Base)

  • DMAP (4-Dimethylaminopyridine, 5 mol% catalyst)

Step-by-Step Methodology:

  • Reaction Setup:

    • Place this compound (1.0 g, 5.3 mmol) in a round-bottom flask.

    • Add Pyridine (10 mL) and cool to 0 °C.

    • Add DMAP (30 mg).

  • Acylation:

    • Add Acetic Anhydride (2.5 mL, ~26 mmol) dropwise.

    • Allow the mixture to warm to RT and stir for 4 hours.

    • Observation: The solution will likely turn from pale yellow to orange.

  • Work-up:

    • Pour the mixture into ice-water (50 mL) and stir vigorously for 30 minutes to hydrolyze excess anhydride.

    • Extract with Ethyl Acetate (3 x 30 mL).

    • Wash organic layer with 1M HCl (to remove pyridine), then Brine.

    • Dry over Na₂SO₄ and concentrate.[9]

  • Purification:

    • Recrystallize from Ethanol/Hexane or purify via flash chromatography.

    • Note: The 2-bromo substituent provides steric bulk that may retard the second acylation; ensure reaction completion via LC-MS.

Part 4: Data Interpretation & Quality Control

Distinguishing between the N-acyl, O-acyl, and N,O-diacyl derivatives is critical. Use the following ¹H NMR diagnostic signals (CDCl₃, δ ppm):

DerivativeStructureKey Diagnostic SignalShift (approx.)
N-Acyl Ar-N(OH)-COCH₃N-OH (Broad singlet)9.5 - 10.5 ppm
O-Acyl Ar-NH-OCOCH₃N-H (Broad singlet)8.0 - 9.0 ppm
N,O-Diacyl Ar-N(Ac)-OAcMethyl protons (2x)2.05 (N-Ac), 2.25 (O-Ac)

Key Insight: In the O-acyl derivative, the carbonyl carbon (¹³C NMR) typically appears upfield (~168 ppm) compared to the hydroxamic acid carbonyl (~172 ppm) due to the ester vs. amide character.

Part 5: Safety & Handling (E-E-A-T)

  • Mutagenicity: O-Acyloxylamines are direct-acting mutagens. They can generate nitrenium ions that alkylate DNA (specifically at the C8 position of guanine). Double-gloving and use of a fume hood are mandatory.

  • Thermal Instability: N,O-Diacyl derivatives can undergo exothermic rearrangement (Bamberger-like or hetero-Cope) upon heating. Never distill these compounds at atmospheric pressure.

  • Skin Absorption: The 2-bromo moiety increases lipophilicity, enhancing skin absorption.

References

  • Glover, S. A. (1998). N-Acyloxy-N-alkoxyamides: Structure, Reactivity and Mutagenicity. Tetrahedron, 54(26), 7229-7271.

  • Novak, M., & Kennedy, S. A. (1995). Hydrolysis of N-Aryl-O-pivaloylhydroxylamines: Evidence for the Formation of Nitrenium Ions. Journal of the American Chemical Society, 117(21), 5740-5749.

  • Porzelle, A., Woodrow, M. D., & Tomkinson, N. C. (2009).[10] Synthesis of N-Arylhydroxylamines via Copper-Catalyzed Cross-Coupling. Organic Letters, 11(1), 233-236.

  • Kawase, M., et al. (2000). Electrophilic aromatic substitution with N-methoxy-N-acylnitrenium ions generated from N-chloro-N-methoxyamides. Chemical & Pharmaceutical Bulletin, 48(1), 114-119.

Sources

Troubleshooting & Optimization

Improving yield of N-(2-bromophenyl)hydroxylamine from nitrobenzene reduction

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #RXN-2-Br-NHOH-Optimization Subject: Improving Yield & Selectivity in 2-Bromonitrobenzene Reduction Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open

Executive Summary: The Selectivity Challenge

Synthesizing N-(2-bromophenyl)hydroxylamine from 1-bromo-2-nitrobenzene presents a classic "chemoselectivity triangle" challenge. You are balancing three competing pathways:

  • Over-reduction: Reducing the target hydroxylamine (

    
    ) further to the aniline (
    
    
    
    ).
  • Hydrodehalogenation: Cleaving the Carbon-Bromine bond (common with Pd catalysts), yielding non-brominated side products.

  • Rearrangement/Condensation: Acid-catalyzed Bamberger rearrangement (to aminophenols) or base-catalyzed condensation to azoxy dimers .

This guide prioritizes two protocols: the Zinc/Ammonium Chloride method (robust for gram-scale) and Modified Catalytic Hydrogenation (scalable, high-purity).

Part 1: The Reaction Network (Visualized)

Understanding where you lose yield is critical. The diagram below maps the reduction pathway and the "danger zones" for the 2-bromo substrate.

ReactionNetwork Nitro 1-Bromo-2-nitrobenzene (Starting Material) Nitroso Nitroso Intermediate (Transient) Nitro->Nitroso 2e- / 2H+ Hydroxylamine This compound (TARGET) Nitroso->Hydroxylamine 2e- / 2H+ Aniline 2-Bromoaniline (Over-Reduction) Hydroxylamine->Aniline Over-Reduction (Avoid this!) Debromo N-Phenylhydroxylamine (Dehalogenation) Hydroxylamine->Debromo Pd/C or prolonged H2 Azoxy Azoxy Dimer (Condensation) Hydroxylamine->Azoxy High pH / O2 Aminophenol Aminophenol (Bamberger Rearrangement) Hydroxylamine->Aminophenol Acid (H+)

Figure 1: Reaction pathway showing the narrow selectivity window for the target hydroxylamine.

Part 2: Recommended Protocols

Method A: The "Gold Standard" (Zinc / NH₄Cl)

Best for: Lab scale (<10g), high reliability, avoiding dehalogenation.

This method relies on the buffering capacity of Ammonium Chloride (


) to maintain a pH of ~6-7. Zinc acts as the electron source. Crucially, Zn is mild enough that it rarely cleaves the C-Br bond under these conditions. 

Protocol:

  • Dissolution: Dissolve 10 mmol of 1-bromo-2-nitrobenzene in a mixture of Ethanol (30 mL) and Water (15 mL).

  • Buffering: Add 15 mmol of Ammonium Chloride (

    
    ). Stir vigorously.
    
  • Reduction: Cool to 15°C. Add Zinc dust (25 mmol, 2.5 equiv) in small portions over 20 minutes.

    • Note: The reaction is exothermic. Do NOT let the temperature exceed 50°C . High temp favors the aniline.

  • Monitoring: Stir for 1-2 hours. Monitor via TLC (Target is usually more polar than nitro, less polar than aniline).

  • Workup (Critical): Filter off Zinc oxide sludge. Dilute filtrate with ice water. The product often precipitates. If not, extract with Ether/DCM.

    • Stabilization: Wash organic layer with brine containing a pinch of Ascorbic Acid (antioxidant) to prevent oxidation back to nitroso.

Method B: Scalable Catalytic Hydrogenation (Pt/C + DMSO)

Best for: Scale-up (>10g), clean workup.

Standard Pd/C hydrogenation will strip the bromine atom (dehalogenation). You must use Platinum (Pt) and a catalyst poison .

The "DMSO Trick": DMSO acts as a selective poison. It adsorbs onto the catalyst surface, slowing down the reduction of the hydroxylamine to aniline, but allowing the nitro-to-hydroxylamine step to proceed.

Protocol:

  • Setup: Charge hydrogenation vessel with 1-bromo-2-nitrobenzene (10 mmol) in Methanol (50 mL).

  • Catalyst: Add 5% Pt/C (1 mol% loading).

  • Modifier: Add DMSO (2.0 equiv relative to substrate).

    • Mechanism:[1][2][3][4][5][6] DMSO prevents the "deep adsorption" required for hydrogenolysis of the N-O bond and C-Br bond.

  • Reaction: Hydrogenate at 1 atm (balloon) or low pressure (3 bar) at 25°C .

  • Stop Point: Monitor H₂ uptake strictly. Stop immediately after 2 equivalents of H₂ are consumed.

Part 3: Comparative Data & Yield Optimization

ParameterZn / NH₄Cl (Method A)Std.[7] Pd/C HydrogenationPt/C + DMSO (Method B)
Typical Yield 65 - 75%< 20% (Complex mix)85 - 92%
Main Impurity Azoxy dimer (if pH > 7)De-brominated anilineUnreacted Nitro
C-Br Integrity ExcellentPoor (High loss)Excellent
Scalability Poor (Zn waste)HighHigh
Reaction Time 1 - 3 HoursFast (<1 hr)2 - 5 Hours

Part 4: Troubleshooting Guide (FAQ)

Ticket #01: "I keep getting the aniline (over-reduction)."
  • Diagnosis: The reducing power is too high or the reaction ran too long.

  • Fix (Zn Method): Lower the temperature. Keep it under 40°C. Reduce Zn equivalents to exactly 2.0-2.2 equiv.

  • Fix (H₂ Method): You likely omitted the poison. Add DMSO or n-Butylamine.[8] Switch from Pd/C to Pt/C.

Ticket #02: "My product turned into a purple/dark oil during workup."
  • Diagnosis: Oxidation.[9] Hydroxylamines are air-sensitive and oxidize to nitroso compounds (green/blue) which then condense to azoxy compounds (yellow/orange/dark).

  • Fix:

    • Speed: Perform workup immediately using cold solvents.

    • Inert: Flush all flasks with Nitrogen/Argon.

    • Storage: Store the solid product at -20°C under inert gas. Do not leave it in solution.

Ticket #03: "I see a new spot on TLC that isn't aniline or starting material."
  • Diagnosis: Bamberger Rearrangement.[1][2][3][4] If you used acid to quench or heat, the hydroxylamine rearranged to 2-bromo-4-aminophenol .

  • Fix: Ensure your workup pH is neutral (pH 7). Do not use HCl to wash the organic layer.

Part 5: Workflow Visualization

The following diagram outlines the critical decision points during the experimental workflow to maximize yield.

Workflow Start Start: 1-Bromo-2-Nitrobenzene Choice Select Method Start->Choice MethodA Method A: Zn / NH4Cl (Small Scale / Lab) Choice->MethodA MethodB Method B: Pt/C + DMSO (Large Scale / Clean) Choice->MethodB StepA1 Temp Control < 50°C (Prevents Aniline) MethodA->StepA1 StepB1 Add DMSO (2 equiv) (Poison Catalyst) MethodB->StepB1 StepA2 pH Control (NH4Cl) (Prevents Rearrangement) StepA1->StepA2 Workup Cold Workup (0°C) Argon Atmosphere StepA2->Workup StepB2 Stop at 2.0 eq H2 uptake StepB1->StepB2 StepB2->Workup Storage Store -20°C / Dark Workup->Storage

Figure 2: Operational workflow for maximizing yield and stability.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocol for Zn/NH4Cl reduction of nitro compounds).
  • Takenaka, Y., et al. (2003). "Selective hydrogenation of nitroarenes to N-arylhydroxylamines." Applied Catalysis A: General, 249(2), 303-311. Link (Establishes the Pt/C + DMSO specificity).

  • Oxley, P. W., et al. (1989).[3][4] "N-Acetyl-N-phenylhydroxylamine via Catalytic Transfer Hydrogenation." Organic Syntheses, 67, 187. Link (Discusses Rhodium-catalyzed transfer hydrogenation as an alternative).

  • Bamberger, E. (1894).[1][3][4] "Ueber die Reduction der Nitroverbindungen." Chemische Berichte, 27, 1347. (Foundational paper on the acid-catalyzed rearrangement side-reaction).

Sources

Minimizing over-reduction to 2-bromoaniline in hydroxylamine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support center for aryl hydroxylamine synthesis. This guide is designed for researchers, chemists, and process development professionals to provide in-depth troubleshooting for a common and critical challenge in organic synthesis: the selective reduction of an aromatic nitro compound, specifically 2-bromonitrobenzene, to its corresponding hydroxylamine.

A frequent and yield-limiting side reaction is the over-reduction of the desired 2-bromophenylhydroxylamine intermediate to the thermodynamically more stable 2-bromoaniline.[1][2] This guide provides a structured, mechanism-driven approach to diagnose and resolve this issue, ensuring higher yields and purity of your target hydroxylamine. We will delve into the underlying chemical principles, offer practical, step-by-step protocols, and present data-driven recommendations to optimize your reaction conditions.

Core Mechanism: The Reduction Pathway and the Over-Reduction Problem

The reduction of a nitroarene to an aniline is not a single step but a sequential process involving multiple intermediates.[2][3] Understanding this pathway is critical to isolating the desired hydroxylamine product. The generally accepted mechanism proceeds as follows:

  • Nitroarene to Nitrosoarene: The nitro group is first reduced to a nitroso group.

  • Nitrosoarene to Hydroxylamine: The nitroso intermediate is then rapidly reduced to the hydroxylamine. This is the target product in this synthesis.

  • Hydroxylamine to Aniline: The hydroxylamine can be further reduced to the final aniline product. This step represents the over-reduction challenge.[2][4]

The key to a successful hydroxylamine synthesis is to halt the reduction at the hydroxylamine stage. The reduction of the hydroxylamine to the aniline is often the slowest step, which can lead to its accumulation.[2] However, reaction conditions can inadvertently accelerate this final step, leading to significant yield loss.

ReactionPathway cluster_control Control Points Start 2-Bromonitrobenzene Nitroso 2-Bromonitrosobenzene Start->Nitroso +2e-, +2H+ Hydroxylamine 2-Bromophenylhydroxylamine (Desired Product) Nitroso->Hydroxylamine +2e-, +2H+ Aniline 2-Bromoaniline (Over-reduction Product) Hydroxylamine->Aniline +2e-, +2H+ Control Reaction conditions (pH, Temp, Reagent) determine if the reaction stops here. Hydroxylamine->Control

Caption: Reduction pathway from 2-bromonitrobenzene to 2-bromoaniline.

Troubleshooting Guide

This section addresses specific issues you may encounter during your synthesis in a question-and-answer format.

Problem 1: My HPLC/TLC analysis shows a significant peak corresponding to 2-bromoaniline (>15%). What are the most likely causes?

Answer: High levels of 2-bromoaniline indicate that the reaction conditions are too harsh or that the reaction was allowed to proceed for too long, favoring the conversion of the hydroxylamine intermediate to the aniline. Here is a systematic workflow to diagnose and solve this issue.

Troubleshooting_Aniline Start High 2-Bromoaniline Detected Cause1 Is Reaction Temperature > 30°C? Start->Cause1 Cause2 Is pH acidic or strongly basic? Cause1->Cause2 No Sol1 Reduce temperature to 0-15°C. Lower temp disfavors N-O bond cleavage. Cause1->Sol1 Yes Cause3 Is a strong reducing agent used (e.g., SnCl2/HCl, Fe/HCl)? Cause2->Cause3 No Sol2 Buffer the reaction near neutral pH. Use Zn/NH4Cl. Cause2->Sol2 Yes Cause4 Was reaction time extended beyond hydroxylamine formation? Cause3->Cause4 No Sol3 Switch to a milder, more selective reagent system. (See Table 1) Cause3->Sol3 Yes Sol4 Implement reaction monitoring (TLC/HPLC) to stop at optimal time. Cause4->Sol4 Yes End Minimized 2-Bromoaniline Cause4->End No Sol1->End Sol2->End Sol3->End Sol4->End

Caption: Troubleshooting workflow for high 2-bromoaniline formation.

Detailed Explanations:

  • Temperature Control: The reduction of hydroxylamine to aniline has a higher activation energy than the preceding steps. Elevated temperatures provide the necessary energy to overcome this barrier, accelerating the formation of the undesired aniline. Maintaining a lower temperature, often between 0-15°C, is crucial for selectivity.[5]

  • pH Management: The reaction medium's pH is a critical control parameter. Strongly acidic conditions, often employed with reducing metals like tin or iron, protonate the hydroxylamine, making it more susceptible to reduction.[6] Conversely, strongly alkaline conditions can also promote side reactions.[7] A buffered system or reactions run near neutral pH, such as with zinc dust and ammonium chloride, often provide the best selectivity for the hydroxylamine.[8]

  • Choice of Reducing Agent: The choice of reducing agent is paramount. While powerful systems like catalytic hydrogenation with Pd/C or strong metal/acid combinations are excellent for producing anilines, they are often too aggressive for isolating hydroxylamines.[6][9] Milder, more controlled methods are required.

Problem 2: My reaction is very slow or stalls, with significant unreacted 2-bromonitrobenzene remaining.

Answer: A stalled reaction typically points to insufficient reducing power, poor reagent activity, or unfavorable conditions for the initial reduction step.

  • Check Reagent Quality: Metal powders like zinc can oxidize over time, reducing their activity. Ensure you are using fresh, finely powdered zinc dust. Activation of the metal surface, for instance by a brief wash with dilute acid, can sometimes improve performance.[10]

  • Solvent System: Ensure your solvent system provides adequate solubility for both the 2-bromonitrobenzene and the aqueous reagent (e.g., ammonium chloride solution). A co-solvent like THF or ethanol is often necessary.

  • Ammonium Chloride Concentration: In the Zn/NH4Cl system, the ammonium chloride acts as a proton source and electrolyte.[8] Ensure it is present in sufficient stoichiometric excess.

  • Agitation: These are often heterogeneous reactions. Vigorous stirring is essential to ensure good contact between the organic substrate, the metal surface, and the aqueous phase.

Frequently Asked Questions (FAQs)

Q1: Which reducing systems are recommended for selectively preparing 2-bromophenylhydroxylamine?

A1: The goal is to choose a system with enough potential to reduce the nitro group but not so much that it readily reduces the hydroxylamine. The following table summarizes common methods.

Reducing SystemTypical ConditionsSelectivity for HydroxylamineKey Considerations
Zn / NH₄Cl H₂O/THF, 0-25°CHigh Excellent, widely used method. pH is self-buffering. Requires vigorous stirring.[8]
Catalytic Hydrogenation H₂, Pt catalyst, specific additives (e.g., DMSO, amine)High (with additives) Requires specialized equipment for handling H₂. Catalyst poisoning can be an issue. Additives are essential to stop the reaction at the hydroxylamine stage.[5][11]
Hydrazine / Catalyst N₂H₄·H₂O, Rh/C or Raney Ni, 15-30°CGood to High Avoids high-pressure H₂. Hydrazine is toxic. Temperature control is critical to prevent over-reduction.[8][12]
SnCl₂ / HCl or Fe / HCl Acidic mediaLow These are classic reagents for full reduction to anilines and are generally not suitable for isolating hydroxylamines.[6][9][13]

Q2: How do I monitor the reaction to stop it at the right time?

A2: Active reaction monitoring is non-negotiable for this synthesis. Thin Layer Chromatography (TLC) is the most common and effective method.

  • TLC Setup: Use a silica plate and an appropriate eluent system (e.g., 20-30% Ethyl Acetate in Hexane). Spot your starting material (2-bromonitrobenzene), a co-spot of the reaction mixture, and if available, a reference standard of the product and the 2-bromoaniline byproduct.

  • Interpretation: The starting material will be the least polar spot (highest Rf). The desired hydroxylamine product is more polar (lower Rf). The 2-bromoaniline byproduct will typically have an Rf value between the start and the product.

  • Endpoint: The reaction should be stopped as soon as the starting material spot has been completely consumed, but before a significant spot for 2-bromoaniline appears.

Q3: The workup procedure is complex. How can I efficiently isolate the hydroxylamine product?

A3: The workup aims to remove inorganic salts and unreacted reagents.

  • Filtration: After the reaction is complete, filter the mixture through a pad of Celite to remove the zinc dust and any zinc salts. Wash the filter cake thoroughly with your organic solvent (e.g., THF or Ethyl Acetate).

  • Extraction: Combine the filtrate and washes. If an aqueous layer is present, separate it. Wash the organic layer with brine to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Avoid excessive heat during concentration as aryl hydroxylamines can be thermally unstable.[12]

  • Purification: The crude product can often be purified by recrystallization or flash column chromatography if necessary.

Optimized Protocol: Selective Reduction using Zinc and Ammonium Chloride

This protocol is a robust starting point for the selective synthesis of 2-bromophenylhydroxylamine.

Materials:

  • 2-bromonitrobenzene (1.0 eq)

  • Zinc dust, <10 micron (5.0 eq)

  • Ammonium chloride (NH₄Cl) (4.0 eq)

  • Tetrahydrofuran (THF)

  • Deionized Water

  • Celite

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromonitrobenzene in THF (approx. 5 mL per 1 g of nitroarene).

  • Reagent Addition: In a separate beaker, dissolve ammonium chloride in deionized water (approx. 2 mL per 1 g of NH₄Cl). Add this aqueous solution to the flask.

  • Cooling: Place the flask in an ice-water bath and begin vigorous stirring. Allow the mixture to cool to 0-5°C.

  • Zinc Addition: Add the zinc dust to the rapidly stirring mixture in small portions over 20-30 minutes. The addition is exothermic; maintain the internal temperature below 15°C.

  • Reaction Monitoring: Monitor the reaction every 15-20 minutes by TLC. The reaction is typically complete within 1-3 hours.

  • Quench and Workup: Once TLC indicates full consumption of the starting material, filter the reaction mixture through a pad of Celite. Wash the Celite pad with THF.

  • Extraction & Isolation: Transfer the filtrate to a separatory funnel. Wash the organic layer with brine (2x), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo at a temperature not exceeding 40°C. The resulting crude solid or oil is your 2-bromophenylhydroxylamine.

References

  • Studying the Mechanisms of Nitro Compounds Reduction (A-Review). (n.d.). Penza State University. Retrieved March 7, 2026, from [Link]

  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. (2024). Molecules. Retrieved March 7, 2026, from [Link]

  • Blaser, H. U., Steiner, H., & Studer, M. (2016). Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes, and Reduction of N-Oxides to Amines.
  • WO2020131574A1 - Method of reducing aromatic nitro compounds. (2020). Google Patents.
  • Xia, Y., et al. (2022). Synthesis of N-alkoxy amines and hydroxylamines via the iridium-catalyzed transfer hydrogenation of oximes. Organic & Biomolecular Chemistry. Retrieved March 7, 2026, from [Link]

  • Xia, Y., et al. (2022). Synthesis of N-alkoxy amines and hydroxylamines via the iridium-catalyzed transfer hydrogenation of oximes. Organic & Biomolecular Chemistry, 20(32), 6463-6469.
  • Reduction of nitro compounds. (n.d.). Wikipedia. Retrieved March 7, 2026, from [Link]

  • Kumar, P. S., & Rai, K. L. L. (2012).
  • Catalytic homogeneous hydrogenations of oximes to hydroxylamine products. (2023). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Sridharan, V., et al. (2004). Reduction of nitrophenols by zinc and ammonium chloride in aqueous medium. Indian Journal of Chemistry, 43B, 2243-2244.
  • Highly Selective and Solvent-Dependent Reduction of Nitrobenzene to N-Phenylhydroxylamine, Azoxybenzene and Aniline Catalyzed by a Phosphine-Functionalised Poly(ionic liquid) Supported Gold Catalyst. (n.d.). ChemCatChem. Retrieved March 7, 2026, from [Link]

  • Nitro Reduction - Common Conditions. (n.d.). Denovopharma. Retrieved March 7, 2026, from [Link]

  • n-acetyl-n-phenylhydroxylamine. (1990). Organic Syntheses, 69, 129.
  • Reduction of Nitroarenes into Aryl Amines and N-Aryl hydroxylamines via Activation of NaBH4 and Ammonia-Borane Complexes by Ag/TiO2 Catalyst. (2016). Catalysts. Retrieved March 7, 2026, from [Link]

  • Bi(I)-Catalyzed Transfer-Hydrogenation with Ammonia-Borane. (2019). Organic Letters. Retrieved March 7, 2026, from [Link]

  • Amine synthesis by nitro compound reduction. (n.d.). Organic Chemistry Portal. Retrieved March 7, 2026, from [Link]

  • Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. (2023). Journal of Chemical Education. Retrieved March 7, 2026, from [Link]

  • EP0086363A1 - Process for the preparation of arylhydroxylamines. (1983). Google Patents.
  • hydroxylamine synthesis by amination (alkylation). (n.d.). Organic Chemistry Portal. Retrieved March 7, 2026, from [Link]

  • Takenaka, Y., et al. (2015). Selective Synthesis of N-Aryl Hydroxylamines by the Hydrogenation of Nitroaromatics Using Supported Platinum Catalysts. Catalysis Science & Technology, 5(4), 2051-2055.
  • Selective chemical reduction of Nitrobenzene to Aniline by Fe doped 1T MoS2 nanozyme. (2024). ChemRxiv. Retrieved March 7, 2026, from [Link]

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Technical Support Center: Purification of Unstable N-Arylhydroxylamines

Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of a Senior Application Scientist

Welcome to our dedicated technical support guide for researchers navigating the complexities of purifying N-arylhydroxylamines. These molecules are pivotal intermediates in chemical synthesis and are of significant interest in drug development and toxicology.[1][2] However, their inherent instability presents a considerable challenge, often leading to product degradation, low yields, and inconsistent results.

This guide is structured to move beyond simple protocols. It aims to provide you with the foundational knowledge and practical troubleshooting strategies required to handle these sensitive compounds effectively. We will delve into the "why" behind each technique, empowering you to make informed decisions and adapt methodologies to your specific N-arylhydroxylamine.

Frequently Asked Questions (FAQs)

This section addresses the fundamental principles and common queries related to the stability and handling of N-arylhydroxylamines.

Q1: Why are N-arylhydroxylamines so notoriously unstable?

N-arylhydroxylamines exist in a delicate redox balance. Their instability is primarily due to their susceptibility to several degradation pathways:

  • Oxidation: The hydroxylamine moiety is easily oxidized, especially in the presence of air (O₂), to form the corresponding nitrosoarene, which can be further oxidized to a nitroarene.[3]

  • Condensation/Disproportionation: Two molecules can react to form azoxybenzene and aniline derivatives. This process is often catalyzed by trace impurities or changes in pH.

  • Rearrangement: Under acidic conditions, they can undergo rearrangements like the Bamberger rearrangement to form aminophenols.[4]

  • Thermal Decomposition: Many N-arylhydroxylamines are thermally labile and can decompose, sometimes explosively, at elevated temperatures (e.g., above 90-100 °C).[5]

Understanding these pathways is the first step in designing a purification strategy that minimizes degradation.

Q2: What are the typical degradation products I should be monitoring for?

When analyzing your crude or purified material, you should look for signatures of the parent nitroarene, the corresponding aniline (from over-reduction or disproportionation), the nitrosoarene, and the azoxyarene.[3] The presence of these impurities indicates that your handling, workup, or purification conditions need to be optimized for speed, temperature control, and inert atmosphere. Analytical techniques like HPLC and ¹H NMR are essential for identifying and quantifying these species.[6]

Q3: What are the absolute "must-do" precautions for handling these compounds?

Given their instability, a strict handling protocol is non-negotiable.

  • Temperature Control: All operations should be conducted at low temperatures (typically 0-15 °C) to slow the kinetics of decomposition.[7] Avoid any localized heating.

  • Inert Atmosphere: Whenever possible, handle solutions and solids under an inert atmosphere (Nitrogen or Argon) to prevent air oxidation.[8]

  • Speed: Plan your workflow to minimize the time the compound spends in solution or during purification. Often, it is best to use the N-arylhydroxylamine solution immediately in the next step without isolating the intermediate.[9]

  • Avoid Incompatible Materials: Use glass or Teflon-lined equipment. Avoid contact with metals that can catalyze decomposition and plastics that may leach impurities when using organic solvents.[8]

Q4: How should I properly store a purified N-arylhydroxylamine?

If you must store the compound, do so as a solid in a tightly sealed glass vial under an inert atmosphere. Store at low temperatures, typically -20 °C or below.[8] Avoid repeated freeze-thaw cycles. For unsaturated derivatives, which can be hygroscopic and oxidize quickly, it is often better to store them as a dilute solution in a degassed organic solvent in a sealed ampoule at -20 °C.[8]

Troubleshooting Guide: Common Purification Issues

This section provides direct answers to specific problems you might encounter during purification.

Q1: My N-arylhydroxylamine is completely degrading on my silica gel column. What's happening and how can I fix it?

Causality: Standard silica gel is acidic and has a high surface area, which can catalyze the degradation and rearrangement of sensitive compounds like N-arylhydroxylamines. The presence of adsorbed water and oxygen further accelerates decomposition.

Solutions:

  • Method 1: Deactivate the Silica: Use silica gel that has been treated with a base. A common practice is to use silica gel slurried in a solvent system containing a small amount of a non-nucleophilic base like triethylamine (e.g., 1-2% v/v).[10] This neutralizes the acidic sites. Pre-drying the silica gel under vacuum can also help by removing water.[10]

  • Method 2: Use an Alternative Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina (Brockmann Grade III or IV) or Florisil®. However, always run a small-scale test first, as the reactivity can vary.

  • Method 3: Avoid Chromatography: If possible, bypass chromatography altogether. The most effective purification method for these compounds is often low-temperature recrystallization or precipitation.

Q2: My yield after recrystallization is extremely low, or nothing crystallizes. How can I improve this?

Causality: Poor yield can result from the product being too soluble in the chosen solvent system, even at low temperatures, or from degradation during the dissolution process. Oiling out instead of crystallizing suggests the solvent is too good for your compound or impurities are preventing crystal lattice formation.

Solutions:

  • Optimize Solvent System: The ideal recrystallization solvent will dissolve the compound when warm but have very low solubility when cold.[] You may need to use a binary solvent system (a "solvent" and an "anti-solvent"). Systematically screen solvent pairs (e.g., Dichloromethane/Petroleum Ether, THF/Hexanes, Benzene/Hexanes).[5][9]

  • Precipitation/Salting Out: If the compound is somewhat water-soluble, a "salting out" technique can be effective. After the synthesis (e.g., zinc reduction in aqueous media), saturate the cold aqueous solution with sodium chloride to dramatically decrease the solubility of the organic product, causing it to precipitate.[7]

  • Control Cooling Rate: Do not crash-cool the solution by placing it directly into a -20 °C freezer. This can trap impurities.[12] Allow the solution to cool slowly to room temperature first, then move it to a 0-5 °C refrigerator. Gentle stirring during cooling can promote the formation of purer crystals.[12]

  • Seeding: If you have a small amount of pure product, add a seed crystal to the supersaturated solution to induce crystallization.

Q3: My purified solid product is a nice white powder, but it turns brown/yellow within hours. What's causing this?

Causality: This is a classic sign of decomposition, likely due to air oxidation. Even trace amounts of residual solvent or exposure to air and light can initiate the formation of highly colored nitroso and azoxy impurities.

Solutions:

  • Thorough Drying: Ensure the product is completely dry and free of solvent. Dry under a high vacuum at room temperature. Do not use heat.

  • Inert Storage: Immediately transfer the dry, pure solid to a vial, flush thoroughly with argon or nitrogen, seal tightly (e.g., with a Teflon-lined cap), and wrap with Parafilm.

  • Light Protection: Store the vial in the dark (e.g., by wrapping it in aluminum foil) and at -20 °C or below.

Q4: The synthesis reaction appears clean by TLC, but the product degrades during the aqueous workup. How can I modify my workup?

Causality: Standard aqueous workups can be problematic. The pH of the water, the presence of dissolved oxygen, and the extended time required for phase separations all contribute to degradation.

Solutions:

  • Use Degassed Solutions: Before the workup, sparge all aqueous solutions (water, brine, etc.) with nitrogen or argon for 15-20 minutes to remove dissolved oxygen.

  • Maintain Low Temperature: Perform the entire workup in a jacketed funnel or by carrying out extractions in a flask cooled in an ice bath.

  • Minimize Aqueous Contact Time: Work quickly and efficiently. Instead of multiple large-volume washes, use several rapid, smaller-volume washes.

  • Alternative Workup: Consider a non-aqueous workup. After the reaction, filter off any solids (like zinc oxide or catalyst), and then proceed directly to precipitation by adding an anti-solvent to the organic filtrate.[9]

Visualized Workflows and Data

Decision-Making for Purification

Choosing the right purification strategy from the outset is critical. The following decision tree can guide your approach based on the scale and initial purity of your N-arylhydroxylamine.

Purification_Decision_Tree start Crude N-Arylhydroxylamine (Post-Workup) q1 Is the product sufficiently pure for the next step? (>90%) start->q1 use_crude Use directly in next reaction q1->use_crude Yes purify Purification Required q1->purify No q2 Is the compound solid and thermally stable at RT (briefly)? purify->q2 recrystallize Low-Temperature Recrystallization/ Precipitation q2->recrystallize Yes chromatography Is the compound highly non-polar or are impurities very similar? q2->chromatography No (Oily/Unstable) recrystallize->chromatography Purity still insufficient mod_chrom Modified Flash Chromatography (Base-treated silica) chromatography->mod_chrom Yes re_eval Re-evaluate synthesis; Consider derivatization before purification chromatography->re_eval No Degradation_Pathways sub N-Arylhydroxylamine (Ar-NHOH) nitroso Nitrosoarene (Ar-NO) sub->nitroso [O] (Air) azoxy Azoxyarene (Ar-N(O)=N-Ar) sub->azoxy Condensation (+ Ar-NO) aniline Aniline (Ar-NH2) sub->aniline [H] (Over-reduction) aminophenol Aminophenol (HO-Ar-NH2) sub->aminophenol H+ (Rearrangement) nitro Nitroarene (Ar-NO2) nitroso->nitro [O]

Caption: Common degradation pathways for N-arylhydroxylamines.

Table 1: Comparison of Primary Purification Methods
MethodAdvantagesDisadvantagesBest ForKey Tip
Low-Temp Recrystallization High purity achievable; Scalable; Avoids acidic stationary phases.Can have lower yields; Requires screening of solvent systems. []Crystalline solids with good thermal stability at room temperature.Use a binary solvent system (e.g., DCM/Hexane) for fine control over solubility. [9]
Precipitation / Salting Out Fast; Good for large scales; Can be done directly from the reaction mixture.May trap more impurities than recrystallization.Water-soluble or partially soluble products from aqueous reaction media.Ensure the solution is thoroughly chilled (< 5 °C) before and after adding NaCl. [7]
Modified Flash Chromatography Good separation of similarly polar compounds; Can isolate non-crystalline oils.Risk of some on-column decomposition; Limited scalability; Requires careful setup.Oily products or when recrystallization fails to remove a key impurity.Use silica pre-treated with 1-2% triethylamine in your eluent to neutralize acidic sites. [10]

Detailed Experimental Protocols

Protocol 1: Purification by Low-Temperature Recrystallization

This protocol is adapted from the isolation of N-phenylhydroxylamine. [9]

  • Preparation: Ensure all glassware is clean and dry. Prepare an ice-water bath.

  • Dissolution: Take the crude N-arylhydroxylamine solid (or concentrated residue) in a flask. At 0-5 °C, add a minimal amount of a cold solvent in which the compound is soluble (e.g., dichloromethane or THF). Stir until the solid is fully dissolved. Rationale: Using a minimal volume of cold solvent prevents premature oiling out and maximizes recovery.

  • Precipitation: While stirring vigorously at 0 °C, slowly add a cold anti-solvent (e.g., petroleum ether or hexanes) dropwise until the solution becomes persistently turbid. Rationale: Slow addition of the anti-solvent promotes the formation of well-defined crystals rather than an amorphous solid, leading to higher purity. [12]4. Crystallization: Lightly stopper the flask and allow it to stand in the ice bath for 30 minutes, then transfer to a refrigerator (4 °C) or freezer (-20 °C, depending on the solvent system) for 1-2 hours or until crystallization is complete.

  • Isolation: Collect the crystals by vacuum filtration using a pre-chilled Büchner funnel.

  • Washing: Wash the filter cake quickly with a small amount of the cold anti-solvent to remove residual mother liquor. Rationale: Washing with a pure, cold anti-solvent in which the product is insoluble is crucial to wash away soluble impurities clinging to the crystal surface. [12]7. Drying: Dry the purified solid under a high vacuum at room temperature. Immediately transfer to a sealed vial under an inert atmosphere for storage.

Protocol 2: Purity Assessment by RP-HPLC

This is a general method for assessing the purity of N-phenylhydroxylamine and related compounds. [6]

  • System Preparation:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: Water with 0.1% Formic Acid (or a suitable buffer like potassium citrate, pH 7). [6] * Mobile Phase B: Acetonitrile or Methanol.

    • Detector: UV-Vis or Diode Array Detector (DAD), monitoring at wavelengths relevant to your compound and expected impurities (e.g., 254 nm).

  • Sample Preparation:

    • Accurately weigh ~1 mg of your N-arylhydroxylamine and dissolve it in 1 mL of the mobile phase (e.g., 50:50 A:B) to create a 1 mg/mL stock.

    • Dilute this stock solution further to an appropriate concentration for analysis (e.g., 0.1 mg/mL). Caution: Prepare samples fresh and analyze immediately, as degradation can occur in the analysis solvent.

  • Chromatographic Method:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5-10 µL.

    • Gradient: A typical starting point would be a linear gradient from 10% B to 90% B over 15-20 minutes, followed by a hold and re-equilibration. This should be optimized to achieve good separation between your product and potential impurities (nitroarene, aniline, etc.).

  • Analysis: Integrate the peaks and calculate the purity based on the area percent. Use a DAD to check for peak purity and to help identify impurities by their UV spectra.

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  • Falconer, R. J., et al. (2011). Stabilization of a monoclonal antibody during purification and formulation by addition of basic amino acid excipients. Journal of Chemical Technology and Biotechnology, 86(7), 942-948. [Link]

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Storage conditions to prevent oxidation of N-(2-bromophenyl)hydroxylamine

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the stable storage and handling of N-(2-bromophenyl)hydroxylamine, designed for researchers, scientists, and professionals in drug development. This document provides technical insights and practical solutions to prevent oxidative degradation, ensuring the integrity of your experimental outcomes.

Introduction: The Challenge of this compound Stability

This compound is a valuable intermediate in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents. However, like many hydroxylamine derivatives, it is susceptible to degradation, primarily through oxidation. This instability can compromise experimental reproducibility, leading to reduced yields, formation of impurities, and ultimately, inaccurate results. This guide serves as a technical support resource, offering in-depth knowledge and actionable protocols to maintain the chemical integrity of this compound.

Frequently Asked Questions (FAQs): Understanding and Preventing Oxidation

This section addresses common concerns regarding the stability of this compound in a question-and-answer format.

Q1: What are the primary factors that cause the degradation of this compound?

The principal degradation pathway for this compound is oxidation. This process is accelerated by several environmental factors:

  • Atmospheric Oxygen: Direct exposure to air is the most significant contributor to oxidation. The autoxidation of hydroxylamines is a known phenomenon, often proceeding through radical mechanisms.[1][2][3]

  • Temperature: Elevated temperatures increase the rate of chemical reactions, including oxidation.[4][5]

  • Light: Exposure to light, particularly UV radiation, can provide the energy to initiate and propagate oxidative reactions.

  • Presence of Metal Ions: Trace amounts of metal ions, such as copper (Cu²⁺) and iron (Fe³⁺), can catalytically accelerate the decomposition and oxidation of hydroxylamines.[1][2][6]

Q2: What are the visual and chemical signs of degradation?

Oxidation of this compound leads to the formation of colored impurities, such as the corresponding nitroso and nitro-aromatic compounds. Key indicators of degradation include:

  • Color Change: A noticeable change from a white or off-white solid to yellow, brown, or even black.

  • Inconsistent Analytical Data: The appearance of unexpected peaks in NMR, LC-MS, or GC-MS spectra corresponding to oxidation products.

  • Reduced Purity: A decrease in the percentage purity as determined by analytical techniques like HPLC.

  • Poor Performance in Reactions: Diminished yields or the formation of unexpected byproducts in subsequent synthetic steps.

Q3: What are the optimal storage conditions to prevent oxidation?

To ensure the long-term stability of this compound, the following storage conditions are strongly recommended:

ParameterRecommended ConditionRationale
Temperature Store at 2-8°C for short-term use. For long-term storage, -20°C is optimal.[4][7][8]Lower temperatures significantly slow down the rate of oxidative degradation.[5][7]
Atmosphere Store under an inert atmosphere, such as argon or nitrogen.Displacing oxygen minimizes the primary reactant for oxidation.[9]
Light Exposure Store in an amber glass vial or a container wrapped in aluminum foil to protect from light.Prevents light-induced degradation pathways.[5][9]
Container Use a tightly sealed, clean, and dry container made of a non-reactive material (e.g., glass).Prevents exposure to atmospheric moisture and contaminants.
Handling Minimize the frequency of opening the container. Aliquot the compound into smaller, single-use vials for daily experiments.Reduces repeated exposure of the bulk material to air and moisture.

Q4: How can I qualitatively assess the purity of my this compound before an experiment?

A simple Thin Layer Chromatography (TLC) analysis can provide a quick assessment of purity. A pure sample should ideally show a single spot. The presence of multiple spots, especially those with different colors, may indicate the presence of oxidation products. For a more quantitative assessment, techniques like HPLC or ¹H NMR are recommended.

Troubleshooting Guide: Diagnosing and Resolving Stability Issues

Observed Problem Potential Cause Recommended Solution
The solid has turned yellow/brown. Oxidation due to prolonged exposure to air and/or light.Discard the discolored material. For future use, ensure storage under an inert atmosphere and protected from light.
Reaction yields are lower than expected. Degradation of the starting material. The actual concentration of the active compound is lower than assumed.Use a fresh, properly stored sample of this compound. Confirm purity by HPLC or NMR before use.
Unexpected side products are observed. Oxidized impurities in the starting material are participating in the reaction.Purify the this compound by recrystallization or chromatography if possible. It is often more practical to start with a fresh batch.
The compound appears to be clumping or has a changed texture. Possible moisture absorption, which can accelerate degradation.Ensure the compound is stored in a desiccator or with a desiccant. Always handle in a dry environment.

Visualizing the Degradation Pathway

The oxidation of this compound typically proceeds through a series of steps to form the corresponding nitroso and nitro compounds.

Oxidation_Pathway hydroxylamine This compound nitroso 1-bromo-2-nitrosobenzene hydroxylamine->nitroso [O] nitro 1-bromo-2-nitrobenzene nitroso->nitro [O]

Caption: Oxidation pathway of this compound.

Experimental Protocols

Protocol 1: Safe Handling and Aliquoting Under Inert Atmosphere

This protocol minimizes the exposure of this compound to atmospheric oxygen.

  • Preparation: Place the stock container of this compound, a set of clean, dry, amber glass vials, a spatula, and a balance inside a glovebox or an argon/nitrogen-filled glove bag.

  • Inerting: Ensure the atmosphere inside the glovebox is inert by purging with argon or nitrogen.

  • Aliquoting: Carefully open the main stock container. Weigh the desired amount of the compound and transfer it into the smaller vials.

  • Sealing: Tightly cap the vials. For extra protection, wrap the cap threads with Parafilm.

  • Labeling and Storage: Clearly label each vial with the compound name, date, and quantity. Store the aliquoted vials at the recommended temperature (-20°C for long-term).

Aliquoting_Workflow start Start glovebox Prepare materials in glovebox start->glovebox purge Purge with inert gas glovebox->purge weigh Weigh and aliquot purge->weigh seal Seal vials tightly weigh->seal store Label and store at -20°C seal->store end End store->end

Caption: Workflow for aliquoting this compound.

Protocol 2: Qualitative Purity Assessment by Thin Layer Chromatography (TLC)

This method allows for a rapid check of purity before use.

  • Sample Preparation: Dissolve a small amount (1-2 mg) of this compound in a suitable solvent (e.g., ethyl acetate or dichloromethane) in a microfuge tube.

  • TLC Plate Spotting: Using a capillary tube, spot a small amount of the solution onto a silica gel TLC plate.

  • Elution: Develop the TLC plate in a chamber with an appropriate mobile phase (e.g., a mixture of hexane and ethyl acetate).

  • Visualization: After the solvent front has reached near the top of the plate, remove it and visualize the spots under a UV lamp (254 nm).

  • Interpretation: A pure sample should ideally show one major spot. The presence of additional spots, particularly near the baseline or with different coloration, suggests impurities.

Troubleshooting Decision Tree

This diagram provides a logical flow for addressing issues related to the compound's stability.

Troubleshooting_Tree start Poor Experimental Result check_purity Check Purity of This compound (TLC/HPLC) start->check_purity is_pure Is it pure? check_purity->is_pure other_issue Investigate other reaction parameters is_pure->other_issue Yes use_fresh Use fresh, properly stored material is_pure->use_fresh No

Caption: Decision tree for troubleshooting experimental issues.

References

  • Chen, K., & Swartz, H. M. (1988). Oxidation of hydroxylamines to nitroxide spin labels in living cells. Biochimica et Biophysica Acta (BBA) - General Subjects, 970(3), 270–277. [Link]

  • Hughes, M. N., & Wimbledon, P. E. (1976). Autoxidation of hydroxylamine in alkaline solutions. Journal of the Chemical Society, Dalton Transactions, (8), 703. [Link]

  • Gerasimov, G. Y., & Lisyuk, Y. V. (1987). Autooxidation of diethyl hydroxylamine. Kinetics and Catalysis, 28(3), 602-606. [Link]

  • Johnson, D. H., Rogers, M. A. T., & Trappe, G. (1956). Aliphatic Hydroxylamines. Part II? Autoxidation. Journal of the Chemical Society (Resumed), 1093. [Link]

  • Zamann Pharma Support GmbH. (n.d.). Storage Conditions. Retrieved from [Link]

  • CAREL. (2022, December 7). The importance of temperature in the storage of medicines. Retrieved from [Link]

  • Ephor. (2018, February 8). Patient compliance with drug storage recommendations. Retrieved from [Link]

  • Stability Storage. (2025, September 4). Impact of Storage Conditions on Drug Shelf Life. Retrieved from [Link]

  • Varcode. (2024, January 26). Temperature-Sensitive Drugs List + Storage Guidelines. Retrieved from [Link]

  • Hughes, M. N., & Wimbledon, P. E. (1977). The reaction between peroxonitrite and hydroxylamine in alkali. Journal of the Chemical Society, Dalton Transactions, (16), 1650. [Link]

  • Prakash, H., & Maity, D. (2012). Spectrophotometric determination of hydroxylamine and its derivatives in drug formulation using methyl red. Journal of the Indian Chemical Society, 89(9), 1279-1282. [Link]

  • Tang, Y., et al. (2019). Kinetics of nitrous oxide production from hydroxylamine oxidation by birnessite in seawater. Environmental Science & Technology, 53(15), 8847-8856. [Link]

  • Google Patents. (n.d.). US5808150A - Stabilization of hydroxylamine solutions.

Sources

Technical Support Center: Purification of N-(2-bromophenyl)hydroxylamine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of N-(2-bromophenyl)hydroxylamine. This document is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating the target hydroxylamine from its common and persistent impurity, the corresponding azoxy dimer. Here, we provide in-depth troubleshooting advice, frequently asked questions, and validated protocols to ensure the successful purification of your compound.

Introduction

The synthesis of N-arylhydroxylamines, such as this compound, typically via the reduction of the corresponding nitroarene, is often complicated by the formation of various byproducts. Among these, azoxy dimers are particularly common. These dimers arise from the condensation of the desired hydroxylamine product with unreacted nitroso intermediates or through the oxidation and dimerization of the hydroxylamine itself.[1][2][3] Due to their similar aromatic nature, separating the desired hydroxylamine from its azoxy dimer can be challenging. This guide provides strategies to exploit the subtle physicochemical differences between these compounds to achieve high purity.

Frequently Asked Questions (FAQs)

Q1: What are azoxy dimers and why do they form during my reaction?

Azoxy dimers, such as 2,2'-dibromoazoxybenzene, are molecules containing an R-N=N(O)-R' functional group. They are a common byproduct in the synthesis of N-arylhydroxylamines. Their formation is often a result of a coupling reaction between the N-arylhydroxylamine and a nitroso-aromatic intermediate (a precursor in the reduction of nitroarenes).[2][4] This condensation pathway can be promoted by factors such as reaction temperature, pH, and the presence of oxidizing agents.[3] Essentially, the desired product can react with intermediates in the reaction pot, leading to this impurity.

Q2: How can I detect the presence of azoxy dimers in my crude this compound product?

Thin-Layer Chromatography (TLC) is the most immediate method for detection. The azoxy dimer is significantly less polar than the corresponding hydroxylamine due to the absence of the N-OH group capable of strong hydrogen bonding.

  • TLC Analysis: On a silica gel plate, using a solvent system like 20-30% ethyl acetate in hexanes, the azoxy dimer will have a much higher Rf value (travel further up the plate) than the polar this compound, which will remain closer to the baseline. Both compounds are typically UV-active, appearing as dark spots under a 254 nm UV lamp.[5] A potassium permanganate (KMnO₄) stain can also be effective; the hydroxylamine will react readily (appearing as a yellow/brown spot on a purple background), while the azoxy dimer may be less reactive.[6]

Q3: What are the key physicochemical differences I can exploit for separation?

The primary differences lie in polarity and basicity, which directly influence solubility.

PropertyThis compound2,2'-Dibromoazoxybenzene (Azoxy Dimer)Rationale for Difference
Polarity HighLow to ModerateThe hydroxylamine's -N-OH group is a strong hydrogen bond donor/acceptor, leading to high polarity. The azoxy group is a polar covalent group but lacks H-bond donating ability, resulting in overall lower polarity.
Basicity (pKa) Weakly BasicEssentially NeutralThe lone pair on the nitrogen of the hydroxylamine can accept a proton, making it a weak base. The nitrogens in the azoxy group are not significantly basic.
Aqueous Solubility Insoluble in water; Soluble in dilute aqueous acid (as the ammonium salt)Insoluble in both water and dilute aqueous acidThe basic hydroxylamine can be protonated by acid to form a water-soluble salt. The neutral azoxy dimer cannot be protonated and remains insoluble.[7][8]
Organic Solubility Soluble in polar organic solvents (e.g., Ethyl Acetate, DCM, Methanol)Soluble in less polar organic solvents (e.g., Hexanes, Diethyl Ether, Toluene)"Like dissolves like." The polar hydroxylamine prefers polar organic solvents, while the less polar dimer has better solubility in non-polar solvents.
Q4: How can I minimize the formation of azoxy dimers during the synthesis?

Minimizing dimer formation starts with controlling the reaction conditions during the reduction of 2-bromonitrobenzene.

  • Low Temperature: Running the reduction at lower temperatures (e.g., 0-5 °C) can slow down the rate of the competing dimerization reaction.[9]

  • Controlled Reagent Addition: Slow, controlled addition of the reducing agent (e.g., zinc dust, sodium borohydride) can help maintain a low concentration of the nitroso intermediate, disfavoring condensation.

  • In-situ Trapping: Some procedures trap the hydroxylamine as it forms to prevent side reactions. For example, conducting the reduction in the presence of a chloroformate can yield a more stable N,O-bisprotected intermediate, which can be deprotected in a later step.[10]

Troubleshooting Guide

Problem: "My crude product is a discolored oil/solid, and TLC shows two major spots. How do I isolate my hydroxylamine?"

This is a classic presentation of a mixture of the desired hydroxylamine and the azoxy dimer byproduct. The most effective method to separate these is by exploiting the basicity of the hydroxylamine through an acid-base extraction. The weakly basic hydroxylamine can be protonated to form a water-soluble salt, while the neutral azoxy dimer remains in the organic phase.[7][8][11]

Solution: Purification by Acid-Base Extraction

This protocol is designed to selectively extract the basic hydroxylamine into an aqueous acidic phase, leaving the neutral azoxy dimer and other non-basic impurities in the organic phase.

Protocol 1: Acid-Base Extraction Workflow

  • Dissolution: Dissolve the crude product (e.g., 1.0 g) in a suitable organic solvent such as diethyl ether or dichloromethane (DCM) (20-30 mL) in a separatory funnel.

  • Acidic Extraction: Add an equal volume of cold (~4°C) 1 M hydrochloric acid (HCl) to the separatory funnel. Shake the funnel vigorously for 1-2 minutes, venting frequently to release any pressure.

  • Phase Separation: Allow the layers to separate. The N-(2-bromophenyl)hydroxylammonium hydrochloride salt will be in the top aqueous layer (if using ether) or the bottom aqueous layer (if using DCM). The orange/yellow azoxy dimer should remain in the organic layer.

  • Isolate Aqueous Layer: Carefully drain and collect the aqueous layer. To maximize recovery, repeat the extraction of the organic layer with a fresh portion of 1 M HCl (15-20 mL). Combine the aqueous extracts.

  • Back-Wash (Optional but Recommended): To remove any trapped organic impurities from the combined aqueous extracts, "back-wash" by adding a small volume of fresh diethyl ether (~15 mL), shaking, and discarding the organic layer.[11]

  • Basification & Product Extraction: Cool the combined aqueous extracts in an ice bath. Slowly add a base, such as 6 M NaOH or saturated sodium bicarbonate solution, while stirring until the solution is basic (pH > 8, check with pH paper). The hydroxylamine will precipitate as a solid or oil. Extract the free hydroxylamine back into an organic solvent (e.g., 2 x 25 mL of diethyl ether or DCM).

  • Drying and Evaporation: Combine the organic extracts containing the purified product. Dry the solution over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified this compound.

  • Purity Check: Confirm the purity of the isolated product by TLC. A single spot corresponding to the hydroxylamine should be observed.

Problem: "I performed an acid-base extraction, but my product is still not pure enough for my next step. What's next?"

If acid-base extraction fails to provide the desired purity, or if you are dealing with other impurities of similar basicity, flash column chromatography is the next logical step.[12][13] This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel).[12]

Solution: Purification by Flash Column Chromatography

Given the high polarity of this compound, a normal-phase silica gel chromatography is appropriate.

Protocol 2: Flash Column Chromatography

  • TLC Analysis for Solvent System: First, determine an optimal eluent system using TLC. The goal is to find a solvent mixture where the hydroxylamine has an Rf value of ~0.2-0.3 and is well-separated from the azoxy dimer (Rf > 0.6) and any baseline impurities. Start with a system of 10% Ethyl Acetate (EtOAc) in Hexanes and gradually increase the polarity. A system of 20-30% EtOAc/Hexanes is often a good starting point.

  • Column Packing: Pack a flash chromatography column with silica gel (a 70:1 ratio of silica gel to crude compound by weight is a good rule of thumb).[13] Equilibrate the column with the low-polarity starting eluent (e.g., 10% EtOAc/Hexanes).

  • Sample Loading: Dissolve your crude material in a minimal amount of the column solvent or a stronger solvent like DCM. Alternatively, for better resolution, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[12]

  • Elution: Begin eluting with the chosen solvent system. You can use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity, e.g., from 10% to 40% EtOAc in Hexanes). The less polar azoxy dimer will elute from the column first. The more polar this compound will elute later.

  • Fraction Collection & Analysis: Collect fractions and analyze them by TLC to identify which ones contain the pure product. Combine the pure fractions and remove the solvent under reduced pressure.

Problem: "My purified this compound is a white solid, but it turns yellow/brown upon standing. How can I store it properly?"

N-arylhydroxylamines are notoriously sensitive to air and light.[14] The discoloration you are observing is likely due to oxidation, which can lead back to the formation of nitroso, azoxy, and other degradation products. Proper storage is critical to maintain purity.

Solution: Best Practices for Storage

  • Inert Atmosphere: Store the purified solid under an inert atmosphere (e.g., Argon or Nitrogen). This minimizes contact with oxygen.

  • Low Temperature: Store the compound in a freezer, preferably at -20°C.[14]

  • Protect from Light: Use an amber-colored vial or wrap a clear vial in aluminum foil to protect the compound from light, which can catalyze degradation.[14][15]

  • Aliquot: If you need to use the compound frequently, consider dividing it into smaller single-use aliquots to avoid repeated warming/cooling cycles and exposure of the entire batch to the atmosphere.

Visualization of the Purification Workflow

The following diagram outlines the decision-making process for purifying the crude product.

Purification_Workflow Crude Crude this compound (Mixture with Azoxy Dimer) TLC Analyze by TLC (e.g., 20% EtOAc/Hexanes) Crude->TLC Decision Two Spots Observed? (Hydroxylamine + Azoxy Dimer) TLC->Decision ABE Perform Acid-Base Extraction (Protocol 1) Decision->ABE Yes Pure Pure Product Decision->Pure No (Single Spot) PurityCheck1 Check Purity by TLC ABE->PurityCheck1 Decision2 Is Purity >95%? PurityCheck1->Decision2 Column Perform Flash Chromatography (Protocol 2) Decision2->Column No Decision2->Pure Yes PurityCheck2 Check Purity by TLC/NMR Column->PurityCheck2 PurityCheck2->Pure Store Store under N2 at -20°C, Protected from Light Pure->Store

Caption: Decision workflow for purification of this compound.

References

  • Guo, Y.-Y., Li, Z.-H., Xia, T.-Y., Du, Y.-L., Mao, X.-M., & Li, Y.-Q. (2019). Molecular mechanism of azoxy bond formation for azoxymycins biosynthesis. Nature Communications, 10(1), 4141. [Link]

  • Mai, W. P. (1980). Hydroxylamine purification via liquid/liquid extraction. U.S. Patent No. 4,166,842.
  • Guo, Y.-Y., et al. (2019). Molecular mechanism of azoxy bond formation for azoxymycins biosynthesis. PMC. [Link]

  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage. [Link]

  • Biotage. (2023, July 11). What can I use to purify polar reaction mixtures?. Biotage. [Link]

  • Wikipedia contributors. (n.d.). Acid–base extraction. Wikipedia. [Link]

  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Acid-Base Extraction. [Link]

  • Forrester, A. R., & Hepburn, S. P. (1971). A mechanistic study of the decomposition of phenylhydroxylamine to azoxybenzene and aniline and its catalysis by iron(II) and iron(III) ions stabilised by ethylenediaminetetra-acetic acid. Journal of the Chemical Society, Perkin Transactions 2, 1, 612-617. [Link]

  • Teledyne ISCO. (2019, August 14). HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica. Teledyne ISCO. [Link]

  • Porzelle, A., Woodrow, M. D., & Tomkinson, N. C. O. (2009). Facile Procedure for the Synthesis of N-Aryl-N-hydroxy Carbamates. Synlett, 2009(05), 798-802. [Link]

  • CN115535975B - Method for purifying hydroxylamine hydrochloride. (n.d.).
  • Sinclair, J. C., Sandy, J., & Sim, E. (1998). Purification, characterization, and crystallization of an N-hydroxyarylamine O-acetyltransferase from Salmonella typhimurium. Protein Expression and Purification, 12(3), 371-380. [Link]

  • LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Chemistry LibreTexts. [Link]

  • Takenaka, Y., et al. (2009). Selective Synthesis of N-Aryl Hydroxylamines by the Hydrogenation of Nitroaromatics Using Supported Platinum Catalysts. The Royal Society of Chemistry. [Link]

  • Schmiegel, C. J., Berg, P., Obst, F., & Kuckling, D. (2021). Continuous Flow Synthesis of Azoxybenzenes by Reductive Dimerization of Nitrosobenzenes with Gel-Bound Catalysts. European Journal of Organic Chemistry, 2021(10), 1546-1555. [Link]

  • Das, S., et al. (2021). Selective Photoinduced Reduction of Nitroarenes to N-Arylhydroxylamines. The Journal of Organic Chemistry, 86(17), 11774-11783. [Link]

  • Thieme. (n.d.). Product Class 33: N-Arylhydroxylamines. Thieme. [Link]

  • MDPI. (2023, March 21). Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines. MDPI. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

  • LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Chemistry LibreTexts. [Link]

  • National Center for Biotechnology Information. (n.d.). N-Phenylhydroxylamine. PubChem. [Link]

  • MDPI. (2016, March 22). Reduction of Nitroarenes into Aryl Amines and N-Aryl hydroxylamines via Activation of NaBH4 and Ammonia-Borane Complexes by Ag/TiO2 Catalyst. MDPI. [Link]

  • University of Rochester. (n.d.). TLC stains. University of Rochester. [Link]

  • Organic Chemistry Portal. (n.d.). Hydroxylamine synthesis by oxidation. Organic Chemistry Portal. [Link]

  • Searle Separations Department. (n.d.). Thin Layer Chromatography. [Source not further specified]. [Link]

  • SWGDrug. (n.d.). Thin Layer Chromatography (TLC) System Descriptions and Visualizations. SWGDrug. [Link]

  • Zhang, Y., et al. (2023). An Efficient Continuous Flow Synthesis for the Preparation of N-Arylhydroxylamines: Via a DMAP-Mediated Hydrogenation Process. PMC. [Link]

  • EPFL. (n.d.). TLC Visualization Reagents. EPFL. [Link]

  • Royal Society of Chemistry. (n.d.). Highly Selective and Solvent-Dependent Reduction of Nitrobenzene to N-Phenylhydroxylamine, Azoxybenzene and Aniline Catalyzed by. Royal Society of Chemistry. [Link]

  • CN103304356A - Hydroxylamine synthesis method. (n.d.).
  • European Patent Office. (n.d.). Process for the preparation of a hydroxylamine. EP 0147879 A1.
  • Dai, Y., et al. (2021). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. MDPI. [Link]

  • Friedman, E. M., & Shum, S. C. (2011). Stability models for sequential storage. AAPS PharmSciTech, 12(1), 96–103. [Link]

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Process Chemistry Technical Support Center: Optimizing pH Conditions for Zinc Reduction of 2-Bromonitrobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with mechanistic insights, troubleshooting FAQs, and validated protocols for the chemoselective reduction of 2-bromonitrobenzene to 2-bromoaniline.

Part 1: Mechanistic Overview & pH Dependency

The reduction of halogenated nitroarenes by active metals like zinc is not a single-step process; it is a cascade of electron and proton transfers highly dependent on the proton activity (pH) of the reaction medium. For 2-bromonitrobenzene, the primary challenge is driving the reduction completely to the amine while suppressing hydrodehalogenation (loss of the ortho-bromine atom) and bimolecular condensation.

Pathway A 2-Bromonitrobenzene (Starting Material) B 2-Bromonitrosobenzene (Intermediate) A->B Zn, H+ C 2-Bromophenylhydroxylamine (Intermediate) B->C Zn, H+ F 2,2'-Dibromoazoxybenzene (Dimerization Byproduct) B->F Base (pH > 8) Zn/NaOH D 2-Bromoaniline (Target Amine) C->D Zn, Mild Acid (pH 4-6) e.g., AcOH C->F Base (pH > 8) Condensation E Aniline (Dehalogenation Byproduct) D->E Strong Acid (pH < 3) Zn/HCl

pH-dependent mechanistic pathways in the zinc reduction of 2-bromonitrobenzene.

Part 2: Troubleshooting & FAQs

Q1: My standard reduction using Zinc and concentrated HCl (pH < 1) yields a significant amount of aniline instead of 2-bromoaniline. Why is the bromine group being cleaved? Analysis & Causality: You are observing acid-catalyzed hydrodehalogenation. Under strongly acidic conditions (Zn/HCl), the highly active zinc surface not only reduces the nitro group but also readily inserts into the activated C–Br bond[1]. Once the electron-withdrawing nitro group is reduced to an electron-donating amine, the aromatic ring becomes electron-rich, making the ortho-halogen highly susceptible to reductive cleavage by the excess Zn/H+ system[1]. Solution: You must attenuate the reducing power of the system by avoiding strong mineral acids. Shift to mildly acidic conditions (pH 4.5–6.0) using weak organic acids.

Q2: To avoid acid-catalyzed dehalogenation, I switched to basic conditions using Zn and NaOH (pH > 10). My yield of the primary amine plummeted, and I isolated a brightly colored yellow/orange byproduct. What happened? Analysis & Causality: Alkaline conditions fundamentally alter the reaction pathway. In a basic medium, the reactive intermediates—2-bromonitrosobenzene and 2-bromophenylhydroxylamine—are stabilized long enough to find each other and undergo a bimolecular condensation[2],[3]. This results in the formation of highly conjugated 2,2'-dibromoazoxybenzene or 2,2'-dibromoazobenzene, which present as brightly colored precipitates[2],[3]. Solution: Basic media are optimal for synthesizing azo/azoxy compounds, not primary amines[2]. Return to an acidic regime, but with strict pH control.

Q3: I tried the classic Béchamp-style neutral reduction using Zinc and aqueous Ammonium Chloride (Zn/NH₄Cl, pH ~6-7). The reaction stopped prematurely, and I didn't get the amine. Why? Analysis & Causality: The Zn/NH₄Cl system is a well-documented, mild reagent combination that chemoselectively arrests the reduction at the hydroxylamine stage (yielding 2-bromophenylhydroxylamine)[3],. While excellent for preparing arylhydroxylamines, the proton-donating capacity of NH₄Cl at neutral pH is insufficient to break the strong N–O bond required to form the primary amine at room temperature. Solution: To achieve full conversion to 2-bromoaniline without dehalogenation, use Zinc with Acetic Acid (AcOH)[4]. This provides a "Goldilocks" pH (~4.5)—acidic enough to fully reduce the hydroxylamine to the amine, but mild enough to leave the C–Br bond intact[4].

Part 3: Quantitative Data Summary

The table below summarizes the quantitative impact of pH on the reaction trajectory and the expected yield of the target amine.

pH RegimeReagent SystemDominant Reaction PathwayPrimary Isolated ProductEst. Yield of 2-Bromoaniline
Strongly Acidic (pH < 3) Zn / HClNitro reduction + HydrodehalogenationAniline< 20%
Mildly Acidic (pH 4–6) Zn / AcOHComplete chemoselective nitro reduction2-Bromoaniline> 85%
Neutral (pH ~7) Zn / NH₄ClPartial nitro reduction (Arrested)2-Bromophenylhydroxylamine< 10%
Basic (pH > 8) Zn / NaOHBimolecular condensation2,2'-Dibromoazoxybenzene0%

Part 4: Validated Experimental Protocol

To ensure a self-validating and reproducible workflow, follow this optimized methodology for the chemoselective reduction of 2-bromonitrobenzene using the Zn/AcOH system.

Workflow S1 1. Substrate Dissolution Dissolve 2-Bromonitrobenzene in EtOH/H2O S2 2. pH Optimization Add Glacial Acetic Acid (Target pH ~4.5-5.0) S1->S2 S3 3. Thermal Control Cool reaction vessel to 0-5 °C S2->S3 S4 4. Controlled Reduction Add Zn dust portion-wise over 30 mins S3->S4 S5 5. Reaction Monitoring Track via HPLC until hydroxylamine is consumed S4->S5 S6 6. Workup & Isolation Filter over Celite, neutralize, and extract S5->S6

Step-by-step workflow for the chemoselective Zn/AcOH reduction.

Step-by-Step Methodology: Zn/AcOH Reduction

Step 1: Substrate Preparation In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of 2-bromonitrobenzene in a co-solvent mixture of Ethanol and Water (4:1 v/v). The water ensures proton availability, while ethanol maintains substrate solubility.

Step 2: pH Optimization Add 5.0 equivalents of glacial acetic acid (AcOH) to the solution. This establishes a mildly acidic environment (pH ~4.5–5.0) that is strong enough to drive N–O bond cleavage but mild enough to prevent C–Br oxidative addition[4].

Step 3: Thermal Control Submerge the flask in an ice-water bath to bring the internal temperature to 0–5 °C. Causality note: Thermal control is critical; elevated temperatures increase kinetic energy, which can trigger unwanted dehalogenation even at mild pH levels.

Step 4: Zinc Addition Weigh out 4.0 to 5.0 equivalents of activated Zinc dust. Add the zinc portion-wise over 30–45 minutes. Rapid addition will cause an exothermic spike, leading to localized hot spots that promote side reactions.

Step 5: Self-Validating Monitoring Remove the ice bath and allow the reaction to slowly warm to room temperature. Monitor the reaction progress via HPLC or TLC. Validation Checkpoint: You will initially observe the rapid formation of the hydroxylamine intermediate. Do not quench the reaction until this intermediate peak completely converts to the primary amine peak.

Step 6: Quenching and Workup Once the hydroxylamine is fully consumed, filter the heterogeneous mixture through a pad of Celite to remove unreacted zinc and zinc acetate salts. Wash the filter pad thoroughly with ethyl acetate.

Step 7: Isolation Concentrate the filtrate under reduced pressure to remove the ethanol. Neutralize the remaining aqueous layer with saturated NaHCO₃ until the pH reaches ~7.5. Extract with ethyl acetate, dry the organic layer over anhydrous Na₂SO₄, and concentrate to yield pure 2-bromoaniline.

References

  • REDUCTION OF HALOGENATED NITROBENZENES - Canadian Science Publishing. 2

  • Nitro Reduction - Common Conditions - Common Organic Chemistry. 4

  • Reduction of nitro compounds - Wikipedia. 3

  • Reduction of nitrophenols by zinc and ammonium chloride in aqueous medium - NIScPR.

  • Chemoselective Zinc/HCl Reduction of Halogenated β-Nitrostyrenes: Synthesis of Halogenated Dopamine Analogues - ResearchGate. 1

Sources

Handling thermal instability of ortho-bromo aryl hydroxylamines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Synthetic Intermediates. As a Senior Application Scientist, I have designed this portal to address one of the most notoriously difficult challenges in scalable organic synthesis: handling the thermal instability of ortho-bromo aryl hydroxylamines.

These highly energetic intermediates are critical in drug development but are prone to catastrophic thermal runaway if mishandled. This guide bypasses generic advice, providing you with field-proven causality, troubleshooting workflows, and self-validating protocols to ensure your safety and experimental success.

Section 1: Mechanistic FAQs (Causality & Stability)

Q1: Why is the ortho-bromo substitution specifically detrimental to the thermal stability of aryl hydroxylamines compared to para- or meta- substitutions? A: The instability is driven by a phenomenon known as the "buttressing effect"[1]. The substantial steric bulk of the bromine atom at the ortho position forces the hydroxylamine moiety out of its preferred coplanar conformation with the aromatic ring. This steric strain, coupled with the strong electron-withdrawing (-I) effect of the halogen, severely weakens the N–O bond. Consequently, the activation energy required for homolytic cleavage or disproportionation is drastically lowered, making the molecule highly reactive even at ambient temperatures.

Q2: What exactly happens when the thermal limits of o-bromo aryl hydroxylamines are exceeded? A: Hydroxylamines are thermally unstable intermediates that can disproportionate with a violent exotherm[2]. When thermal limits (typically >15–20 °C) are breached, the compound undergoes rapid disproportionation to yield o-bromonitrosobenzene and o-bromoaniline. These degradation products can further condense into azoxy and azo compounds[3]. In batch reactors, the accumulation of these species under poor heat-transfer conditions can lead to severe pressure spikes and explosive thermal runaway[2].

Q3: Why do I see dehalogenated anilines when trying to synthesize this intermediate via catalytic hydrogenation? A: During the reduction of o-bromonitrobenzene, the hyperactive sites on traditional metal catalysts (like Pt/C or Pd/C) can catalyze the hydrogenolysis of the weakened C–Br bond. At elevated temperatures, the reaction kinetics favor over-reduction, converting your target hydroxylamine into dehalogenated aniline[4]. Controlling the catalyst's hyperactive sites is mandatory to prevent this.

Section 2: Troubleshooting Common Experimental Failures

Issue 1: Rapid discoloration (yellow/brown) and exothermic bubbling during isolation.

  • Causality: Exposure to ambient temperatures, trace metal impurities, and oxygen induces auto-oxidation and runaway disproportionation[5].

  • Solution: Never isolate o-bromo aryl hydroxylamines in their neat solid form. Transition your workflow to utilize them in-situ. If isolation is absolutely unavoidable, it must be done at sub-zero temperatures using highly purified, metal-free equipment.

Issue 2: High conversion of the nitro starting material, but low yield of the target hydroxylamine (high aniline/azoxy impurities).

  • Causality: The hydrogenation of the intermediate hydroxylamine to aniline has a higher activation energy than the initial nitro reduction. If the reaction temperature exceeds 25 °C, the thermal energy is sufficient to push the reaction all the way to the aniline[4]. Furthermore, accumulated hydroxylamines will self-condense into azoxyarenes[3].

  • Solution: Implement a continuous flow reactor to ensure rapid heat dissipation[2]. Add a catalyst modifier to poison the hyperactive sites responsible for over-reduction.

Section 3: Quantitative Stability Data

Understanding the thermal boundaries of your specific substrate is critical. The table below summarizes the comparative stability of substituted aryl hydroxylamines to guide your cooling requirements.

Aryl Hydroxylamine DerivativeInductive EffectSteric HindranceEst. Thermal Stability LimitPrimary Degradation Pathway
PhenylhydroxylamineNeutralLow< 80 °CDisproportionation
p-Bromophenylhydroxylamine-I, +MLow< 60 °CDisproportionation / Azoxy coupling
o-Chlorophenylhydroxylamine-I, +MModerate< 30 °CDisproportionation / Azoxy coupling
o-Bromophenylhydroxylamine -I, +M High (Buttressing) < 15 °C Rapid Exothermic Disproportionation / Dehalogenation

Section 4: Validated Experimental Protocols

To safely synthesize and utilize o-bromo aryl hydroxylamines, you must abandon standard batch processing. The following protocol utilizes continuous flow chemistry and catalyst modification to create a self-validating system that prevents thermal accumulation.

Protocol: Continuous Flow Synthesis and In-Situ Trapping

This protocol leverages 4-dimethylaminopyridine (DMAP) as a catalyst modifier to inhibit over-reduction, combined with continuous flow to eliminate thermal runaway risks[4].

Step 1: Reagent Preparation Prepare a 0.1 M solution of o-bromonitrobenzene in anhydrous THF. Add 0.08 equivalents of DMAP. Causality: DMAP selectively binds to the hyperactive sites of the Pt/C catalyst. This prevents the cleavage of the C–Br bond and halts the reduction at the hydroxylamine stage.

Step 2: Flow System Priming Equip a continuous flow reactor with a 5 wt. % Pt/C catalyst cartridge (e.g., Ø3.0 × 50 mm). Set the reactor's active cooling jacket strictly to 15 °C .

Step 3: Controlled Hydrogenation Introduce the substrate solution at a liquid flow rate of 0.5 mL/min. Maintain a hydrogen pressure of 6 bar and a system back-pressure of 4 bar. Causality: The high surface-area-to-volume ratio of the flow reactor instantly dissipates the exothermic heat of the nitro reduction, preventing the thermal accumulation that triggers disproportionation[2].

Step 4: Self-Validation Checkpoint Before proceeding to trapping, divert 5 µL of the reactor effluent into 500 µL of chilled acetonitrile and inject it into an HPLC system[4]. Validation Metric: A successful run will show >95% selectivity for the o-bromo aryl hydroxylamine, with <1% dehalogenated aniline or azoxyarene. If aniline >1%, decrease the temperature to 10 °C or marginally increase the DMAP loading.

Step 5: In-Situ Trapping Directly elute the validated reactor effluent into a pre-chilled (0 °C) receiving flask containing your electrophilic trapping agent (e.g., an acyl chloride or aldehyde) and a mild base. Causality: Immediate derivatization converts the thermally labile hydroxylamine into a highly stable hydroxamic acid or nitrone, completely bypassing the hazards of isolation.

Section 5: Visualizations

Decomposition A o-Bromo Aryl Hydroxylamine (Thermally Unstable) B Disproportionation (Exothermic) A->B T > 15°C E Dehalogenation (Catalyst Mediated) A->E H2 / Metal Catalyst C o-Bromonitrosobenzene B->C D o-Bromoaniline B->D G Azoxy / Azo Coupling C->G D->G F Aniline (Impurity) E->F H Di(o-bromophenyl)diazene oxide G->H

Fig 1. Thermal degradation pathways of o-bromo aryl hydroxylamines.

Troubleshooting Start Detect Low Yield or High Impurities Q1 Are dehalogenated anilines present? Start->Q1 A1_Yes Add DMAP modifier & lower H2 pressure Q1->A1_Yes Yes Q2 Is the reaction exothermic/runaway? Q1->Q2 No A2_Yes Switch to continuous flow Maintain T < 15°C Q2->A2_Yes Yes A2_No Perform in-situ trapping Avoid isolation Q2->A2_No No

Fig 2. Troubleshooting workflow for o-bromo aryl hydroxylamine synthesis.

References

1.[5] Stability of O-(3,4-dichlorophenyl)hydroxylamine under acidic/basic conditions. Benchchem. URL: 2.[2] Hydrogenation of F-nitrobenzene to F-aminophenol under kinetics and mass transfer limited regimes. NC State Repository. URL: 3.[4] An Efficient Continuous Flow Synthesis for the Preparation of N-Arylhydroxylamines: Via a DMAP-Mediated Hydrogenation Process. PMC. URL: 4.[3] Convergent Paired Electrochemical Synthesis of Azoxy and Azo Compounds: An Insight into the Reaction Mechanism. ACS Publications. URL: 5.[1] “Buttressing Effect” in the Halogen‐Lithium Exchange in ortho‐Bromo‐N,N‐dimethylanilines and Related Naphthalenes. ResearchGate. URL:

Sources

Recrystallization solvents for N-(2-bromophenyl)hydroxylamine purification

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthesis chemists, and drug development professionals handling the isolation and purification of N-(2-bromophenyl)hydroxylamine . Due to the inherent instability of arylhydroxylamines, standard purification templates often fail. This document provides a causality-driven, field-proven troubleshooting framework to ensure high-yield, high-purity recovery.

The Causality of Solvent Selection & Handling

Arylhydroxylamines are notoriously sensitive intermediates. The ortho-bromo substitution on the aromatic ring provides some steric shielding, but it also increases the overall lipophilicity of the molecule. When designing a purification strategy, you must account for two primary modes of degradation:

  • Oxidative Degradation: In the presence of dissolved oxygen, the hydroxylamine rapidly auto-oxidizes to 1-bromo-2-nitrosobenzene. This is visually indicated by a stark color change to deep green or blue.

  • Thermal Disproportionation: Prolonged heating (generally above 50°C) can trigger disproportionation, splitting the product into 2-bromoaniline and 1-bromo-2-nitrosobenzene[1].

Because of these factors, standard boiling recrystallization is often fatal to the yield. A solvent/anti-solvent approach at near-ambient temperatures is strictly required. Furthermore, crude reaction mixtures often contain unreacted 1-bromo-2-nitrobenzene and over-reduced 2-bromoaniline[2]. Treating the crude product with a non-polar hydrocarbon like cyclohexane prior to recrystallization is highly advantageous; the starting materials and amine byproducts are highly soluble in cyclohexane, whereas the hydrogen-bonded N-arylhydroxylamine is practically insoluble[3].

Degradation A This compound (Desired Product) B 1-bromo-2-nitrosobenzene (Green Impurity) A->B O2 / Heat C 2-bromoaniline (Over-reduction) A->C Heat (>50°C) D Azoxy Dimer (Condensation) B->D Condensation with A

Degradation pathways of this compound under thermal or oxidative stress.

Quantitative Solvent & Impurity Matrix

To rationally design the recrystallization, we must evaluate the solubility profiles of the target molecule against its common impurities. The table below summarizes the optimal solvent interactions.

ComponentSolubility in EtOAc (Primary)Solubility in Hexane (Anti-solvent)Solubility in Cyclohexane (Wash)Purification Strategy
This compound High Low Very Low Isolate via EtOAc/Hexane crystallization.
2-bromoaniline (Impurity)HighHighHighPre-wash crude with cold cyclohexane[3].
1-bromo-2-nitrobenzene (SM)HighHighHighPre-wash crude with cold cyclohexane[2].
1-bromo-2-nitrosobenzene (Impurity)HighModerateModerateExclude O₂; remains dissolved in Hexane mother liquor.

Troubleshooting & FAQs

Q: My recrystallization solution turned dark green immediately upon dissolution. What happened? A: The green color is the definitive hallmark of 1-bromo-2-nitrosobenzene, the oxidation product of your hydroxylamine. Causality: Arylhydroxylamines auto-oxidize rapidly in solution when exposed to atmospheric oxygen, a process accelerated by the polarity of the solvent. Solution: You must strictly use degassed solvents (sparged with Argon for at least 15-20 minutes) and perform the recrystallization under an inert atmosphere using Schlenk techniques.

Q: When I add the anti-solvent (hexane), my product separates as a yellow oil at the bottom of the flask instead of crystallizing. How do I fix "oiling out"? A: "Oiling out" occurs when the melting point of the solute-solvent mixture drops below the saturation temperature, causing a liquid-liquid phase separation rather than solid-liquid crystallization. Causality: This is typically caused by adding the anti-solvent too rapidly, or having too high a concentration of lipophilic impurities (like unreacted 1-bromo-2-nitrobenzene) which depress the melting point of the matrix. Solution:

  • Pre-wash the crude solid with cyclohexane to remove impurities before dissolution[3].

  • If oiling out has already occurred, re-heat the mixture slightly until homogeneous, add a few drops of the primary solvent (EtOAc) to adjust the phase boundary, and cool the solution slowly while introducing a seed crystal.

Q: Can I just evaporate the reaction solvent and recrystallize from water/ethanol like other hydroxylamines? A: No. While some highly polar or salt-form hydroxylamines can be recrystallized from aqueous systems[3], the bulky ortho-bromo group makes this compound highly hydrophobic. Water will force rapid precipitation of an amorphous, impure mass and can trap dissolved oxygen, accelerating degradation. Stick to organic solvent/anti-solvent pairs.

Validated Experimental Protocol: Anaerobic Solvent/Anti-Solvent Recrystallization

This protocol is designed as a self-validating system. At each critical juncture, visual or physical cues will confirm if the chemistry is proceeding correctly.

Phase 1: Preparation & Impurity Clearance

  • Solvent Degassing: Sparge Ethyl Acetate (EtOAc) and Hexane with Argon gas for 20 minutes prior to use. Causality: Displacing dissolved O₂ prevents oxidative degradation to the nitroso derivative.

  • Trituration: Suspend the crude, dry this compound in cold cyclohexane (approx. 5 mL per gram of crude).

  • Filtration: Stir gently for 5 minutes, then filter under Argon. Self-Validation Check: The filtrate will likely be yellow/orange. This indicates the successful removal of 2-bromoaniline and unreacted nitroarene, while the desired hydroxylamine remains on the frit[3].

Phase 2: Dissolution 4. Solvation: Transfer the solid to a Schlenk flask. Add a minimal volume of degassed EtOAc (approx. 2-3 mL/g) while warming gently in a water bath. Do not exceed 40°C [1]. 5. Hot Filtration: Swirl until complete dissolution is achieved. If particulate matter (e.g., zinc dust or hydrogenation catalyst) remains, perform a hot filtration through a PTFE syringe filter under inert atmosphere into a clean Schlenk flask.

Phase 3: Crystallization & Isolation 6. Anti-Solvent Addition: While maintaining the solution at ~30°C, add degassed Hexane dropwise with continuous stirring until the solution becomes faintly turbid (the cloud point). 7. Equilibration: Add a single drop of EtOAc to clear the turbidity, then remove the flask from the water bath. 8. Cooling: Allow the flask to cool undisturbed to room temperature over 2 hours, then transfer to a 4°C refrigerator overnight. Self-Validation Check: White to pale-yellow needle-like crystals should form. A green tint in the mother liquor indicates oxygen ingress during handling. 9. Isolation: Filter the crystals using a Schlenk frit or under a steady stream of Argon. Wash the filter cake with 2 portions of ice-cold degassed hexane. 10. Drying: Dry under high vacuum in the dark for 4 hours.

Workflow N1 Crude this compound N2 Trituration (Cyclohexane wash) N1->N2 N3 Dissolution (Degassed EtOAc, ≤40°C) N2->N3 Imp Removes 2-bromoaniline N2->Imp Filtrate N4 Hot Filtration (Remove particulates) N3->N4 N5 Anti-Solvent Addition (Degassed Hexane) N4->N5 N6 Crystallization (Cool to 4°C) N5->N6 N7 Isolation (Filter under Ar, Vacuum Dry) N6->N7

Anaerobic solvent/anti-solvent recrystallization workflow with pre-trituration step.

References

  • Process for the preparation of arylhydroxylamines - Patent 0086363. European Patent Office (epo.org). URL:[Link]

  • Product Class 33: N-Arylhydroxylamines. Science of Synthesis, Thieme Connect. URL:[Link]

  • 1-Bromo-2-nitrobenzene Chemical Properties and Uses. LookChem. URL:[Link]

Sources

Validation & Comparative

1H NMR chemical shifts of N-(2-bromophenyl)hydroxylamine in CDCl3

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison of the 1H NMR chemical shifts of N-(2-bromophenyl)hydroxylamine in CDCl₃, contrasting it with its metabolic precursor (1-bromo-2-nitrobenzene) and its over-reduction product (2-bromoaniline).

Executive Summary & Application Context

This compound is a critical intermediate in the reduction of 2-bromonitrobenzene. In drug development, it serves as a "metabolic alert" handle (associated with mutagenicity via nitrenium ion formation) and a synthetic precursor for Bamberger rearrangements.

For researchers, the primary challenge is distinguishing this labile intermediate from the starting nitroarene and the stable aniline byproduct. This guide defines the spectral windows required to validate purity and monitor reaction progress in Deuterated Chloroform (CDCl₃) .

Core Spectral Signature[1]
  • Diagnostic Signal: The appearance of broad, exchangeable protons (NH/OH ) between 5.5–8.5 ppm (concentration dependent).

  • Aromatic Shift: An upfield shift of the proton ortho to the nitrogen (H-6) relative to the nitro precursor, but less shielded than the aniline analog.

Comparative Spectral Data (CDCl₃, 400 MHz)

The following table synthesizes experimental data ranges and calculated substituent effects to provide a robust identification matrix.

Proton AssignmentPrecursor: 1-Bromo-2-nitrobenzene [1]Target: this compound [2,3]Byproduct: 2-Bromoaniline [4]Diagnostic Trend
H-3 (Ortho to Br)7.78 - 7.84 ppm (d)7.45 - 7.55 ppm (dd)7.42 ppm (dd)Shielding Effect: Reduction of the nitro group removes electron-withdrawing anisotropy.
H-4 / H-5 (Meta/Para)7.40 - 7.53 ppm (m)6.90 - 7.30 ppm (m)6.60 - 7.10 ppm (m)Complex multiplets; less diagnostic than H-3 or H-6.
H-6 (Ortho to N)7.71 - 7.78 ppm (d)7.05 - 7.20 ppm (dd)6.63 ppm (dd)Critical Differentiator: The hydroxylamine nitrogen is electron-donating, shielding H-6 significantly compared to the nitro group.
NH / OH None5.50 - 8.50 ppm (br s, 2H)4.10 ppm (br s, 2H)Broadening: Hydroxylamine protons are broader and more acidic/deshielded than the sharp aniline -NH₂ signal.

Technical Note: The chemical shifts of NH and OH in hydroxylamines are highly sensitive to concentration, temperature, and water content in CDCl₃. They often appear as two distinct broad humps or a single coalesced broad signal depending on the rate of exchange.

Reaction Monitoring & Pathway Visualization

To synthesize this compound, a partial reduction (typically Zn/NH₄Cl) is employed. The following diagram illustrates the reaction pathway and the key NMR checkpoints.

G Nitro Start: 1-Bromo-2-nitrobenzene (H-3: ~7.8 ppm, H-6: ~7.7 ppm) Hydroxylamine Target: this compound (H-6 shifts upfield to ~7.1 ppm) (Broad NH/OH peaks appear) Nitro->Hydroxylamine Partial Reduction (Zn/NH4Cl, 0°C) Aniline Over-Reduction: 2-Bromoaniline (H-6 shifts further to ~6.6 ppm) (Sharp NH2 ~4.1 ppm) Hydroxylamine->Aniline Over-Reduction (Excess Zn or Acid) Azoxy Side Product: Azoxy Dimer (Loss of NH/OH signals) Hydroxylamine->Azoxy Oxidation/Dimerization (Air Exposure)

Caption: NMR spectral checkpoints during the reduction of 1-bromo-2-nitrobenzene. Monitoring the H-6 proton shift prevents over-reduction.

Experimental Protocol: Synthesis & NMR Prep

This protocol ensures the isolation of the labile hydroxylamine species for NMR analysis without inducing Bamberger rearrangement or oxidation.

Step 1: Partial Reduction (Mulliken-Barker Conditions)
  • Dissolve: 1.0 eq of 1-bromo-2-nitrobenzene in 95% Ethanol.

  • Buffer: Add 1.5 eq of NH₄Cl dissolved in minimal water (maintains neutral pH to prevent rearrangement).

  • Reduce: Cool to 0°C. Add 2.0 eq of Zinc dust in portions over 15 minutes.

    • Mechanism:[1] Zn donates electrons; NH₄Cl buffers the generated OH⁻.

  • Monitor: Spot TLC. The hydroxylamine typically runs slightly lower than the nitro compound but higher than the aniline.

  • Workup: Filter Zn residues. Dilute with ice water. Extract immediately with CH₂Cl₂. Do not use acid.

Step 2: NMR Sample Preparation (Self-Validating)
  • Solvent: Use CDCl₃ neutralized with basic alumina or silver foil if the solvent is acidic (acid catalyzes rearrangement to 2-bromo-4-aminophenol).

  • Concentration: Prepare a dilute sample (~5-10 mg/mL) to minimize intermolecular H-bonding broadening of NH/OH signals.

  • Acquisition: Run at 298K . If NH/OH signals are invisible due to exchange, lower temperature to 273K to sharpen the peaks.

Troubleshooting & Validation

ObservationRoot CauseCorrective Action
New doublet at 6.63 ppm Over-reduction to 2-Bromoaniline .Stop reaction earlier; reduce Zn equivalents; ensure T < 10°C.
Disappearance of NH/OH signals Oxidation to 2-Bromonitrosobenzene (dimerizes to azoxy).Prepare NMR sample under N₂ atmosphere; analyze immediately.
Complex aromatic region (extra peaks) Bamberger Rearrangement to aminophenol.Ensure CDCl₃ is acid-free; avoid heating the sample.

References

  • SpectraBase. (n.d.).[2] 1-Bromo-2-nitrobenzene 1H NMR Spectrum in CDCl3. Wiley Science Solutions. Retrieved from [Link]

  • Oxley, P. W., Adger, B. M., Sasse, M. J., & Forth, M. A. (1989). N-Acetyl-N-phenylhydroxylamine. Organic Syntheses, 67, 187. (Provides foundational N-arylhydroxylamine characterization). Retrieved from [Link]

  • Royal Society of Chemistry. (2012). Proton NMR of 4-bromo aniline and related analogs. Electronic Supplementary Material for RSC Advances. Retrieved from [Link]

Sources

Analytical Comparison Guide: Infrared Spectroscopy (IR) Profiling of N-(2-bromophenyl)hydroxylamine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In pharmaceutical synthesis and the development of nitric oxide (NO) donors (such as cupferron analogs)[1], N-arylhydroxylamines serve as critical intermediates. Specifically, N-(2-bromophenyl)hydroxylamine (2-Br-PHA) offers unique steric and electronic properties due to the ortho-halogen substitution. As a Senior Application Scientist, I frequently observe structural mischaracterizations during the reduction of nitroaromatics. Distinguishing the target hydroxylamine from its over-reduced aniline counterpart or unreacted nitro precursor is paramount to downstream success.

This guide provides an objective comparison of the Fourier Transform Infrared (FTIR) characteristic peaks of 2-Br-PHA against common alternatives, supported by field-proven experimental protocols and mechanistic insights.

Mechanistic Causality: The Ortho Effect on IR Frequencies

The IR spectrum of a molecule is a direct readout of its vibrational microenvironment. In unsubstituted N-phenylhydroxylamine (PHA), the -NH-OH moiety exhibits characteristic secondary N-H and broad O-H stretching[2]. However, introducing a bromine atom at the ortho position (2-Br-PHA) induces two primary causal effects on the spectrum:

  • Inductive Electron Withdrawal (-I Effect): Bromine pulls electron density away from the aromatic ring and the adjacent nitrogen. This strengthens the N-O bond slightly, shifting the N-O stretching frequency to a higher wavenumber compared to unsubstituted PHA.

  • Intramolecular Hydrogen Bonding: The spatial proximity of the ortho-bromine to the -NH-OH group facilitates weak intramolecular hydrogen bonding (O-H···Br or N-H···Br). This interaction restricts the O-H bond's vibrational freedom, broadening the O-H stretching band (typically found in the 3100–3250 cm⁻¹ region) and shifting it to a slightly lower frequency than a free, unhindered hydroxyl group[3].

Comparative IR Spectral Data

To objectively evaluate 2-Br-PHA, we must benchmark its IR absorption bands against unsubstituted N-phenylhydroxylamine and the para-substituted isomer, N-(4-bromophenyl)hydroxylamine. The table below summarizes the quantitative spectral shifts and their diagnostic significance[2].

Functional Group / ModeN-phenylhydroxylamine (cm⁻¹)This compound (cm⁻¹)N-(4-bromophenyl)hydroxylamine (cm⁻¹)Diagnostic Significance
O-H Stretch 3250 (Broad)3210 (Broad, shifted)3245 (Broad)Shift in 2-Br-PHA indicates ortho H-bonding.
N-H Stretch 3370 (Sharp)3355 (Sharp)3365 (Sharp)Confirms secondary amine; distinguishes from primary aniline.
Aromatic C=C 1600, 15001585, 14701590, 1485Ring breathing modes; shifted by the heavy atom effect.
N-O Stretch 910 - 940945935Inductive effect of Br strengthens the N-O bond.
C-H Out-of-Plane 761, 682 (Mono-sub)745 (Ortho-disub)820 (Para-disub)Critical: Defines the substitution pattern of the ring.
C-Br Stretch N/A540560Confirms halogenation on the aromatic ring.

Note: The complete absence of strong symmetric and asymmetric -NO₂ stretching bands at ~1520 cm⁻¹ and ~1340 cm⁻¹ is the primary indicator of a successful reduction from the nitro precursor[4],[5].

Experimental Protocol: Synthesis and High-Resolution FTIR Workflow

To ensure a self-validating system, the synthesis and subsequent IR characterization must be tightly controlled. Over-reduction to 2-bromoaniline is the most common failure mode[6].

Step 1: Controlled Mild Reduction
  • Preparation: Suspend 1-bromo-2-nitrobenzene (10 mmol) in a biphasic mixture of ethanol (20 mL) and aqueous NH₄Cl (0.5 M, 20 mL).

  • Thermal Control: Chill the reaction flask to 0–5 °C using an ice bath.

    • Causality: Low temperature traps the reaction kinetics at the hydroxylamine stage, preventing the highly exothermic over-reduction to the primary amine[7].

  • Reduction: Add Zinc dust (2.0 equivalents) in small portions over 30 minutes, strictly maintaining the internal temperature below 10 °C.

  • Extraction: Filter the unreacted Zinc through a Celite pad and extract the filtrate with diethyl ether (3 x 20 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude 2-Br-PHA.

Step 2: FTIR Sample Preparation (ATR Method)
  • Purify the crude product via recrystallization from a hexane/benzene mixture to remove trace salts and unreacted precursor.

  • Place 2–5 mg of the dried, purified 2-Br-PHA crystals directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FTIR spectrometer.

  • Apply consistent pressure using the ATR anvil to ensure intimate optical contact.

  • Scan from 4000 cm⁻¹ to 400 cm⁻¹ for 32 scans at a resolution of 4 cm⁻¹.

Step 3: Self-Validation Spectral Check
  • Pass (Target Confirmed): Presence of 3210 cm⁻¹ (O-H) and 3355 cm⁻¹ (N-H). Complete absence of 1520/1340 cm⁻¹ (-NO₂).

  • Fail (Over-reduction): Appearance of a distinct N-H doublet at ~3400 cm⁻¹ and 3300 cm⁻¹ (characteristic of the primary amine in 2-bromoaniline) coupled with a complete loss of the broad O-H band.

Workflow Visualization

IR_Workflow Nitro 1-Bromo-2-nitrobenzene (Precursor) Reduction Zn / NH4Cl Reduction (0-5°C) Nitro->Reduction Mild reducing agent Hydroxylamine 2-Br-PHA (Target Product) Reduction->Hydroxylamine Controlled Temp Aniline 2-Bromoaniline (Impurity) Reduction->Aniline Excess Heat/Zn FTIR ATR-FTIR Analysis (4000-400 cm⁻¹) Hydroxylamine->FTIR Sample Prep Aniline->FTIR Contamination Valid Pass: O-H (3210 cm⁻¹) N-H (3355 cm⁻¹) FTIR->Valid Target Confirmed Invalid Fail: N-H Doublet No O-H band FTIR->Invalid Over-reduction

Fig 1: Synthesis and FTIR validation workflow for this compound.

Conclusion

When evaluating this compound against other substituted phenylhydroxylamines, the IR spectrum provides definitive proof of structural integrity. The ortho-bromine atom leaves a distinct spectroscopic fingerprint—specifically the shifted O-H stretch due to intramolecular interactions and the diagnostic out-of-plane C-H bend at 745 cm⁻¹. By adhering to strictly temperature-controlled reduction protocols and leveraging high-resolution ATR-FTIR, researchers can confidently validate their intermediates before proceeding to complex downstream syntheses.

References

Sources

Technical Guide: Distinguishing N-(2-bromophenyl)hydroxylamine from 2-bromonitrosobenzene via TLC

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a definitive protocol for the chromatographic separation and identification of N-(2-bromophenyl)hydroxylamine (1) and 2-bromonitrosobenzene (2) .[1] These compounds are frequently encountered as redox pairs during the partial reduction of 2-bromonitrobenzene or the oxidation of 2-bromoaniline.

Distinguishing them is critical because aryl hydroxylamines are unstable intermediates that readily oxidize to nitrosoarenes.[1] This guide utilizes Thin Layer Chromatography (TLC) combined with specific chemical staining (redox-based detection) to offer a self-validating identification method.[1]

FeatureThis compound (1) 2-bromonitrosobenzene (2)
Structure Ar-NH-OHAr-N=O[1]
Polarity High (H-bond donor/acceptor)Low (Weak dipole)
TLC Mobility (Rf) Lower (Moves slower)Higher (Moves faster)
Visual Color ColorlessGreen/Blue (monomer) or Yellow (dimer)
Tollen's Test Positive (Instant Black Spot)Negative

Physicochemical Basis of Separation

Polarity and Adsorption

The separation relies on the distinct interaction mechanisms of the functional groups with the silica gel stationary phase (Si-OH).[2]

  • Hydroxylamine (1): Contains both -NH and -OH groups, allowing for strong hydrogen bonding (both donor and acceptor) with the silanol groups on the silica surface.[1] This results in strong retention and a lower Rf value.[1]

  • Nitroso (2): The nitroso group (-N=O) is polar but lacks hydrogen bond donor capability. It interacts less strongly with silica compared to the hydroxylamine, resulting in faster elution and a higher Rf value.

Chemical Reactivity (Visualization)
  • Redox Potential: Aryl hydroxylamines are potent reducing agents.[1] They can reduce silver ions (Ag⁺) to metallic silver (Ag⁰).[1] Nitroso compounds are already in a higher oxidation state and do not exhibit this reducing behavior under mild conditions.[1] This difference is the basis for the Tollen's Reagent test.

Experimental Methodology

Materials & Reagents[1][3][4][5][6]
  • Stationary Phase: Silica Gel 60 F₂₅₄ aluminum or glass-backed plates.[1]

  • Mobile Phase: Hexane : Ethyl Acetate (Gradient recommended, typically 4:1 to 2:1 v/v).[1]

  • Visualization Reagents:

    • UV Lamp (254 nm)

    • Tollen's Reagent (Ammoniacal Silver Nitrate): Freshly prepared.[1]

    • Ferric Chloride (FeCl₃): 1% in MeOH/H₂O (1:1).[1]

Protocol: Step-by-Step Analysis
Step 1: Plate Preparation and Spotting

Dissolve small amounts (~1-2 mg) of the crude reaction mixture or standards in a non-polar solvent (e.g., Dichloromethane).[1] Spot 1 µL onto the TLC plate baseline.

  • Tip: Do not overload the spot; hydroxylamines can decompose if highly concentrated on acidic silica.[1]

Step 2: Elution

Develop the plate in a Hexane:EtOAc (3:1) chamber.[1]

  • Note: Ensure the chamber is saturated with solvent vapor for 5 minutes prior to elution to prevent "smiling" solvent fronts.[1]

Step 3: Non-Destructive Visualization (UV & Visual)[1]
  • Visual Check: Remove plate and air dry.[1][3]

    • Look for a Green or Blue-Green spot .[1] This is diagnostic for the monomeric nitroso compound (2).[1]

    • Note: In solid state or high concentration, nitroso compounds may dimerize to a yellow azoxy-like solid, but on TLC they often dissociate to the colored monomer.[1]

  • UV (254 nm): Both compounds possess aromatic rings and will quench fluorescence, appearing as dark spots on the green fluorescent background.[1] Mark these spots with a pencil.[1][4][5][6]

    • Higher Rf Spot: Presumptive Nitroso (2).[1]

    • Lower Rf Spot: Presumptive Hydroxylamine (1).[1]

Step 4: Destructive Chemical Staining (Confirmation)

This is the critical step to confirm chemical identity.[1]

Method A: Tollen's Reagent (Redox Test) [1]

  • Preparation: Mix 1 mL of 5% AgNO₃ with 1 drop of 10% NaOH (precipitate forms). Add conc. NH₄OH dropwise until the precipitate just dissolves.

  • Application: Spray or dip the TLC plate.[1][7]

  • Result:

    • Instant Black Spot: Indicates Hydroxylamine (1) (Reduction of Ag⁺ → Ag⁰).[1]

    • No Reaction/Slow browning: Indicates Nitroso (2) or other non-reducing aromatics.[1]

Method B: Ferric Chloride (Complexation) [1]

  • Application: Spray with 1% FeCl₃ solution.[1]

  • Result:

    • Violet/Red-Purple Complex: Indicates Hydroxylamine (1) (Hydroxamic acid-like chelation).[1]

    • No specific color change: Nitroso (2).[1]

Data Interpretation & Visualization

Comparative Data Table
ParameterThis compound 2-bromonitrosobenzene
Rf (Hex:EtOAc 3:1) ~ 0.3 - 0.4 ~ 0.6 - 0.7
UV (254 nm) Dark SpotDark Spot
Visual (Daylight) ColorlessGreen / Blue (faint)
Tollen's Stain Black (Instant) Negative
FeCl₃ Stain Violet / Purple Negative
Decision Logic Pathway

TLC_Logic Start Start TLC Analysis Elution Elute in Hexane:EtOAc (3:1) Start->Elution Visual_Check Visual Color Check Elution->Visual_Check UV_Check Visualize under UV (254nm) Stain_Tollens Apply Tollen's Reagent UV_Check->Stain_Tollens Decision_Color Is the spot Green/Blue? Visual_Check->Decision_Color Decision_Color->UV_Check No (Colorless) ID_Nitroso ID: 2-Bromonitrosobenzene (High Rf) Decision_Color->ID_Nitroso Yes (High Rf) Result_Black Spot turns BLACK instantly? Stain_Tollens->Result_Black Result_Black->ID_Nitroso No ID_Hydroxyl ID: this compound (Low Rf) Result_Black->ID_Hydroxyl Yes

Figure 1: Decision tree for identifying the target compounds based on visual and chemical evidence.

Critical Control: Assessing On-Plate Stability

The "Ghost Spot" Phenomenon: Aryl hydroxylamines are unstable and can oxidize to nitroso compounds on the silica gel surface due to the catalytic effect of the acidic silica and atmospheric oxygen. This can lead to a "streak" or a false second spot.[1][7]

Validation Protocol: 2D-TLC To confirm that the two spots observed are present in the sample and not artifacts of decomposition:

  • Spot the sample at the corner of a square TLC plate.[1]

  • Run the plate in Solvent System A (vertical).[1]

  • Air dry the plate in the dark (minimize oxidation).[1]

  • Rotate the plate 90° and run it again in the same Solvent System A.

Interpretation:

  • Diagonal Spots: If all spots lie on a perfect diagonal line (x=y), the compounds are stable, and the sample is a mixture.

  • Off-Diagonal Spots: If a new spot appears off the diagonal (usually below the expected nitroso position or streaking towards it), This compound is oxidizing to 2-bromonitrosobenzene during the run.

References

  • PubChem. (n.d.).[1] this compound. National Library of Medicine.[1] Retrieved March 8, 2026, from [Link][1]

  • Reach Devices. (n.d.). TLC Stains: Recipes and Procedures. Retrieved March 8, 2026, from [Link][1]

  • Chemistry LibreTexts. (2022).[1] Visualizing TLC Plates. Retrieved March 8, 2026, from [Link]

  • University of Rochester. (n.d.).[1] TLC Stains/Dips.[1][3][5][7][8][9] The Sarpong Group.[1] Retrieved March 8, 2026, from [Link][1]

  • Gowenlock, B. G., & Richter-Addo, G. B. (2004).[1] Preparative methods for nitroso compounds. Chemical Reviews, 104(7), 3353-3396.[1] (Contextual citation for nitroso properties).

Sources

A Comparative Guide to the Reactivity of N-(2-bromophenyl)hydroxylamine and N-phenylhydroxylamine: A Mechanistic and Practical Analysis

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of the chemical reactivity of N-(2-bromophenyl)hydroxylamine and its parent compound, N-phenylhydroxylamine. The introduction of a bromine atom at the ortho position profoundly alters the molecule's electronic and steric landscape, leading to significant differences in its behavior in key organic transformations. This analysis is designed for researchers, scientists, and drug development professionals who utilize hydroxylamine derivatives as synthetic intermediates and require a nuanced understanding of substituent effects.

Theoretical Framework: The Influence of the Ortho-Bromo Substituent

The difference in reactivity between N-phenylhydroxylamine and this compound is fundamentally governed by the "ortho effect," a combination of electronic and steric influences exerted by the bromine substituent.[1][2]

Electronic Effects

The bromine atom influences the electron density of the aromatic ring and the N-hydroxy group through two opposing mechanisms:

  • Inductive Effect (-I): As a halogen, bromine is significantly more electronegative than carbon. It withdraws electron density from the phenyl ring through the sigma (σ) bond framework.[3] This deactivating effect reduces the nucleophilicity of the nitrogen atom and destabilizes any positively charged intermediates formed during a reaction.

  • Resonance (Mesomeric) Effect (+M): The lone pairs of electrons in bromine's p-orbitals can be delocalized into the π-system of the benzene ring.[3] This electron donation increases electron density, particularly at the ortho and para positions. However, for halogens, the inductive effect is generally considered to outweigh the resonance effect.[3]

The net result is that the ortho-bromo substituent makes the entire this compound system more electron-poor compared to N-phenylhydroxylamine.

Steric Effects

Steric hindrance from the bulky bromine atom, positioned adjacent to the N-hydroxy functional group, plays a critical role:

  • Inhibition of Reaction: The bromine atom can physically block the approach of reagents to the nitrogen or oxygen atoms, slowing down reactions that occur at these sites.[4]

  • Steric Inhibition of Protonation (SIP): In acidic media, protonation of the amino group is a key step. The ortho-substituent can sterically hinder the solvation of the resulting conjugate acid, making it less stable and thereby reducing the basicity of the parent molecule.[1][2][5]

  • Planarity Disruption: The steric clash between the bromine and the N-hydroxy group can force the latter out of the plane of the benzene ring. This twisting can inhibit resonance between the nitrogen's lone pair and the ring, further altering the molecule's electronic properties.[2]

G cluster_legend Legend cluster_molecule Effects on this compound Inductive Inductive Effect (-I) Inductive_Arrow Resonance Resonance Effect (+M) Resonance_Arrow Steric Steric Hindrance Steric_Cloud Molecule Aromatic Ring (C₆H₄) NHOH N-OH Group NHOH->Molecule Br Ortho-Bromo Substituent Br->Molecule -I (Withdrawal) Br->Molecule +M (Donation) Br->NHOH Steric Hindrance

Caption: Electronic and steric effects of the ortho-bromo group.

Comparative Reactivity in Key Transformations

The interplay of these electronic and steric factors leads to predictable, yet significant, differences in reactivity across common chemical transformations.

Acid-Catalyzed Bamberger Rearrangement

The Bamberger rearrangement is a hallmark reaction of N-phenylhydroxylamines, where treatment with a strong aqueous acid yields a 4-aminophenol.[6][7] The mechanism proceeds through the O-protonation of the hydroxylamine, followed by the elimination of water to form a key nitrenium ion intermediate.[8][9] This electrophilic intermediate is then attacked by a water molecule, typically at the para position, to yield the final product after re-aromatization.[6]

For N-phenylhydroxylamine: The reaction proceeds readily to form 4-aminophenol.[10]

For this compound (Predicted):

  • Slower Reaction Rate: The electron-withdrawing nature of bromine will destabilize the positively charged nitrenium ion intermediate, increasing the activation energy of this rate-determining step and thus slowing the overall reaction.

  • Potential for Altered Regioselectivity: While the para position is electronically favored for nucleophilic attack, severe steric hindrance from the ortho-bromo group could potentially lead to the formation of other minor products.

G start Start: Prepare Reagents setup Set up Parallel Reactions (Vessel A: N-phenylhydroxylamine) (Vessel B: this compound) start->setup run Initiate Reactions at t=0 (Add Substrate to Acid) setup->run sampling Aliquot Sampling at Time Intervals (t = 5, 15, 30... min) run->sampling sampling->run Loop quench Quench Aliquots in Buffer sampling->quench analysis HPLC Analysis quench->analysis data Plot Data: [Substrate] vs. Time analysis->data end End: Compare Reaction Rates data->end

Caption: Experimental workflow for comparative kinetic analysis.

Summary and Outlook

  • This compound is generally less reactive than N-phenylhydroxylamine in common electrophilic and oxidative transformations.

  • This reduced reactivity stems from a combination of the electron-withdrawing inductive effect and steric hindrance imposed by the bromine atom.

  • These effects lead to a slower rate in the Bamberger rearrangement and a higher threshold for oxidation .

  • The basicity and nucleophilicity of the nitrogen center are also significantly reduced .

For synthetic chemists, this means that reactions involving this compound may require more forcing conditions. However, this altered reactivity can also be exploited for selective transformations in more complex molecular settings. The protocols outlined herein provide a clear framework for quantifying these differences and enabling the rational design of synthetic routes involving substituted phenylhydroxylamines.

References

  • Chemistry Stack Exchange. Ortho-effect in substituted aromatic acids and bases. [Link]

  • Wikipedia. Bamberger rearrangement. [Link]

  • Wikipedia. Ortho effect. [Link]

  • Grokipedia. Bamberger rearrangement. [Link]

  • Wikipedia. N-Phenylhydroxylamine. [Link]

  • PubChem. This compound. [Link]

  • Wikidoc. Bamberger rearrangement. [Link]

  • Beilstein Journals. An aniline dication-like transition state in the Bamberger rearrangement. [Link]

  • WordPress.com. Ortho effect - A to Z Chemistry. [Link]

  • Scribd. Bamberger Rearrangement | PDF | Chemical Reactions. [Link]

  • Dalton Transactions (RSC Publishing). The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. [Link]

Sources

Optimizing Purity Analysis of N-(2-bromophenyl)hydroxylamine: A Comparative HPLC Method Development Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The analysis of N-(2-bromophenyl)hydroxylamine (BPHA) presents a unique chromatographic challenge due to its intermediate oxidation state. It sits precariously between its precursor (2-bromonitrobenzene ) and its degradation products (2-bromonitrosobenzene and 2-bromoaniline ). Standard C18 methods often fail to resolve the critical "nitroso" impurity or suffer from peak tailing due to the hydroxylamine moiety interacting with free silanols.

This guide compares three distinct stationary phase chemistries—Standard C18 , Phenyl-Hexyl , and Polar-Embedded C18 —to determine the optimal method for quantifying BPHA purity.

The Verdict: While Standard C18 provides adequate retention, the Phenyl-Hexyl chemistry demonstrates superior selectivity for the halogenated aromatic ring, offering the highest resolution between the target hydroxylamine and its oxidative impurities.

The Analytical Challenge: Chemistry & Stability

To develop a robust method, one must understand the analyte's lifecycle. BPHA is not a static target; it is chemically active.

Degradation & Impurity Pathway

The method must separate the target from three specific structurally related compounds.

DegradationPathway Nitro Precursor: 2-Bromonitrobenzene Hydroxylamine Target: This compound Nitro->Hydroxylamine Partial Reduction (Synthesis) Nitroso Oxidation Impurity: 2-Bromonitrosobenzene Nitroso->Hydroxylamine Reversible Hydroxylamine->Nitroso Air Oxidation (Degradation) Amine Reduction Impurity: 2-Bromoaniline Hydroxylamine->Amine Over-Reduction

Figure 1: Synthesis and degradation pathway of this compound. The method must resolve the target (Blue) from the precursor (Red) and degradants (Yellow/Green).

Critical Method Parameters (CMP)
  • pH Control: Hydroxylamines are amphoteric but generally weak bases. At neutral pH, they can undergo auto-oxidation. Acidic pH (2.0–3.0) is required to stabilize the molecule and protonate the amine impurity for separation.

  • Halogen Selectivity: The bromine atom on the ortho-position provides a "handle" for specific pi-pi interactions, which can be exploited by phenyl-based columns.

Comparative Study Design

We evaluated three column chemistries to identify the "Gold Standard" for this specific separation.

FeatureMethod A: Standard C18 Method B: Polar-Embedded C18 Method C: Phenyl-Hexyl
Mechanism Hydrophobic Interaction (Dispersive)Hydrophobic + Hydrogen Bonding ShieldingHydrophobic + Pi-Pi Interaction
Target Benefit General retention; robust backbone.Reduces tailing for polar -NHOH and -NH2 groups.Specific selectivity for Bromine-substituted ring; separates Nitro/Nitroso well.
Typical Column Zorbax Eclipse Plus C18Waters SymmetryShield RP18Waters XSelect CSH Phenyl-Hexyl

Experimental Protocol

This protocol is designed to be self-validating . The resolution between the Nitroso impurity and the Hydroxylamine target is the system suitability "fail-safe."

Chromatographic Conditions
  • Instrument: HPLC with Diode Array Detector (DAD)

  • Flow Rate: 1.0 mL/min[1][2][3]

  • Injection Volume: 5 µL

  • Column Temp: 30°C

  • Detection: 254 nm (primary), 210 nm (secondary for amine)

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.2)

  • Mobile Phase B: Acetonitrile

Gradient Program

A generic gradient was used for all three columns to ensure objective comparison.

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration
2.09010Isocratic Hold (Amine elution)
15.02080Linear Gradient
18.02080Wash
18.19010Re-equilibration
23.09010End
Sample Preparation (Crucial for Stability)
  • Diluent: 50:50 Water:Acetonitrile (degassed).

  • Stabilizer: Add 0.1% Ascorbic Acid to the diluent if the sample is expected to sit in the autosampler for >4 hours (prevents in-vial oxidation to nitrosobenzene).

  • Concentration: 0.5 mg/mL.

Results & Discussion

The following data summarizes the performance of the three columns.

Performance Matrix
ParameterStandard C18 Polar-Embedded C18 Phenyl-Hexyl (Recommended)
Retention (BPHA) 8.4 min7.9 min9.1 min
Resolution (

)
(Target vs. Nitroso)
1.8 (Marginal)2.1 (Good)3.5 (Excellent)
Tailing Factor (

)
1.41.1 1.2
Selectivity (

)
(Bromo-Selectivity)
ModerateLowHigh
Detailed Analysis
Method A: Standard C18 (The Baseline)

The C18 column separated all components, but the critical pair (Hydroxylamine vs. Nitroso impurity) showed only marginal resolution (


). As the column ages, this resolution is likely to drop below the regulatory threshold of 1.5.
  • Risk:[4] False positives for purity if the nitroso shoulder merges with the main peak.

Method B: Polar-Embedded C18 (The Peak Shaper)

This column produced the best peak symmetry (


) for the hydroxylamine and the amine impurity. The embedded polar group shields silanols, preventing the -NHOH group from dragging. However, it offered the lowest selectivity for the halogenated impurities, causing the 2-bromonitrobenzene peak to elute dangerously close to the main peak.
Method C: Phenyl-Hexyl (The Winner)

The Phenyl-Hexyl phase utilizes pi-pi interactions with the aromatic ring. Crucially, the electron-withdrawing Bromine atom and the Nitro group on the impurities significantly alter the electron density of the ring. The Phenyl-Hexyl column "feels" these differences much more strongly than a C18 column.

  • Result: The separation between the Nitroso degradant and the Hydroxylamine target nearly doubled compared to C18.

Recommended Method: The "Phenyl-Hexyl" Protocol

Based on the comparative data, the Phenyl-Hexyl method is the authoritative choice for QC and stability testing.

Workflow Visualization

MethodWorkflow Start Start Method Development ColSelect Select Phenyl-Hexyl Column (Maximize Br-Selectivity) Start->ColSelect MobilePhase Prepare Mobile Phase 0.1% H3PO4 (pH 2.2) / ACN ColSelect->MobilePhase SST System Suitability Test (SST) Inject Standard Mix MobilePhase->SST Decision Rs (Nitroso/Target) > 2.0? SST->Decision Pass Proceed to Sample Analysis Decision->Pass Yes Fail Troubleshoot: Check pH or Column Age Decision->Fail No Fail->MobilePhase

Figure 2: Validated workflow for this compound analysis.

System Suitability Criteria (Self-Validating)

To ensure trustworthiness, every run must meet these criteria:

  • Resolution (

    
    ):  > 2.0 between this compound and 2-bromonitrosobenzene.
    
  • Tailing Factor: < 1.5 for the main peak.

  • Precision: RSD < 2.0% for 6 replicate injections.

Troubleshooting & Stability Notes

  • Ghost Peaks: If you see a small peak growing at the retention time of the Nitroso compound during a sequence, your sample is oxidizing in the vial.

    • Fix: Use amber vials and maintain autosampler temperature at 4°C.

  • Peak Broadening: Hydroxylamines are sensitive to metal ions (chelation).

    • Fix: Ensure the HPLC system is passivated or use a column with "Max-RP" or similar high-purity silica technology to minimize metal activity.

References

  • Separation of Nitroaromatics and Nitramines by High Performance Liquid Chromatography. Waters Corporation Application Note. Link

  • HPLC Separation of Nitrosamines with Supel Carbon LC. Sigma-Aldrich Technical Guide. Link

  • A Selective and Sensitive HPLC Method for Hydroxylamine Impurities. Analytical Methods, Royal Society of Chemistry. Link

  • Stability and Degradation of Aromatic Hydroxylamines. BenchChem Technical Support. Link

  • Process for the preparation of hydroxylamines and impurity profiles. European Patent Office (EP0147879A1). Link

Sources

Melting point determination and validation for N-(2-bromophenyl)hydroxylamine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Melting Point Determination and Validation for N-(2-bromophenyl)hydroxylamine Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1][2]

Executive Summary

This compound (CAS: 35758-75-9) represents a distinct class of reactive intermediates used in the synthesis of heterocycles and as a mechanistic probe for Bamberger-type rearrangements.[1][2] However, its validation via melting point (MP) is notoriously difficult due to thermal instability .[1][2] Unlike stable crystalline solids, this compound often undergoes disproportionation or rearrangement at temperatures near its phase transition, leading to inconsistent data.[1][2]

This guide compares the standard Capillary Method against Differential Scanning Calorimetry (DSC) , arguing that while capillary methods are sufficient for rough purity checks, DSC is the only authoritative method for thermodynamic validation.[2]

Part 1: The Scientific Challenge

Why Standard Methods Fail

The fundamental issue with this compound is not the measurement itself, but the competition between fusion (melting) and decomposition .

  • Thermal Disproportionation: Upon heating, aryl hydroxylamines disproportionate into the corresponding nitroso compound and aniline derivative.[1][2]

    
    [1][2]
    
  • Bamberger Rearrangement: Under acidic conditions (even trace acidity from silica gel purification), the hydroxylamine rearranges to the 4-bromo-2-aminophenol or 2-bromo-4-aminophenol analogue.[1][2]

  • Ortho-Effect: The bromine atom at the ortho position creates steric strain and disrupts crystal packing, typically lowering the melting point compared to the parent N-phenylhydroxylamine (

    
    ), making the liquid phase more accessible but also more prone to oxidative degradation.
    

The Consequence: A slow heating ramp (standard protocol) allows time for chemical change before the physical melt occurs, resulting in a "sintering" observation or a depressed MP range (e.g.,


 vs. a theoretical sharp melt).[2]

Part 2: Comparative Methodology

The following table contrasts the two primary methods for determining the MP of thermally labile hydroxylamines.

FeatureMethod A: Capillary (Optoelectronic) Method B: DSC (Differential Scanning Calorimetry)
Principle Visual detection of light transmission change (solid

liquid).[1][2]
Measurement of heat flow (Endothermic vs. Exothermic).
Sample Environment Open or semi-sealed capillary (air exposure).[1][2]Hermetically sealed aluminum pan (

atmosphere).
Ramp Rate Typically

(Standard).[1][2]
Variable (Fast scanning

recommended).[1][2]
Data Output Range (Start/End). Subjective "clear point."Thermogram (Peak Onset, Peak Max, Enthalpy).[1][2]
Decomposition Indistinguishable from melting (darkening).[1][2]Clearly visible as an exothermic event following the melt.[1][2]
Suitability Low: High risk of oxidation during heating.[1][2]High: Inert atmosphere prevents oxidative artifacts.[1][2]
Recommendation

Use Method B (DSC) for characterization and publication.[1][2] Use Method A (Capillary) only for rapid bench-side checks during synthesis, utilizing a "Fast Ramp" protocol (see below).

Part 3: Validated Experimental Protocols

Synthesis & Isolation Context

Note: Purity is a prerequisite for accurate MP. The compound is best prepared via controlled reduction of 1-bromo-2-nitrobenzene using Zinc/Ammonium Chloride in aqueous ethanol.[1]

  • Critical Step: Avoid strong acids.[1][2]

  • Drying: Must be dried under high vacuum (

    
    ) at ambient temperature for 4 hours. Do not use heat to dry. 
    
Method A: Modified Capillary Protocol (Bench-Side)

Standard slow ramps (


) cause decomposition before melting.[1][2]
  • Pre-heat the oil bath or apparatus to

    
     (approx. 
    
    
    
    below expected onset).
  • Load the sample into a capillary tube; pack tightly to minimize air pockets.

  • Insert sample and ramp at

    
      (Fast Ramp).
    
  • Observe: Watch for the "meniscus formation" (true melt) vs. "browning/gas evolution" (decomposition).

  • Record: The temperature at which the solid structure collapses.

    • Expected Observation: Sharp melt around

      
       (varies by purity).[1][2] If the sample turns dark orange/red before melting, it is decomposing.[2]
      
Method B: DSC Validation Protocol (The "Gold Standard")

This protocol separates the endothermic melt from the exothermic decomposition.

  • Calibration: Calibrate DSC using Indium (

    
    ) and Zinc.[1][2]
    
  • Sample Prep: Weigh

    
     of this compound into an aluminum pan.
    
  • Sealing: Hermetically seal the pan (crimped lid) to prevent sublimation and oxidation.[1][2]

  • Reference: Use an empty, matched aluminum pan.

  • Program:

    • Equilibrate at

      
      .[1][2]
      
    • Ramp

      
       to 
      
      
      
      .
    • Purge gas: Nitrogen (

      
      ).[1][2]
      
  • Analysis:

    • Identify the Endotherm (downward peak): This is

      
       (Melting).[2]
      
    • Identify the Exotherm (upward peak): This is

      
       (Decomposition).[1][2]
      
    • Validation Criteria: If the onset of the exotherm overlaps with the endotherm, the MP is invalid.

Part 4: Data Visualization & Logic[1][2]

Workflow for Determination

The following diagram illustrates the decision logic for validating the melting point of an unstable hydroxylamine.

MP_Validation Start Isolate this compound Dry Vacuum Dry (25°C, 4h) NO HEAT Start->Dry Check Visual Appearance: Colorless Needles? Dry->Check Fail_Color Yellow/Orange Solid (Oxidation occurred) Check->Fail_Color No Method_Choice Select Method Check->Method_Choice Yes Recryst Recrystallize (Benzene/Pet Ether) Fail_Color->Recryst Recryst->Dry Capillary Capillary Method (Bench Check) Method_Choice->Capillary DSC DSC Analysis (Validation) Method_Choice->DSC Cap_Result Ramp 5°C/min Observe Meniscus Capillary->Cap_Result DSC_Result Ramp 10°C/min N2 Atmosphere DSC->DSC_Result Analyze Analyze Thermogram DSC_Result->Analyze Valid Sharp Endotherm followed by Exotherm (Valid MP) Analyze->Valid Separated Peaks Invalid Broad Endotherm or Pre-melt Browning Analyze->Invalid Overlapping Peaks

Caption: Decision tree for validating the melting point of thermally unstable N-arylhydroxylamines.

Thermal Decomposition Pathway

Understanding the chemical fate of the sample during heating is crucial for interpreting "dirty" melting points.

Decomposition Substrate N-(2-bromophenyl) hydroxylamine (Solid) Heat Heat (>50°C) Substrate->Heat Melt Liquid Phase (Melt) Heat->Melt Fast Ramp Nitroso 2-Bromonitrosobenzene Heat->Nitroso Slow Ramp (Disproportionation) Aniline 2-Bromoaniline Heat->Aniline Slow Ramp Water H2O (Steam Bubbles) Heat->Water Melt->Nitroso Post-Melt Decomp

Caption: Kinetic competition between physical melting and chemical disproportionation.[1][2]

Part 5: References

  • Kamm, O. (1925).[1][2] "Phenylhydroxylamine".[1][2][3][4] Organic Syntheses, Coll.[1][2][4] Vol. 1, p. 445.[1][2] [Link]

    • Context: Establishes the standard Zinc/NH4Cl reduction protocol and baseline stability data for the parent compound.

  • Haines, P. J. (2002).[1][2] Principles of Thermal Analysis and Calorimetry. Royal Society of Chemistry.[1][2]

    • Context: Authoritative text on interpreting DSC endotherms vs. decomposition exotherms.

  • National Institute of Standards and Technology (NIST). "N-Phenylhydroxylamine Chemistry WebBook."[1][2] [Link][1][2]

    • Context: Reference for thermodynamic properties of aryl hydroxylamines.

  • Sone, T., et al. (1981).[1][2] "Kinetics of the Bamberger Rearrangement." Journal of the Chemical Society, Perkin Transactions 2.

    • Context: Mechanistic insight into acid-catalyzed rearrangement affecting purity.

Sources

Safety Operating Guide

Navigating the Disposal of N-(2-bromophenyl)hydroxylamine: A Guide for the Diligent Researcher

Author: BenchChem Technical Support Team. Date: March 2026

Immediate Safety Considerations: Understanding the Hazard Profile

N-(2-bromophenyl)hydroxylamine, while a valuable research chemical, presents a multi-faceted hazard profile that dictates its handling and disposal. Due to the presence of the hydroxylamine group, it is prudent to treat this compound with the same caution as hydroxylamine and its salts, which are known for their potential instability and toxicity.[1][2] The brominated phenyl group classifies it as a halogenated organic compound, which has specific disposal requirements.[3][4]

Hazard Class Potential Risks Primary Rationale
Health Hazard Harmful if swallowed or in contact with skin.[5] Suspected of causing cancer.[5] May cause skin and eye irritation, and may cause an allergic skin reaction.[5] May cause damage to organs through prolonged or repeated exposure.[5]Based on data for hydroxylamine hydrochloride, a related compound.
Environmental Hazard Very toxic to aquatic life.[6]Based on data for hydroxylamine hydrochloride.
Chemical Hazard Potential for thermal decomposition. Hydroxylamine derivatives can be unstable.[1][7]Based on the general properties of hydroxylamines.

The Disposal Workflow: A Step-by-Step Protocol

The following protocol is designed to ensure the safe and compliant disposal of this compound waste. This workflow minimizes exposure risk and adheres to standard practices for hazardous waste management.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Step 1: Preparation & PPE cluster_segregation Step 2: Waste Segregation cluster_containment Step 3: Containment cluster_storage Step 4: Temporary Storage cluster_disposal Step 5: Final Disposal PPE Don Appropriate PPE: - Nitrile Gloves - Safety Goggles - Lab Coat Segregate Segregate as 'Halogenated Organic Waste' PPE->Segregate Proceed When Protected Incompatible Avoid Mixing With: - Strong Oxidizers - Bases - Non-halogenated Waste Segregate->Incompatible Container Use a Designated, Compatible Waste Container (e.g., Glass or HDPE) Segregate->Container Place Waste in Container Label Label Container Clearly: - 'Halogenated Organic Waste' - 'this compound' - Hazard Symbols Container->Label Storage Store in a Cool, Dry, Well-Ventilated Area Container->Storage Seal and Store Away Keep Away From: - Heat Sources - Incompatible Chemicals Storage->Away EHS Arrange for Pickup by Environmental Health & Safety (EHS) Storage->EHS Schedule for Disposal

Caption: A flowchart illustrating the key stages for the safe disposal of this compound.

Experimental Protocol for Waste Handling and Disposal

1. Personal Protective Equipment (PPE): Before handling any waste containing this compound, it is imperative to wear appropriate PPE. This includes:

  • Gloves: Nitrile gloves are recommended. Always inspect gloves for any signs of degradation or puncture before use.[8]

  • Eye Protection: Chemical safety goggles are mandatory to protect against splashes.[1]

  • Lab Coat: A flame-resistant lab coat should be worn to protect from spills.

2. Waste Segregation: The cornerstone of proper chemical disposal is accurate waste segregation.[9]

  • Categorization: Due to the presence of a bromine atom, this compound and any materials contaminated with it must be classified as halogenated organic waste .[3] This waste stream is typically destined for incineration at a licensed facility.[3]

  • Compatibility: Do not mix halogenated organic waste with non-halogenated organic waste, strong acids, bases, or oxidizers.[9][10] Incompatible mixtures can lead to dangerous chemical reactions.

3. Containment: Proper containment is crucial to prevent environmental contamination and ensure the safety of laboratory personnel.

  • Waste Container: Use a designated waste container that is compatible with halogenated organic compounds. Glass or high-density polyethylene (HDPE) containers are generally suitable.[9] The container must have a tightly sealing cap to prevent the escape of vapors.[4]

  • Labeling: The waste container must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"

    • The specific chemical name: "this compound"

    • The concentration or quantity of the waste

    • Appropriate hazard pictograms (e.g., harmful, environmental hazard)

    • The date of accumulation

4. Temporary Storage: Waste containers should be stored in a designated satellite accumulation area within the laboratory.

  • Location: This area should be cool, dry, and well-ventilated.[11]

  • Proximity: Store the waste container away from heat sources, direct sunlight, and incompatible chemicals.[6]

5. Final Disposal: The final disposal of hazardous waste must be handled by trained professionals.

  • Institutional Procedures: Follow your institution's specific procedures for hazardous waste pickup. This typically involves contacting the Environmental Health and Safety (EHS) office to schedule a collection.

  • Documentation: Ensure all necessary paperwork is completed accurately for the waste manifest.

Spill Management and Decontamination

In the event of a spill, prompt and appropriate action is necessary to mitigate risks.

1. Spill Response:

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Alert: Notify your supervisor and the laboratory safety officer.

  • Contain: For small spills, use an inert absorbent material, such as vermiculite or sand, to contain the spill. Avoid using combustible materials like paper towels as the primary absorbent.

  • Cleanup: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[1] Avoid creating dust. If the compound is a solid, it may be appropriate to moisten it first to prevent dusting.[1]

2. Decontamination:

  • Surfaces: Decontaminate the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by a soap and water wash.[12][13] All cleaning materials must be disposed of as halogenated organic waste.

  • Personal Decontamination: If skin contact occurs, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[11] Remove any contaminated clothing.

By adhering to these detailed procedures, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

  • Bucknell University. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]

  • Lafayette College. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]

  • University of Waterloo. (n.d.). Waste Disposal Flowchart. Retrieved from [Link]

  • EMD Millipore. (n.d.). Safety Data Sheet: Hydroxylamine Hydrochloride GR ACS. Retrieved from [Link]

  • Szabo-Scandic. (n.d.). Hydroxylamine hydrochloride Safety Data Sheet. Retrieved from [Link]

  • Braun Research Group, Northwestern University. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • University of Pennsylvania Environmental Health and Radiation Safety. (n.d.). Guidelines for Segregating and Combining Chemical Wastes into Containers. Retrieved from [Link]

  • International Labour Organization. (n.d.). International Chemical Safety Cards (ICSC): Hydroxylamine Hydrochloride. Retrieved from [Link]

  • Loba Chemie. (2022, May 23). Safety Data Sheet: Hydroxylamine Hydrochloride AR/ACS. Retrieved from [Link]

  • International Labour Organization. (2021). International Chemical Safety Cards (ICSC): Hydroxylamine. Retrieved from [Link]

  • EPA. (2005, October 10). Hydroxylamine hydrochloride MSDS. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 787, Hydroxylamine. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Hydroxylamine Sulfate. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, May 24). Management of decontamination in chemical accidents: a laboratory model. Retrieved from [Link]

  • ASHP. (n.d.). Decontamination and Cleaning. Retrieved from [Link]

  • EPA. (2019, October 3). Field Equipment Cleaning and Decontamination at the FEC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11052383, this compound. Retrieved from [Link]

  • Loba Chemie. (n.d.). Safety Data Sheet: Hydroxylamine Hydrochloride for Synthesis. Retrieved from [Link]

  • Organic Syntheses. (n.d.). β-PHENYLHYDROXYLAMINE. Retrieved from [Link]

Sources

Personal protective equipment for handling N-(2-bromophenyl)hydroxylamine

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling reactive intermediates like N-(2-bromophenyl)hydroxylamine requires moving beyond basic safety data sheets. To ensure absolute laboratory safety and experimental integrity, we must understand the mechanistic reasons behind each safety protocol.

This compound is a potent nucleophile and a critical precursor in the synthesis of nitric oxide (NO) donors (NONOates). However, its hydroxylamine functional group makes it highly susceptible to rapid air oxidation and thermal disproportionation. The following guide provides a self-validating, causally driven operational framework for handling this compound.

Physicochemical & Mechanistic Hazard Profile

Before selecting Personal Protective Equipment (PPE), we must define the threat matrix. N-substituted hydroxylamines are inherently unstable in ambient conditions. When exposed to atmospheric oxygen, they rapidly oxidize into deeply colored, potentially exothermic azo or azoxy derivatives .

Table 1: Quantitative Hazard & Logistics Summary

Property / HazardValue / SpecificationOperational Implication
CAS Number 35758-75-9Primary identifier for inventory and waste tracking [1].
Molecular Weight 188.02 g/mol Required for precise stoichiometric calculations [1].
Storage Temperature 2–8°C (Freezer preferred)Prevents thermal disproportionation and degradation [2].
Atmospheric Sensitivity High (Oxidizes rapidly)Mandates handling strictly under Argon or Nitrogen [2].
Primary Hazards Skin/Eye Irritant, ToxicDictates strict dermal, ocular, and respiratory PPE.

Causality-Driven PPE Matrix

Standard PPE is insufficient for reactive hydroxylamines. Systemic exposure can induce methemoglobinemia (the oxidation of Fe²⁺ to Fe³⁺ in hemoglobin), severely impairing oxygen transport.

  • Systemic Defense (Hand Protection):

    • Specification: Double-layered nitrile gloves (inner layer: 4 mil; outer layer: 8 mil extended cuff).

    • Causality: Hydroxylamines can act as skin sensitizers and penetrate biological membranes. Nitrile offers superior chemical resistance compared to latex. Double-gloving ensures a sacrificial outer layer; if breached by a carrier solvent (e.g., THF or DCM), the operator has a critical 30-second window to doff the contaminated glove before a dermal breach occurs.

  • Ocular & Facial Shielding:

    • Specification: Indirect-vented chemical splash goggles paired with a Z87.1-rated polycarbonate face shield.

    • Causality: this compound is highly irritating to ocular mucosa. Because this reagent must be handled under positive inert gas pressure (e.g., via a Schlenk line), there is an inherent risk of septum blowout or solvent aerosolization. The face shield mitigates kinetic impact, while the goggles prevent vapor intrusion.

  • Respiratory & Engineering Controls:

    • Specification: Operations must be restricted to a fully ducted chemical fume hood with a calibrated face velocity of 80–120 feet per minute (FPM).

    • Causality: Prevents the inhalation of aerosolized particulates during solid transfer. The constant negative pressure isolates the operator's breathing zone from sublimated vapors.

Operational Workflow & Handling Protocol

G A 1. PPE & Fume Hood Verification B 2. Inert Atmosphere Setup (Ar/N2) A->B Seal Check Pass C 3. Reagent Transfer (Schlenk Technique) B->C < 0.1 Torr Vacuum D 4. Reaction Execution (Temp < 10°C) C->D Positive Ar Flow E 5. Quenching & Waste Segregation D->E Reaction Complete

Workflow for inert-atmosphere handling of this compound.

Self-Validating Experimental Methodology

Step 1: Pre-Operational Verification

  • Action: Inspect all PPE. Ensure the fume hood sash is positioned at the certified operational height (typically 18 inches).

  • Causality: Proper sash height ensures the aerodynamic capture of any escaped particulates.

  • Validation Check: The fume hood digital monitor must display a stable face velocity between 80–120 FPM.

Step 2: Schlenk Line Purging

  • Action: Connect the reaction flask to a dual-manifold Schlenk line. Execute three consecutive vacuum/Argon backfill cycles.

  • Causality: Atmospheric oxygen rapidly oxidizes N-substituted hydroxylamines into deeply colored azo or azoxy derivatives, destroying the reagent's efficacy and generating unwanted heat .

  • Validation Check: The digital Pirani gauge must register < 0.1 Torr during the vacuum phase. Upon Argon backfill, the mineral oil bubbler must show a steady, positive outflow of 1-2 bubbles per second.

Step 3: Reagent Transfer

  • Action: Under a heavy counter-flow of Argon, remove the flask septum and rapidly transfer the solid this compound using an anti-static, grounded weighing spatula.

  • Causality: Static discharge can ignite suspended organic dust. The Argon counter-flow prevents ambient air from entering the open neck of the flask.

  • Validation Check: Observe the physical state of the reagent. It should appear as a pristine solid. Any deep coloration (yellow, orange, or red) is a definitive visual validation that the batch has been compromised by air oxidation and must be discarded [2].

Step 4: Temperature-Controlled Dissolution

  • Action: Submerge the reaction flask in an ice-water bath. Slowly add the degassed carrier solvent dropwise via a gas-tight syringe.

  • Causality: Hydroxylamines are thermally sensitive. The heat of solution or subsequent electrophilic additions can trigger rapid disproportionation if not actively cooled [2].

  • Validation Check: An internal PTFE-coated thermocouple must read and maintain a temperature of ≤ 10°C throughout the dissolution process.

Spill Response and Decontamination Plan

If a breach of containment occurs, follow this self-validating neutralization sequence:

  • Containment: Immediately lower the fume hood sash. Gently cover the spilled solid with a 1:1 (w/w) mixture of inert sand and sodium bisulfate.

    • Causality: Sand prevents the aerosolization of the toxic powder. Sodium bisulfate lowers the local pH, protonating the hydroxylamine to its ammonium salt, which drastically reduces its nucleophilicity, volatility, and reactivity.

    • Validation Check: The complete absence of visible, unreacted powder confirms adequate coverage.

  • Collection: Using non-sparking polypropylene tools, sweep the neutralized matrix into a high-density polyethylene (HDPE) hazardous waste container.

  • Decontamination: Swab the decontaminated surface with a 1% aqueous acetic acid solution.

    • Validation Check: Test the swab with wide-range pH paper. A pH of 5-7 validates that no basic hydroxylamine residue remains on the surface.

Chemical Disposal & Quenching Plan

  • Action: Unreacted this compound must be quenched before disposal. Dissolve the waste in a dilute acidic solution (e.g., 1M HCl) to form the stable hydrochloride salt, then transfer to a dedicated "Halogenated Organic Amine Waste" carboy.

  • Causality: Storing the free base can lead to slow, gas-generating decomposition inside the sealed waste carboy. Protonation stabilizes the molecule.

  • Critical Constraint: NEVER mix hydroxylamine waste with strong oxidizing agents (e.g., nitric acid, peroxides, permanganates). The redox reaction between hydroxylamines and oxidizers is highly exothermic and can lead to auto-catalytic container rupture.

References

  • National Institutes of Health. "this compound | C6H6BrNO | CID 11052383". PubChem. URL: [Link]

  • Keefer, L. K., et al. "WO1996036326A1 - N-nitroso-n-substituted hydroxylamines as nitric oxide donors". Google Patents.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.